8-Hydroxymethyl guanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O6 |
|---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1 |
InChI Key |
PQGSVCVISXGQOL-RBMDGXLWSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 8-Hydroxyguanosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on 8-Hydroxyguanosine (B14389), a Key Biomarker of RNA Oxidation and an Endogenous Modulator of the Innate Immune System.
Introduction
8-Hydroxyguanosine (8-OHG) is the oxidized derivative of the purine (B94841) nucleoside guanosine (B1672433). For decades, its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has been a well-established and widely used biomarker for oxidative DNA damage. However, emerging research has illuminated the distinct and significant biological roles of 8-OHG, primarily as a key indicator of RNA oxidation and as an endogenous ligand for Toll-like receptor 7 (TLR7), positioning it as a critical molecule in the interface between oxidative stress, innate immunity, and various pathological conditions. This technical guide provides a comprehensive overview of the biological significance of 8-hydroxyguanosine, its role in signaling pathways, quantitative data, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
Core Biological Significance
Biomarker of RNA Oxidation
Cellular RNA is predominantly single-stranded and lacks the protective histones that shield DNA, making it more susceptible to oxidative damage from reactive oxygen species (ROS). 8-hydroxyguanosine is a primary and stable product of this oxidative damage to RNA. Its levels in biological fluids, such as urine, can serve as a non-invasive biomarker for the extent of systemic RNA oxidation. Elevated levels of urinary 8-OHG have been associated with a range of diseases, including various cancers and neurodegenerative disorders, reflecting the impact of oxidative stress in these conditions.[1][2]
Modulator of the Innate Immune System
Beyond its role as a damage marker, 8-hydroxyguanosine, along with other guanosine analogs, functions as an endogenous ligand for Toll-like receptor 7 (TLR7).[2][3] TLR7 is a pattern recognition receptor of the innate immune system, primarily known for recognizing single-stranded viral RNA. The binding of 8-OHG to TLR7 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and interferons, thereby activating an innate immune response. This positions 8-OHG as a key signaling molecule that can alert the immune system to oxidative stress-induced tissue damage.
Signaling Pathways
The primary signaling pathway directly involving 8-hydroxyguanosine is the Toll-like receptor 7 (TLR7) pathway.
TLR7 Signaling Pathway Activation by 8-Hydroxyguanosine
The activation of TLR7 by 8-hydroxyguanosine occurs within the endosomes of immune cells, such as dendritic cells and B cells. The binding of 8-OHG, often in synergy with an oligoribonucleotide, to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, involving IRAK4 and IRAK1, which in turn activates TRAF6. Activated TRAF6 catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains, which serve as a scaffold for the activation of the TAK1 complex. TAK1 then activates two major downstream pathways:
-
NF-κB Pathway: TAK1 phosphorylates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.
-
MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, leading to the activation of the transcription factor AP-1, which further contributes to the expression of inflammatory genes.
Additionally, a MyD88-dependent, IRAK1-independent pathway leads to the activation of the transcription factor IRF7, which is crucial for the production of type I interferons (IFN-α/β).
Quantitative Data
The concentration of 8-hydroxyguanosine in biological fluids, particularly urine, is a key quantitative measure of systemic RNA oxidation. The following tables summarize representative data from studies investigating urinary 8-OHG levels in different populations.
Table 1: Urinary 8-Hydroxyguanosine Levels in Colorectal Cancer (CRC) Patients and Healthy Controls
| Group | N | Urinary 8-OHG (nmol/mmol creatinine) | Reference |
| Healthy Controls | 76 | 1.33 ± 0.35 | [1] |
| CRC Patients | 65 | 1.91 ± 0.63 | [1] |
Table 2: Pre- and Post-operative Urinary 8-Hydroxyguanosine Levels in Colorectal Cancer (CRC) Patients by Stage
| Group | N | Pre-operative Urinary 8-OHG (ng/ml) | Post-operative Urinary 8-OHG (ng/ml) | Reference |
| Healthy Controls | 128 | - | - | [2][4] |
| CRC Stage 0/I | - | Lower than Stage II/III | - | [2][4] |
| CRC Stage II/III | - | Significantly higher than controls | Similar to controls | [2][4] |
Note: Specific mean and standard deviation values for each stage were not provided in the abstract, but the relative differences were highlighted.
Experimental Protocols
Photochemical Synthesis of 8-Hydroxyguanosine
This protocol is based on the photochemical synthesis of 8-hydroxyguanine (B145757) nucleosides.
Materials:
-
Guanosine
-
Methylene Blue
-
Phosphate (B84403) buffer (pH 7.4)
-
Oxygen
-
Visible light source
-
High-Performance Liquid Chromatography (HPLC) system
-
Gel filtration column
Procedure:
-
Prepare a solution of guanosine in phosphate buffer (pH 7.4).
-
Add Methylene Blue to the solution to act as a photosensitizer.
-
Saturate the solution with oxygen by bubbling O2 gas through it.
-
Expose the solution to a visible light source to initiate the photochemical reaction.
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the 8-hydroxyguanosine from the reaction mixture using gel filtration chromatography followed by preparative HPLC.
-
Confirm the identity and purity of the synthesized 8-hydroxyguanosine using mass spectrometry and NMR.[5]
Quantification of Urinary 8-Hydroxyguanosine by UPLC-MS/MS
This protocol is a generalized procedure based on methods for quantifying urinary nucleosides.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To an aliquot of the urine supernatant, add an internal standard (e.g., isotopically labeled 8-OHG).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the 8-hydroxyguanosine from the cartridge with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[1][3]
b. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 8-hydroxyguanosine and the internal standard.
-
Data Analysis: Quantify the concentration of 8-hydroxyguanosine in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-hydroxyguanosine standards.[1][6]
-
Conclusion and Future Directions
8-Hydroxyguanosine has emerged as a molecule of significant biological importance, extending beyond its initial recognition as a mere byproduct of RNA oxidation. Its role as a dynamic signaling molecule that activates the innate immune system through TLR7 opens new avenues for understanding the interplay between oxidative stress and inflammation in a multitude of diseases. For researchers and drug development professionals, the quantification of 8-hydroxyguanosine offers a valuable tool for assessing disease status, progression, and the efficacy of therapeutic interventions targeting oxidative stress. Furthermore, the modulation of the 8-OHG/TLR7 signaling axis presents a novel therapeutic target for a range of inflammatory and autoimmune disorders. Future research should focus on further elucidating the downstream consequences of TLR7 activation by 8-OHG in different cell types and disease models, as well as on the development and validation of standardized, high-throughput assays for its routine clinical measurement.
References
- 1. 8-Hydroxyguanosine as a possible RNA oxidative modification marker in urine from colorectal cancer patients: Evaluation by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Association between Oxidative DNA Damage and Risk of Colorectal Cancer: Sensitive Determination of Urinary 8-Hydroxy-2'-deoxyguanosine by UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine 8-Hydroxyguanine (8-OHG) in Patients Undergoing Surgery for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical synthesis of 8-hydroxyguanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on UHPLC-MS/MS analyses of DNA and RNA oxidative damage metabolites in patients with cervical carcinoma: 8-oxoG in urine as a potential biomarker of cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 8-Hydroxyguanosine
A Note on 8-Hydroxymethyl guanosine: Initial investigations for "this compound" did not yield significant information regarding its discovery, synthesis, or established biological role. This suggests that it is not a widely studied or well-characterized nucleoside derivative. In contrast, the closely related compound, 8-hydroxyguanosine (B14389) (also known as 8-oxoguanosine or 8-oxoG), is a subject of extensive research. This guide will, therefore, focus on the discovery and synthesis of 8-hydroxyguanosine, a pivotal molecule in the study of oxidative stress and its biological consequences.
Introduction to 8-Hydroxyguanosine
8-Hydroxyguanosine is an oxidized derivative of the purine (B94841) nucleoside guanosine. It is a significant biomarker for oxidative stress, reflecting the extent of damage to RNA and DNA by reactive oxygen species (ROS). The formation of its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), within DNA is a common lesion that can lead to mutations and is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Understanding the discovery and synthesis of 8-hydroxyguanosine is crucial for researchers in drug development, toxicology, and molecular medicine.
Discovery of 8-Hydroxyguanosine
The discovery of 8-hydroxyguanine (B145757) (the nucleobase of 8-hydroxyguanosine) dates back to 1983 by a research group at the National Cancer Center Research Institute in Tokyo.[1][2] Their work revealed that this oxidized guanine (B1146940) lesion could be formed in DNA both in vitro and in vivo by agents that generate oxygen radicals.[1] This seminal discovery opened the door to understanding the profound biological implications of oxidative DNA damage. Subsequent research confirmed that 8-hydroxyguanine is a major product of oxidative DNA damage and plays a significant role in mutagenesis and carcinogenesis in mammals, including humans.[1]
Synthesis of 8-Hydroxyguanosine
Several methods have been developed for the synthesis of 8-hydroxyguanosine and its derivatives. These methods are essential for producing standards for analytical studies, for incorporation into oligonucleotides to study DNA repair mechanisms, and for investigating its biological effects. The primary synthetic approaches include photochemical synthesis and methods employing Fenton-type reactions.
Photochemical Synthesis
Photochemical methods provide a relatively clean and specific way to generate 8-hydroxyguanosine. This approach typically involves the photo-sensitized oxidation of guanosine.
Synthesis via Fenton-Type Reactions
Fenton and Fenton-like reactions, which involve the generation of highly reactive hydroxyl radicals from hydrogen peroxide and a metal catalyst (such as iron or copper salts), are also employed to synthesize 8-hydroxyguanosine. These methods mimic the endogenous formation of this oxidized nucleoside.
Data Presentation: Synthesis of 8-Hydroxy-2'-deoxyguanosine
The synthesis of the deoxynucleoside, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is particularly relevant for studies of DNA damage and repair. The following table summarizes quantitative data from a study that optimized its synthesis from 2'-deoxyguanosine (B1662781) using a Cu(II)/H₂O₂/ascorbate system.[1]
| Reaction Components | Yield of 8-OHdG (%) | Reference |
| 3.7 mM dGuo, 10 mM ascorbic acid, 1.2 mM CuSO₄, 5% v/v H₂O₂ | Not specified, used as a baseline | [2] |
| 3.7 mM dGuo, 140 mM ascorbic acid, 1.3 mM CuSO₄, 5% v/v H₂O₂ | 72.0 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine using a Cu(II)/H₂O₂/ascorbate System[1]
This protocol describes an optimized Fenton-type reaction for the synthesis of 8-hydroxy-2'-deoxyguanosine (referred to as 8-oxodGuo in the source).
Materials:
-
2'-deoxyguanosine (dGuo)
-
Ascorbic acid
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Deionized water
Procedure:
-
Prepare a solution of 3.7 mM 2'-deoxyguanosine in deionized water.
-
Add ascorbic acid to a final concentration of 140 mM.
-
Add CuSO₄ to a final concentration of 1.3 mM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 5% (v/v).
-
Incubate the reaction mixture at 37°C with agitation for 1 hour.
-
Monitor the reaction progress and product formation using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Confirm the identity of the product using mass spectrometry.
Protocol 2: Synthesis of 8-oxoguanosine Phosphoramidite (B1245037) for Oligoribonucleotide Synthesis[3][4]
This protocol outlines the preparation of a protected 8-oxoguanosine phosphoramidite, a key reagent for incorporating this modified nucleoside into RNA strands. The synthesis involves multiple protection steps of the functional groups of 8-oxoguanosine.
Key Steps:
-
Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of the ribose sugar are protected, often with silyl (B83357) ethers (e.g., TBDMS).
-
Protection of the 8-oxoG Base: The O⁶ and N⁷ positions of the 8-oxoguanine base are protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is the diphenylcarbamoyl group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.
-
Purification: The final phosphoramidite product is purified using column chromatography.
The detailed, multi-step nature of this synthesis requires specialized expertise in nucleoside chemistry. The resulting phosphoramidite can then be used in automated solid-phase RNA synthesis.
Signaling Pathways and Biological Significance
8-Hydroxyguanosine and its deoxy- and triphosphate derivatives are involved in several critical cellular signaling pathways, primarily related to the response to oxidative stress and the maintenance of genomic integrity.
Base Excision Repair of 8-oxoguanine in DNA
The presence of 8-oxoG in DNA is a mutagenic lesion that is primarily repaired by the Base Excision Repair (BER) pathway. This pathway is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1).
Role in Neurodegeneration and Cancer
The accumulation of 8-oxoG in DNA is associated with both neurodegenerative diseases and cancer.[3][4] In neurodegeneration, the repair of 8-oxoG by the MUTYH-mediated pathway can trigger cell death pathways.[3][4] In cancer, the mutagenic potential of unrepaired 8-oxoG can lead to mutations in oncogenes and tumor suppressor genes, contributing to tumorigenesis.[5]
Activation of Small GTPases
Recent studies have shown that the excised 8-oxoG base, in complex with OGG1, can act as a signaling molecule. This complex can activate small GTPases of the Ras family, linking the process of DNA repair to cellular signaling pathways that can influence cell growth, differentiation, and survival.
Conclusion
8-Hydroxyguanosine is a fundamentally important molecule in the study of oxidative stress, DNA damage, and repair. Its discovery has paved the way for a deeper understanding of the molecular mechanisms underlying aging, cancer, and neurodegenerative diseases. The development of reliable synthetic methods for 8-hydroxyguanosine and its derivatives continues to be crucial for advancing research in these fields, enabling the creation of essential tools for diagnostics, and as potential starting points for therapeutic intervention. The ongoing exploration of its role in cellular signaling pathways highlights the intricate connection between DNA repair and the broader network of cellular regulation.
References
- 1. Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu(II)/H2O2/ascorbate: A new strategy for an improved yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] METHOD OF PREPARATIVE SYNTHESIS OF 8-OXO-2'-DEOXYGUANOSINE FOR LABORATORY USING | Semantic Scholar [semanticscholar.org]
- 4. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical synthesis of 8-hydroxyguanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxymethylguanosine and its Analogs: A Technical Guide on their Role in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the role of oxidized guanosine (B1672433) nucleosides in critical cellular processes. While the initial focus of this paper was 8-Hydroxymethylguanosine, a guanosine analog with immunostimulatory properties, the current body of scientific literature extensively details the significance of a closely related molecule, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). Due to the wealth of available data, this guide will primarily focus on 8-OHdG as a key biomarker and mediator of oxidative stress, DNA damage, and repair. 8-Hydroxymethylguanosine will be acknowledged as a related guanosine analog, and the principles and methodologies discussed for 8-OHdG are largely applicable to the broader class of oxidized guanosine derivatives.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a fundamental process implicated in a vast array of human pathologies, including cancer, neurodegenerative diseases, and aging. One of the most significant consequences of oxidative stress is the damage to cellular macromolecules, with DNA being a primary target. The guanine (B1146940) base in DNA is particularly susceptible to oxidative attack due to its low redox potential, leading to the formation of various lesions. Among these, 8-hydroxy-2'-deoxyguanosine (8-OHdG), and its nucleobase form 8-oxoguanine (8-oxoG), are the most extensively studied and are considered reliable biomarkers of oxidative DNA damage.[1][2][3]
This guide will delve into the cellular processes impacted by the formation of these lesions, their role as clinical and research biomarkers, detailed experimental protocols for their detection and quantification, and the signaling pathways they modulate.
Cellular Processes Involving 8-Hydroxy-2'-deoxyguanosine
Oxidative DNA Damage and Mutagenesis
The formation of 8-OHdG in DNA is a critical event that can lead to genomic instability.[1] Reactive oxygen species, such as the hydroxyl radical (•OH), can attack the C8 position of guanine, leading to the formation of the 8-OHdG adduct.[4] This lesion is highly mutagenic because it can mispair with adenine (B156593) (A) instead of cytosine (C) during DNA replication. If this mispair is not corrected, it results in a G:C to T:A transversion mutation in the subsequent round of replication.[5] Such mutations in critical genes, like tumor suppressor genes and oncogenes, are a driving force in carcinogenesis.[1]
DNA Repair: The Base Excision Repair (BER) Pathway
Cells have evolved a sophisticated defense mechanism to counteract the deleterious effects of 8-OHdG, primarily through the Base Excision Repair (BER) pathway.[5][6] This multi-step process involves a series of enzymes that recognize and remove the damaged base, restoring the original DNA sequence.
The key steps of the 8-OHdG BER pathway are:
-
Recognition and Excision: The process is initiated by the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1).[6][7] OGG1 recognizes the 8-oxoG lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[5][6]
-
AP Site Incision: The AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[6]
-
dRP Excision and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating a cytosine.[6]
-
Ligation: Finally, the nick in the DNA backbone is sealed by DNA ligase III in complex with its cofactor, X-ray repair cross-complementing protein 1 (XRCC1).[6]
The efficiency of this repair pathway is crucial for maintaining genomic integrity. Deficiencies in BER enzymes have been linked to an increased risk of cancer.[5]
8-OHdG as a Biomarker
The presence of 8-OHdG in cellular DNA, as well as its excised form in biofluids like urine and plasma, serves as a sensitive and reliable biomarker of systemic oxidative stress and DNA damage.[1][2] Elevated levels of 8-OHdG have been associated with a wide range of diseases.
Cancer
Numerous studies have demonstrated elevated levels of 8-OHdG in various cancerous tissues compared to corresponding normal tissues.[8][9] This is attributed to increased ROS production in tumor cells and/or a compromised DNA repair capacity.[4] High levels of 8-OHdG in tumor tissues or urine of cancer patients have been linked to poor prognosis in several types of cancer.[4]
Neurodegenerative Diseases
The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. Increased levels of 8-OHdG have been found in the brains of patients with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[10][11][12] Urinary levels of 8-OHdG have also been shown to correlate with the progression of Parkinson's disease.[12]
Other Conditions
Elevated 8-OHdG levels have also been implicated in other conditions associated with oxidative stress, including:
-
Smoking-related pathologies: Smokers exhibit significantly higher levels of urinary 8-OHdG compared to non-smokers.[13][14][15]
-
Cardiovascular diseases [3]
-
Diabetes mellitus [4]
Quantitative Data on 8-OHdG Levels
The following table summarizes representative data on 8-OHdG levels in various human samples under different conditions. It is important to note that absolute values can vary between studies due to differences in analytical methods and population characteristics.
| Sample Type | Condition | 8-OHdG Level (Mean ± SD or Range) | Reference(s) |
| Colorectal Tissue | Adenocarcinoma | Higher than corresponding normal mucosa | [8] |
| Normal Mucosa | Lower than adenocarcinoma tissue | [8] | |
| Breast Tissue | Malignant | Not significantly different from non-cancerous tissue (HPLC-ECD) | [16] |
| Non-cancerous | - | [16] | |
| Brain Tissue (Frontal Cortex) | Alzheimer's Disease | ~2 molecules per 10⁵ deoxyguanosines (no significant difference with controls) | [10] |
| Healthy Controls | ~2 molecules per 10⁵ deoxyguanosines | [10] | |
| Urine | Smokers (male) | 7.75 ± 2.8 ng/mg creatinine | [13] |
| Non-smokers (male) | 7.36 ± 2.5 ng/mg creatinine | [13] | |
| Plasma | Pseudoexfoliation Glaucoma | Significantly increased compared to controls | [17] |
| Healthy Controls | Lower than pseudoexfoliation glaucoma patients | [17] | |
| Systemic Lupus Erythematosus (SLE) | Higher than healthy controls | [18] | |
| Healthy Controls | Lower than SLE patients | [18] | |
| Steroid-induced Osteonecrosis (SIONFH) | 368.33 ± 131.92 ng/ml | [19] | |
| Healthy Controls | 213.72 ± 80.15 ng/ml | [19] |
Experimental Protocols
Accurate and reliable quantification of 8-OHdG is crucial for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Quantification of 8-OHdG by Competitive ELISA
This protocol provides a general workflow for a competitive ELISA to measure 8-OHdG in biological samples. Specific details may vary depending on the commercial kit used.
1. Principle: This is a competitive immunoassay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
2. Materials:
-
8-OHdG ELISA kit (containing 8-OHdG-coated 96-well plate, 8-OHdG standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate solution, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and tips
-
Deionized or distilled water
-
Vortex mixer
-
Absorbent paper
3. Sample Preparation:
-
Urine: Centrifuge to remove any sediment. Dilute with the assay buffer provided in the kit.
-
Plasma/Serum: Collect blood using appropriate anticoagulants (for plasma). Allow blood to clot (for serum). Centrifuge to separate plasma/serum. Dilute with the assay buffer.
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris. Collect the supernatant for analysis.
4. Assay Procedure:
-
Bring all reagents to room temperature.
-
Prepare serial dilutions of the 8-OHdG standard to generate a standard curve.
-
Add a specific volume (e.g., 50 µL) of standards, samples, and blank (assay buffer) to the appropriate wells of the 8-OHdG-coated microplate.
-
Add the primary antibody to all wells except the blank.
-
Incubate the plate for a specified time and temperature (e.g., 1 hour at 37°C).
-
Wash the plate multiple times (e.g., 3-5 times) with the wash buffer to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody to all wells.
-
Incubate the plate.
-
Wash the plate again.
-
Add the substrate solution to each well and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
5. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Subtract the blank absorbance from all readings.
-
Plot a standard curve of absorbance versus the concentration of the 8-OHdG standards.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
Figure 1: General workflow for a competitive ELISA for 8-OHdG quantification.
Quantification of 8-OHdG by HPLC-MS/MS
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of 8-OHdG.
1. Principle: This method involves the separation of 8-OHdG from other DNA nucleosides using high-performance liquid chromatography (HPLC), followed by its detection and quantification using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is used for accurate quantification.
2. Materials:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., C18 reverse-phase).
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
8-OHdG analytical standard.
-
Isotopically labeled 8-OHdG internal standard.
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).
-
Solid-phase extraction (SPE) cartridges for sample clean-up.
3. Sample Preparation:
-
DNA Extraction: Extract DNA from cells or tissues using a standard protocol.
-
DNA Digestion: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the digested sample.
-
Sample Clean-up: Use SPE to remove interfering substances and enrich for the deoxynucleosides.
-
Reconstitution: Evaporate the eluate and reconstitute the sample in the initial mobile phase.
4. HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto the HPLC system. Separate the deoxynucleosides using a suitable gradient elution program.
-
Mass Spectrometric Detection: Introduce the eluent into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 8-OHdG and the internal standard.
5. Data Analysis:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of 8-OHdG and a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 8-OHdG in the samples by using the calibration curve.
Figure 2: General workflow for HPLC-MS/MS analysis of 8-OHdG.
Signaling Pathways
The formation and repair of 8-OHdG are not merely passive events of damage and correction. Recent evidence suggests that components of the BER pathway can actively participate in cellular signaling, linking DNA repair to broader cellular responses.
The Base Excision Repair Pathway
The BER pathway itself can be considered a linear signaling cascade initiated by the detection of a damaged base.
Figure 3: The Base Excision Repair (BER) pathway for 8-OHdG.
OGG1-Mediated Signaling
Beyond its role in initiating BER, OGG1 has been shown to act as a signaling molecule. Upon excising 8-oxoG, OGG1 can bind to the released base and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1.[20][21][22] This activation can trigger downstream signaling cascades, such as the MAPK pathway, leading to changes in gene expression and cellular responses.[20] This represents a novel mechanism linking DNA damage repair to cellular signaling and redox homeostasis.[21]
Figure 4: OGG1-mediated signaling cascade upon 8-oxoG excision.
Conclusion
8-hydroxy-2'-deoxyguanosine is a critical molecule at the intersection of oxidative stress, DNA damage, and cellular signaling. Its role as a sensitive biomarker for a multitude of diseases provides a valuable tool for researchers and clinicians. The intricate cellular processes involved in its formation and repair, particularly the Base Excision Repair pathway, highlight the complex mechanisms that maintain genomic integrity. Furthermore, the emerging role of the DNA repair machinery in cellular signaling opens new avenues for understanding the cellular response to oxidative damage and for the development of novel therapeutic strategies. While the specific functions of 8-Hydroxymethylguanosine are still under investigation, the extensive knowledge of 8-OHdG provides a robust framework for future research into this and other related oxidized guanosine analogs.
References
- 1. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Oxidative DNA damage estimated by plasma 8-hydroxydeoxyguanosine (8-OHdG): influence of 4, 4'-methylenebis (2-chloroaniline) exposure and smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 4. Prognostic significance of 8-hydroxy-2′-deoxyguanosine in solid tumors: a meta-analysis [ouci.dntb.gov.ua]
- 5. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diurnal Variation of 8-hydroxy-2’-deoxyguanosine in Continuous Time Series of Two Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8OHdG levels in brain do not indicate oxidative DNA damage in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Urinary 8-hydroxydeoxyguanosine levels as a biomarker for progression of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of an oxidative stress biomarker "urinary8-hydroxy-2'-deoxyguanosine," between smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Estimation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) concentration in the urine of cigarette smokers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-hydroxydeoxyguanosine levels in DNA of human breast cancer are not significantly different from those of non-cancerous breast tissues by the HPLC-ECD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased Plasma Levels of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in Patients with Pseudoexfoliation Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased 8-hydroxy-2′-deoxyguanosine in plasma and decreased mRNA expression of human 8-oxoguanine DNA glycosylase 1, anti-oxidant enzymes, mitochondrial biogenesis-related proteins and glycolytic enzymes in leucocytes in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma 8-OHdG act as a biomarker for steroid-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Natural Occurrence of 8-Hydroxymethyl Guanosine in Tissues: A Technical Guide for Researchers
An in-depth exploration of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) as a key biomarker of oxidative stress, its prevalence in various biological tissues, and the methodologies for its detection and quantification.
Introduction
8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a product of oxidative DNA damage and a widely recognized biomarker for assessing the impact of oxidative stress on an organism.[1][2] The formation of this lesion occurs when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[3] Its presence in tissues is of significant interest to researchers in various fields, including oncology, neurobiology, and toxicology, as it is implicated in the pathogenesis of numerous diseases and the aging process.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of 8-OHdG in tissues, detailed experimental protocols for its analysis, and insights into the relevant biological pathways.
Quantitative Levels of 8-OHdG in Tissues
The concentration of 8-OHdG can vary significantly between different tissues and under various physiological and pathological states. The following tables summarize quantitative data from various studies, providing a comparative look at the levels of this oxidative stress marker.
Table 1: 8-OHdG Levels in Human Tissues
| Tissue | Condition | 8-OHdG Level | Method of Detection |
| Frontal Cortex | Normal | Significantly higher than Corpus Callosum | ELISA |
| Corpus Callosum | Normal | Lower than Frontal Cortex | ELISA |
| Placenta | Normal (Third Trimester) | Median: 1.3 ng/g of tissue | LC-MS/MS |
| Leukocytes | Non-smokers | 15.3 ± 1.8 per 10^6 dG | Not Specified |
| Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10^6 dG | Not Specified |
| Leukocytes | Asbestosis Patients | 1.00 +/- 0.17/10^5 dG | Not Specified |
| Leukocytes | Hospital Control | 1.03 +/- 0.20/10^5 dG | Not Specified |
Table 2: 8-OHdG Levels in Animal Tissues
| Animal Model | Tissue | 8-OHdG Level | Method of Detection |
| Mouse | Brain, Liver, Spleen | 1.1 to 2.8 lesions/10^6 nucleosides | LC-MS/MS |
| Atlantic Salmon (Parr) | Gills | Median: 4.70 ng/g | UPLC-ESI-MS/MS |
| Atlantic Salmon (Parr) | Skin | Not specified | UPLC-ESI-MS/MS |
| Atlantic Salmon (Parr) | Dorsal Fin | Median: 12.0 ng/g | UPLC-ESI-MS/MS |
| Atlantic Salmon (Parr) | Liver | Median: <0.11 ng/g | UPLC-ESI-MS/MS |
Signaling Pathways and Biological Consequences
The presence of 8-OHdG in DNA is not a benign event. It is a mutagenic lesion that can lead to G:C to T:A transversions if not repaired before DNA replication.[4] This type of mutation is frequently observed in oncogenes and tumor suppressor genes, highlighting the role of oxidative stress in carcinogenesis.[6]
The primary defense mechanism against the accumulation of 8-OHdG is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[7] OGG1 recognizes and excises the damaged 8-oxoguanine base, creating an apurinic/apyrimidinic (AP) site. Subsequent enzymes in the BER pathway then process this AP site to restore the correct DNA sequence.
Base Excision Repair Pathway for 8-OHdG.
Experimental Protocols
Accurate quantification of 8-OHdG is crucial for its use as a reliable biomarker. The following sections detail the key experimental methodologies.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of 8-OHdG.[8]
1. DNA Extraction:
-
Homogenize tissue samples in a lysis buffer.
-
Treat with proteinase K to digest proteins.
-
Extract DNA using phenol-chloroform or a commercial DNA isolation kit.
-
Precipitate DNA with ethanol (B145695) and resuspend in a suitable buffer.
2. DNA Hydrolysis:
-
Enzymatically digest the isolated DNA to nucleosides using nuclease P1 and alkaline phosphatase.
3. HPLC-ECD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A buffer solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) with a small percentage of an organic solvent like methanol (B129727) or acetonitrile.
-
Electrochemical Detector: Set the potential to a level optimal for the oxidation of 8-OHdG (typically around +0.6 V).
-
Quantification: Compare the peak area of 8-OHdG in the sample to a standard curve generated with known concentrations of 8-OHdG. The amount of unmodified deoxyguanosine (dG) is also measured to normalize the 8-OHdG level, typically expressed as the number of 8-OHdG lesions per 105 or 106 dG.[9]
Workflow for HPLC-ECD analysis of 8-OHdG.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity, making it a gold standard for 8-OHdG analysis.[10]
1. Sample Preparation:
-
DNA extraction and enzymatic hydrolysis are performed as described for HPLC-ECD.
-
The use of an isotopically labeled internal standard (e.g., 15N5-8-OHdG) is crucial for accurate quantification.[11]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilizes a reversed-phase column to separate 8-OHdG from other nucleosides.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of 8-OHdG) is selected and fragmented, and a specific product ion is detected. This provides a high degree of specificity.
-
Quantification: The ratio of the signal from the native 8-OHdG to the isotopically labeled internal standard is used for quantification against a standard curve.
Workflow for LC-MS/MS analysis of 8-OHdG.
Immunohistochemistry (IHC)
IHC allows for the visualization of 8-OHdG distribution within the tissue architecture.
1. Tissue Preparation:
-
Fix fresh tissues in a suitable fixative (e.g., 10% neutral buffered formalin or Bouin's solution).[12]
-
Dehydrate the tissue through a series of graded ethanol solutions and clear with xylene.[13]
-
Embed the tissue in paraffin (B1166041) wax.[13]
-
Cut thin sections (4-5 µm) and mount on slides.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.[9]
-
Rehydrate sections by passing them through decreasing concentrations of ethanol and finally into water.[9]
3. Antigen Retrieval:
-
This step is crucial to unmask the antigenic epitope. Heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) is commonly used.[12]
4. Staining:
-
Blocking: Incubate sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.[12]
-
Primary Antibody: Incubate with a specific monoclonal or polyclonal antibody against 8-OHdG.[12]
-
Secondary Antibody: Apply a biotinylated secondary antibody that recognizes the primary antibody.[12]
-
Detection: Use an avidin-biotin-enzyme complex (e.g., horseradish peroxidase or alkaline phosphatase) followed by a suitable chromogenic substrate (e.g., DAB or BCIP/NBT) to visualize the antibody binding.[12]
-
Counterstaining: Stain the nuclei with a counterstain like hematoxylin (B73222) to provide morphological context.
-
Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a permanent mounting medium.
Workflow for Immunohistochemical staining of 8-OHdG.
Conclusion
The natural occurrence of 8-hydroxymethyl guanosine (B1672433) in tissues serves as a critical indicator of oxidative stress and DNA damage. Its quantification provides valuable insights into the pathophysiology of a wide range of diseases and the aging process. The choice of analytical method depends on the specific research question, with HPLC-ECD and LC-MS/MS offering precise quantification and IHC providing valuable spatial information within the tissue context. A thorough understanding of these methodologies and the biological implications of 8-OHdG is essential for researchers and drug development professionals working to unravel the complexities of oxidative stress-related pathologies.
References
- 1. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Involvement of oxidatively damaged DNA and repair in cancer development and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 13. protocols.io [protocols.io]
An In-depth Technical Guide on the Formation of 8-Hydroxymethylguanosine from Guanosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct synthesis of 8-Hydroxymethylguanosine from the reaction of guanosine (B1672433) with formaldehyde (B43269) is not a readily achievable transformation. The inherent reactivity of the guanosine molecule favors the formation of adducts at the exocyclic N2-amino group. This technical guide provides a comprehensive overview of the challenges associated with direct C8-hydroxymethylation and outlines a more viable, multi-step synthetic pathway. This proposed route involves the strategic functionalization of the C8 position of guanosine, a critical modification in the development of novel therapeutic agents, including Toll-like receptor 7 (TLR7) agonists. This document details the experimental methodologies for key transformations, presents quantitative data in structured tables, and provides visual diagrams of the proposed synthetic workflow and relevant biological pathways.
Introduction: The Challenge of Direct C8-Hydroxymethylation
Guanosine, a fundamental building block of nucleic acids, possesses multiple nucleophilic sites susceptible to reaction with electrophiles like formaldehyde. However, the exocyclic N2-amino group is the most reactive site for adduct formation with formaldehyde, leading primarily to N2-hydroxymethylguanosine and subsequent derivatives. Direct electrophilic substitution at the C8 position of the purine (B94841) ring is challenging due to the electron-deficient nature of this carbon. Therefore, a direct one-pot synthesis of 8-Hydroxymethylguanosine from guanosine and formaldehyde is not a practical approach.
This guide focuses on a more strategic, multi-step synthesis to achieve the desired C8-hydroxymethyl functionality. The proposed pathway involves the introduction of a leaving group at the C8 position, followed by the introduction of a one-carbon functional group that can be subsequently reduced to the hydroxymethyl group.
Proposed Synthetic Pathway for 8-Hydroxymethylguanosine
A plausible and literature-supported pathway for the synthesis of 8-Hydroxymethylguanosine from guanosine involves three key stages:
-
Bromination of Guanosine at the C8 Position: Introduction of a bromine atom at the C8 position creates a versatile intermediate for subsequent cross-coupling reactions.
-
Formylation at the C8 Position: The C8-bromo-guanosine is converted to 8-formylguanosine. This can be achieved through a palladium-catalyzed formylation reaction or via a lithiation/formylation sequence on a protected guanosine derivative.
-
Reduction of the 8-Formyl Group: The final step involves the selective reduction of the formyl group to a hydroxymethyl group, yielding the target molecule, 8-Hydroxymethylguanosine.
The overall synthetic workflow is depicted below:
Detailed Experimental Protocols
Stage 1: Synthesis of 8-Bromoguanosine
Methodology: The bromination of guanosine at the C8 position is a well-established procedure.
-
Reaction: Guanosine is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine water, in a suitable solvent.
-
Reagents and Conditions:
-
Guanosine
-
N-Bromosuccinimide (NBS) or Bromine in an appropriate solvent (e.g., water, acetic acid, or DMF)
-
The reaction is typically carried out at room temperature or with gentle heating.
-
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.
Table 1: Representative Quantitative Data for Bromination of Guanosine
| Parameter | Value | Reference |
| Starting Material | Guanosine | [1] |
| Reagent | Saturated bromine water | [1] |
| Solvent | Sodium acetate (B1210297) buffer (pH 4.0) | [1] |
| Yield | 62% | [1] |
Stage 2: Synthesis of 8-Formylguanosine
Methodology: The introduction of a formyl group at the C8 position can be achieved through palladium-catalyzed reactions or via organometallic intermediates. A common approach involves the protection of the hydroxyl and amino groups of 8-bromoguanosine, followed by a metal-halogen exchange and reaction with a formylating agent. A more direct approach involves the lithiation of a protected guanosine derivative followed by formylation.[2]
-
Reaction (via Lithiation): A fully protected guanosine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to effect lithiation at the C8 position. This is followed by quenching with a formylating agent like dimethylformamide (DMF).
-
Reagents and Conditions (Illustrative):
-
Protected 8-bromoguanosine (e.g., with TBDMS or acetyl groups)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
CO source (e.g., Mo(CO)6) and a reducing agent (e.g., Bu3SnH)
-
Alternatively, for a lithiation approach: Protected guanosine, LDA in THF at -78 °C, followed by DMF.[2]
-
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically performed using column chromatography.
Table 2: Representative Yields for C8-Formylation of Purine Nucleosides
| Method | Formylating Agent | Yield | Reference |
| Lithiation | Methyl formate | Minor Product | [2] |
| Lithiation | DMF | High Yield | [2] |
Stage 3: Reduction of 8-Formylguanosine to 8-Hydroxymethylguanosine
Methodology: The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (B1222165) (NaBH4) is a mild and effective reducing agent for this transformation and is compatible with the purine ring system.[3]
-
Reaction: 8-Formylguanosine (with appropriate protection if necessary) is treated with sodium borohydride in a protic solvent.
-
Reagents and Conditions:
-
8-Formylguanosine
-
Sodium Borohydride (NaBH4)
-
Solvent: Methanol or Ethanol
-
The reaction is typically carried out at 0 °C to room temperature.
-
-
Work-up and Purification: The reaction is quenched with water or a weak acid, and the product is isolated. Purification can be achieved by recrystallization or chromatography.
Table 3: General Conditions for Sodium Borohydride Reduction of Aldehydes
| Parameter | Condition | Reference |
| Reducing Agent | Sodium Borohydride (NaBH4) | [3][4] |
| Solvent | Methanol, Ethanol | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Work-up | Quenching with water or dilute acid | [4] |
Characterization of 8-Hydroxymethylguanosine
The synthesized 8-Hydroxymethylguanosine would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the hydroxymethyl group (a new singlet in 1H NMR and a new carbon signal in 13C NMR) and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl group would be indicated by a broad absorption band in the IR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum would be characteristic of a C8-substituted guanosine derivative.
Biological Significance and Potential Applications
C8-substituted guanosine analogs have garnered significant interest in drug development due to their potential as immunomodulatory agents. Several studies have shown that 8-substituted guanosines can act as agonists for Toll-like receptor 7 (TLR7).[5][6] Activation of TLR7 triggers an innate immune response, leading to the production of pro-inflammatory cytokines and type I interferons, which can have antiviral and antitumor effects.[7][8]
The synthesis of 8-Hydroxymethylguanosine provides a novel analog for exploring the structure-activity relationship of TLR7 agonists. The introduction of a hydroxymethyl group at the C8 position could influence the binding affinity and signaling activity at the receptor, potentially leading to the development of more potent and selective immunomodulators.
Conclusion
While the direct conversion of guanosine to 8-Hydroxymethylguanosine with formaldehyde is not a feasible synthetic route, this technical guide has outlined a robust, multi-step pathway for its synthesis. By leveraging well-established C8-functionalization chemistries, researchers can access this novel guanosine analog. The detailed experimental considerations and the highlighted biological significance of 8-substituted guanosines as TLR7 agonists provide a strong rationale for the synthesis and further investigation of 8-Hydroxymethylguanosine in the context of immunology and drug discovery. The methodologies and data presented herein serve as a valuable resource for scientists engaged in the design and synthesis of modified nucleosides for therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. invivogen.com [invivogen.com]
The Biological Significance of C8-Modified Guanosine Derivatives in DNA and RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433), a fundamental nucleoside, is susceptible to modification at the C8 position, primarily through oxidative stress. These modifications give rise to several derivatives, including 8-hydroxymethylguanosine (B14031826), 8-hydroxyguanosine (B14389) (8-OHG), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). While 8-OHG and 8-OHdG are well-established biomarkers of oxidative damage to RNA and DNA, respectively, the specific functions of 8-hydroxymethylguanosine remain largely uncharacterized in the scientific literature. This guide provides a comprehensive overview of the known functions of these C8-modified guanosine derivatives in nucleic acids, with a primary focus on the extensively studied 8-hydroxyguanosine and 8-hydroxy-2'-deoxyguanosine. We will delve into their roles in mutagenesis and cellular signaling, present quantitative data on their occurrence, and provide detailed experimental protocols for their detection and analysis.
Nomenclature and Structure:
It is crucial to distinguish between these related compounds:
-
8-Hydroxymethylguanosine: Features a hydroxymethyl (-CH₂OH) group at the C8 position of the guanine (B1146940) base.
-
8-Hydroxyguanosine (8-OHG) or 8-Oxoguanosine: Possesses a hydroxyl (-OH) group at the C8 position and exists in a keto-enol tautomerism, with the 8-oxo form being predominant. It is found in RNA.
-
8-Hydroxy-2'-deoxyguanosine (8-OHdG) or 8-Oxo-2'-deoxyguanosine: The deoxyribose form of 8-OHG, found in DNA. Like 8-OHG, it exists in a keto-enol equilibrium.
Due to the limited specific data on 8-hydroxymethylguanosine, this guide will primarily focus on the well-documented roles of 8-OHG and 8-OHdG, while incorporating the available information on 8-hydroxymethylguanosine.
Function of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in DNA
8-OHdG is one of the most common and mutagenic DNA lesions formed under conditions of oxidative stress.[1] Reactive oxygen species (ROS) attack the C8 position of guanine, leading to the formation of this adduct.[2]
Mutagenesis and Carcinogenesis:
The presence of 8-OHdG in DNA is highly mutagenic, primarily causing G:C to T:A transversion mutations during DNA replication.[1] This occurs because 8-OHdG can adopt a syn conformation, allowing it to mispair with adenine. If not repaired, this mispair will lead to a permanent mutation in the subsequent round of replication. The accumulation of such mutations is strongly associated with carcinogenesis.[3]
Role in DNA Repair and Demethylation:
The cell possesses repair mechanisms to counteract the deleterious effects of 8-OHdG, primarily through the Base Excision Repair (BER) pathway. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises 8-OHdG from the DNA backbone.[4][5]
Interestingly, 8-OHdG also plays a role in the epigenetic regulation of gene expression through DNA demethylation. The Ten-Eleven Translocation (TET) enzymes, which are involved in the demethylation of 5-methylcytosine (B146107) (5mC), require the presence of 8-OHdG adjacent to the 5mC for efficient oxidation of the methyl group.[4] The BER enzyme OGG1 binds to the 8-OHdG lesion and recruits TET1, initiating the demethylation process.[4]
Function of 8-Hydroxyguanosine (8-OHG) in RNA
Similar to its DNA counterpart, 8-hydroxyguanosine (8-OHG) is a marker of oxidative damage in RNA.[6] The oxidation of RNA can have significant consequences for cellular function, including altered protein synthesis and dysregulation of RNA's various roles. The accumulation of 8-OHG in RNA has been associated with several diseases, including neurodegenerative disorders and cancer.[7]
Signaling Pathways Involving C8-Modified Guanosines
Recent research has uncovered roles for these modified nucleosides beyond simply being markers of damage, suggesting their involvement in cellular signaling pathways.
Inactivation of Rac1 by 8-OHdG:
The small GTPase Rac1 is a key regulator of NADPH oxidase and subsequent ROS production. Studies have shown that free 8-OHdG can act as an anti-inflammatory agent by inhibiting the activation of Rac1.[5][8] This leads to a reduction in oxidative stress, creating a negative feedback loop. A molecular docking study suggests that 8-OHdG stabilizes the Rac1-GEF (Guanine nucleotide exchange factor) complex, thereby preventing Rac1 activation.[5][8]
Figure 1: Proposed mechanism of Rac1 inactivation by free 8-OHdG.
DNA Demethylation Pathway Involving 8-OHdG:
As mentioned, 8-OHdG is a key player in the initiation of active DNA demethylation. This pathway highlights a direct link between oxidative DNA damage and epigenetic regulation.
Figure 2: Role of 8-OHdG in initiating active DNA demethylation.
Potential Role of 8-Hydroxymethylguanosine in TLR7 Signaling:
While specific data is lacking, 8-hydroxymethylguanosine is classified as a guanosine analog. Some guanosine analogs have been shown to possess immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), leading to the production of type I interferons and antiviral effects.[9] This suggests a potential, yet unconfirmed, role for 8-hydroxymethylguanosine in innate immunity.
Figure 3: Potential TLR7 signaling by guanosine analogs.
Quantitative Data on 8-OHdG and 8-OHG
The levels of 8-OHdG in DNA and 8-OHG in RNA or urine are widely used as biomarkers of oxidative stress. The following tables summarize representative quantitative data from various studies.
Table 1: Levels of 8-OHdG in DNA
| Sample Type | Condition | 8-OHdG Level | Reference |
| Human Leukocytes | Non-smokers | 15.3 ± 1.8 per 10⁶ dG | [10] |
| Human Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10⁶ dG | [10] |
| Calf Thymus DNA | Control | 0.107 ± 0.024 pmol/µg DNA | [11] |
| Human Cells | H₂O₂ treated (100 µM) | 333 ± 17.5 pmol/µg DNA | [11] |
| Human Lymphocytes | Endogenous level | 1.57 ± 0.88 per 10⁶ dG | [12] |
Table 2: Levels of 8-OHG in Urine
| Sample Type | Condition | 8-OHG Level (nmol/mmol creatinine) | Reference |
| Human Urine | Healthy Volunteers | 1.33 ± 0.35 | [13] |
| Human Urine | Colorectal Cancer Patients | 1.91 ± 0.63 | [13] |
Experimental Protocols
Accurate and reliable quantification of 8-OHdG and 8-OHG is essential for their use as biomarkers. The following sections provide detailed methodologies for their detection.
Experimental Workflow for 8-OHdG/8-OHG Detection:
Figure 4: General workflow for 8-OHdG/8-OHG analysis.
Protocol 1: Detection of 8-OHdG in DNA by HPLC-MS/MS
This method offers high sensitivity and specificity for the quantification of 8-OHdG.
1. DNA Isolation:
-
Extract DNA from cells or tissues using a commercial DNA isolation kit, following the manufacturer's instructions. It is crucial to minimize oxidative damage during this process by using antioxidants such as desferrioxamine.
2. Enzymatic Digestion:
-
Resuspend the DNA in a digestion buffer (e.g., 50 mM sodium phosphate, 200 mM MgCl₂, 1 mM desferrioxamine, pH 7.4).
-
Add a cocktail of enzymes including DNase I, phosphodiesterases I and II, and alkaline phosphatase.
-
Incubate overnight at 37°C to completely digest the DNA into individual nucleosides.
3. Sample Preparation:
-
Remove proteins from the digested sample, for example, by ultrafiltration.
-
The sample can be further purified and concentrated using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).
4. HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 25 cm x 2.1 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
5. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 8-OHdG and an internal standard (e.g., a stable isotope-labeled 8-OHdG).
-
Quantification: A calibration curve is generated using known concentrations of 8-OHdG standards. The amount of 8-OHdG in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Protocol 2: Detection of 8-OHdG by Competitive ELISA
ELISA provides a high-throughput alternative to HPLC-MS/MS, though it may have lower specificity.
1. Sample Preparation:
-
Prepare samples (e.g., digested DNA, urine, plasma) as required by the specific ELISA kit manufacturer's instructions. This may involve dilution of the sample.
2. Assay Procedure (General Steps):
-
Add standards and samples to the wells of a microplate pre-coated with 8-OHdG.
-
Add a primary antibody specific for 8-OHdG to each well. During incubation, the antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate.
-
Wash the plate to remove unbound antibody and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that will bind to the primary antibody.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add a substrate that will be converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
3. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of 8-OHdG in the samples is determined by interpolating their absorbance values on the standard curve.
Conclusion and Future Directions
8-hydroxyguanosine and 8-hydroxy-2'-deoxyguanosine are critical molecules in the study of oxidative stress, mutagenesis, and disease. Their roles as biomarkers of DNA and RNA damage are well-established, and emerging evidence points to their active participation in cellular signaling pathways. The methodologies for their detection are robust and continue to be refined for greater sensitivity and accuracy.
In contrast, the biological function of 8-hydroxymethylguanosine remains an open area for investigation. While its structural similarity to other guanosine analogs suggests a potential role in modulating the immune system, dedicated studies are required to elucidate its specific functions in RNA and DNA. Future research should focus on developing analytical methods to detect and quantify 8-hydroxymethylguanosine in biological systems, exploring its potential formation and repair pathways, and investigating its impact on cellular processes. A deeper understanding of this and other modified nucleosides will undoubtedly provide valuable insights into the complex interplay between oxidative stress, nucleic acid integrity, and cellular regulation, with potential implications for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical synthesis of 8-hydroxyguanine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 5. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyguanosine - Wikipedia [en.wikipedia.org]
- 7. Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A transition state analogue for an RNA-editing reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Preliminary Studies on the Toxicity of 8-Hydroxymethyl guanosine: A Technical Guide
Disclaimer: Direct experimental data on the toxicity of 8-Hydroxymethyl guanosine (B1672433) is limited in the current scientific literature. This guide provides a comprehensive overview based on preliminary studies of structurally related guanosine analogs and the well-documented toxicological profiles of oxidative DNA damage products, primarily 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), to infer potential toxicities and guide future research.
Introduction
8-Hydroxymethyl guanosine is a modified purine (B94841) nucleoside. While its biological roles and toxicological profile are not extensively characterized, its structural similarity to other oxidized guanine (B1146940) species, such as 8-hydroxyguanosine, suggests potential involvement in processes related to oxidative stress and DNA damage. Oxidative damage to nucleic acids can lead to mutations, genomic instability, and alterations in gene expression, contributing to the pathology of various diseases.[1] This document outlines the potential toxicological profile of this compound by examining the established knowledge of related compounds, details relevant experimental protocols for its assessment, and visualizes key signaling pathways likely to be involved in its mechanism of action.
Quantitative Toxicity Data of Guanosine Analogs
Due to the absence of specific IC50 values for this compound, this section summarizes the cytotoxicity of other relevant guanosine analogs to provide a comparative context for future studies.
| Compound/Analog | Cell Line | Assay Type | IC50 Value | Reference |
| YLS010 (6-Isopropyldithio-2′-deoxyguanosine analog) | T-ALL (T-lymphoblastic leukemia) | In vitro toxicity | More potent than Nelarabine | [2] |
| Buciclovir (B1194680) (BCV) | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |
| 3HM-HBG | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |
| (+/-)2HM-HBG | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |
| 2EN-HBG | Various | Plaque formation inhibition (HSV-1) | Strain and cell type dependent | [3] |
| 3',5'-cGMP | HuT-78 (T cell lymphoma) | Apoptosis/Anti-proliferation | > 50 µM | [4] |
| Guanosine | HuT-78 (T cell lymphoma) | Apoptosis/Anti-proliferation | > 50 µM | [4] |
Potential Mechanisms of Toxicity
The primary mechanism of toxicity for many guanosine analogs, particularly those resulting from oxidative damage, is through the induction of DNA damage and interference with normal DNA replication and transcription.
Genotoxicity: Modified guanosine bases can be incorporated into DNA, leading to mispairing with other bases during replication. For instance, the well-studied 8-oxodG can mispair with adenine, resulting in G:C to T:A transversion mutations.[5] This mutagenic potential is a significant contributor to carcinogenesis.[6]
Cytotoxicity: The accumulation of DNA damage can trigger cellular signaling pathways leading to cell cycle arrest, apoptosis (programmed cell death), or necrosis. Studies on compounds like O6-methylguanine have shown that DNA damage can induce apoptosis through the activation of caspase-9 and caspase-3, mediated by a decrease in the anti-apoptotic protein Bcl-2 and the release of cytochrome c from mitochondria.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicity of this compound.
1. Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
-
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for 2-3 hours.
-
Extraction: Wash the cells and extract the dye from the lysosomes using a destain solution (e.g., 50% ethanol, 1% acetic acid).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
2. Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a compound.
-
Preparation: Mix the test compound with a bacterial tester strain and a liver extract (S9 fraction) for metabolic activation.
-
Plating: Plate the mixture on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.
-
-
Micronucleus Test: This assay detects chromosomal damage by observing the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in cultured cells.
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
3. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound and then harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
-
Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Treat cells with the compound and then lyse them to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).
-
Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.
-
Signaling Pathways and Experimental Workflows
DNA Damage Response and Repair
The presence of modified guanosine bases in DNA, such as 8-oxodG, triggers the Base Excision Repair (BER) pathway. This is a primary defense mechanism against oxidative DNA damage.
Apoptosis Induction Pathway
If DNA damage is extensive and cannot be repaired, it can lead to the initiation of apoptosis.
General Workflow for In Vitro Toxicity Assessment
The following diagram outlines a logical workflow for the preliminary toxicological evaluation of a novel guanosine analog.
Conclusion
References
- 1. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected behavior of DNA polymerase Mu opposite template 8-oxo-7,8-dihydro-2′-guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Pathways Involving Oxidized Guanosine Derivatives
Introduction
Cellular nucleic acids are under constant assault from endogenous and exogenous reactive oxygen species (ROS), leading to various modifications. Among the most prevalent and studied forms of oxidative damage is the conversion of guanine (B1146940) to 7,8-dihydro-8-oxoguanine (8-oxoG) in DNA, or 8-hydroxyguanosine (B14389) (8-OHG) in RNA.[1][2] These lesions are significant biomarkers for oxidative stress and are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.[3][4] This technical guide provides a comprehensive overview of the enzymatic pathways that recognize and process these oxidized guanosine (B1672433) derivatives, with a particular focus on the repair of 8-oxoG in DNA.
It is important to distinguish 8-hydroxyguanosine from other hydroxylated nucleosides, such as 5-hydroxymethylcytosine (B124674) (5hmC). While both involve hydroxylation, 5hmC is an epigenetic modification enzymatically generated by the Ten-Eleven Translocation (TET) family of enzymes as part of the DNA demethylation pathway.[5][6] In contrast, 8-hydroxyguanosine is primarily a product of oxidative damage. This guide will detail the repair pathways for 8-oxoG, touch upon the consequences of 8-OHG in RNA, describe the related TET enzyme pathway for clarity, and provide detailed experimental protocols for the quantification of these critical biomarkers.
I. Enzymatic Repair of 8-oxoguanine (8-oxoG) in DNA
The accumulation of 8-oxoG in DNA is highly mutagenic, as it can mispair with adenine (B156593) during replication, leading to C:G to A:T transversion mutations.[7] To counteract this, cells have evolved sophisticated enzymatic repair mechanisms, primarily centered around the Base Excision Repair (BER) pathway.
A. The Canonical Base Excision Repair (BER) Pathway for 8-oxoG:C Pairs
The primary defense against 8-oxoG paired with its correct partner, cytosine, is initiated by the DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase). This enzyme recognizes the lesion and cleaves the N-glycosidic bond, excising the damaged base.[8] The resulting apurinic/apyrimidinic (AP) site is then processed by AP endonuclease 1 (APE1), which incises the phosphodiester backbone. The repair is completed by DNA polymerase beta (pol β), which inserts a correct guanine nucleotide, and DNA Ligase, which seals the nick in the DNA strand. Studies using mammalian cell extracts indicate that up to 75% of 8-oxoguanine is repaired via this single nucleotide replacement mechanism.[9]
B. MUTYH-Mediated Repair of 8-oxoG:A Mispairs
If 8-oxoG is not repaired before DNA replication, DNA polymerases frequently misincorporate an adenine opposite the lesion.[7] This 8-oxoG:A mispair is a direct precursor to mutation. The MUTY homolog (MUTYH) DNA glycosylase initiates the repair of this specific mismatch by recognizing and removing the incorrectly paired adenine base.[7][8] The subsequent steps follow the BER pathway, involving APE1, a DNA polymerase (such as DNA polymerase λ), and DNA ligase to restore the correct C:G pair.[7] This pathway is critical for preventing the fixation of mutations arising from oxidative damage.
II. Consequences of 8-hydroxyguanosine (8-OHG) in RNA
While DNA repair pathways are well-established, dedicated repair mechanisms for oxidatively damaged RNA are less understood. RNA is believed to be more susceptible to oxidative damage than DNA due to its typically single-stranded nature and cytosolic localization.[1][10]
The presence of 8-OHG in RNA can disrupt RNA-protein interactions and negatively impact translation.[1] Elevated levels of 8-OHG have been identified as a prominent feature in vulnerable neurons of patients with Alzheimer's disease, suggesting a role for RNA oxidation in neurodegeneration.[10][11] Studies have shown that the concentration of 8-OHG in the cerebrospinal fluid (CSF) of Alzheimer's patients can be approximately five times higher than in control subjects.[11] While some enzymes, such as ALKBH1, are known to act as RNA dioxygenases, their specific role in reversing 8-OHG is not yet fully characterized.[12][13]
III. The TET Enzyme Pathway: A Related Hydroxylation Process
To avoid confusion with 8-hydroxyguanosine, it is useful to understand the enzymatic pathway involving 5-hydroxymethylcytosine (5hmC), a key player in epigenetics. The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-ketoglutarate-dependent dioxygenases that iteratively oxidize 5-methylcytosine (B146107) (5mC).[5][6]
This process is central to active DNA demethylation and involves the following steps:
-
Oxidation: TET enzymes hydroxylate 5mC to form 5hmC.
-
Further Oxidation: TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[6][14]
-
Excision and Repair: The modified bases 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), initiating a BER pathway that ultimately replaces the modified cytosine with an unmethylated cytosine.[6]
IV. Quantitative Data Summary
Quantitative analysis of 8-oxoG and 8-OHG serves as a crucial tool for assessing oxidative stress in various biological contexts.
| Analyte | Matrix | Condition / Group | Measured Level | Citation |
| 8-oxo-dG | Leukocyte DNA | Smokers | 33.1 ± 10.6 / 10⁵ dG | [15] |
| 8-oxo-dG | Leukocyte DNA | Non-Smokers | 15.3 ± 1.8 / 10⁵ dG | [15] |
| 8-oxo-dG | Peripheral Blood Cells | Asbestosis Patients | 1.00 ± 0.17 / 10⁵ dG | [16] |
| 8-oxo-dG | Peripheral Blood Cells | Hospital Controls | 1.03 ± 0.20 / 10⁵ dG | [16] |
| 8-OHG | Cerebrospinal Fluid | Alzheimer's Patients | ~5-fold higher than controls | [11] |
| Method | Analyte | Detection Limit | Required DNA Amount | Citation |
| LC/IDMS-SIM | 8-OH-dGuo | ~5 lesions / 10⁶ bases | As low as 2 µg | [17][18] |
| LC/IDMS-SIM | 8-OH-dGuo | ~1 lesion / 10⁶ bases | > 2 µg (up to 50 µg) | [17][18] |
V. Experimental Protocols
The gold standard for the accurate quantification of 8-oxodG is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), often utilizing an isotope-dilution method.[3][17]
Protocol: Quantification of 8-oxodG in DNA by LC/IDMS-MS/MS
This protocol outlines the key steps for the sensitive and accurate measurement of 8-oxodG.
-
DNA Isolation:
-
Extract genomic DNA from cells or tissues using a standard commercial kit or phenol-chloroform extraction method.
-
It is critical to include steps to minimize adventitious oxidation during the isolation process, such as the use of antioxidants.
-
-
DNA Hydrolysis:
-
Digest the purified DNA to individual nucleosides. A combination of enzymes is recommended for complete hydrolysis.[18]
-
Incubate DNA with DNase I, followed by a mixture of phosphodiesterases I and II, and finally alkaline phosphatase.[18]
-
This enzymatic digestion is gentler than acid hydrolysis and prevents artifactual oxidation.
-
-
Isotope Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG) to the digested sample. This is essential for accurate quantification via isotope-dilution mass spectrometry (IDMS).[18]
-
-
HPLC Separation:
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).[17]
-
Use a gradient elution with a mobile phase (e.g., water and methanol (B129727) with a modifier like formic acid) to separate 8-oxodG from the much more abundant canonical nucleosides.[17]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Use an electrospray ionization (ESI) source to ionize the eluting nucleosides.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native 8-oxodG and the isotope-labeled internal standard.
-
Quantify the amount of 8-oxodG in the original sample by comparing the peak area ratio of the native analyte to the internal standard.[19]
-
VI. Conclusion
The enzymatic pathways managing oxidized guanosine derivatives are fundamental to maintaining genomic integrity and cellular health. The Base Excision Repair pathway, featuring key enzymes like OGG1 and MUTYH, provides a robust defense against the mutagenic potential of 8-oxoguanine in DNA. While the enzymatic handling of 8-hydroxyguanosine in RNA is less clear, its accumulation is strongly associated with disease, highlighting an important area for future research. For professionals in drug development and biomedical research, understanding these pathways and mastering the analytical techniques for their measurement are essential for evaluating oxidative stress and developing novel therapeutic strategies against a wide range of pathologies.
References
- 1. Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TET enzymes - Wikipedia [en.wikipedia.org]
- 6. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repair pathways for processing of 8-oxoguanine in DNA by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA Oxidation Is a Prominent Feature of Vulnerable Neurons in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable increase in the concentration of 8-hydroxyguanosine in cerebrospinal fluid from patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALKBH1 is an RNA dioxygenase responsible for cytoplasmic and mitochondrial tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of 8-hydroxyguanine in peripheral blood cells: an application for asbestosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxymethylguanosine: A Pivotal Marker of Oxidative Stress in the Cascade of Neurodegeneration
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health burden. A common pathological hallmark of these devastating disorders is the accumulation of oxidative damage within the central nervous system. 8-Hydroxymethylguanosine (also known as 8-hydroxy-2'-deoxyguanosine (B1666359) or 8-OHdG), a product of oxidative DNA damage, has emerged as a critical biomarker for assessing the extent of this damage and for understanding the molecular mechanisms that drive neuronal demise. This technical guide provides an in-depth analysis of the role of 8-OHdG in neurodegenerative diseases, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We present a synthesis of current quantitative data, detailed experimental protocols for 8-OHdG detection, and a visual representation of the key signaling pathways implicated in the cellular response to this DNA lesion.
Introduction: Oxidative Stress and the Genesis of 8-Hydroxymethylguanosine
The brain, with its high metabolic rate and lipid-rich environment, is particularly vulnerable to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. ROS can inflict damage on cellular macromolecules, including lipids, proteins, and nucleic acids. Guanine, being the most easily oxidized of the four DNA bases, is a primary target of ROS, leading to the formation of 8-Hydroxymethylguanosine (8-OHdG).
The presence of 8-OHdG in nuclear and mitochondrial DNA is a hallmark of oxidative DNA damage and has been implicated in mutagenesis, impaired cellular function, and cell death. In the context of neurodegeneration, the accumulation of 8-OHdG is thought to contribute to the progressive loss of neuronal structure and function that characterizes these diseases.
Quantitative Insights: 8-OHdG Levels in Neurodegenerative Diseases
A substantial body of research has focused on quantifying the levels of 8-OHdG in various biological samples from patients with neurodegenerative diseases. These studies provide crucial insights into the extent of oxidative stress and its correlation with disease pathology. The following tables summarize the key quantitative findings.
| Disease | Sample Type | Patient Group | Control Group | Fold Change/Difference | p-value | Reference(s) |
| Alzheimer's Disease | Post-mortem Brain Tissue (Parietal Cortex) | ~6/10^5 dG | ~2/10^5 dG | ~3-fold increase in mtDNA | Significant | [1] |
| Post-mortem Brain Tissue (Frontal, Occipital, Temporal Cortex, Hippocampus) | ~2/10^5 dG | ~2/10^5 dG | No significant difference in nuclear DNA | Not Significant | [2] | |
| Cerebrospinal Fluid (CSF) | Significantly higher than controls | Lower than AD patients | - | < 0.0001 | [3] | |
| Parkinson's Disease | Blood | Higher than controls (Standardized Mean Difference: 0.83) | Lower than PD patients | - | < 0.001 | [4][5] |
| Cerebrospinal Fluid (CSF) | Median: 0.98 ng/mL (non-demented PD) | Median: 0.69 ng/mL | Statistically significant higher levels in non-demented PD | 0.022 | [6][7] | |
| Post-mortem Brain Tissue (Substantia Nigra) | Significantly elevated | Lower than PD patients | - | Significant | [8][9] | |
| Amyotrophic Lateral Sclerosis | Cerebrospinal Fluid (CSF) | Significantly elevated | Lower than ALS patients | - | Significant | [10] |
| Plasma | Significantly elevated | Lower than ALS patients | - | Significant | [10] | |
| Urine | Significantly elevated | Lower than ALS patients | - | Significant | [10] |
Note: The reported values can vary between studies due to differences in analytical methods, sample handling, and patient cohorts. The conflicting findings in Alzheimer's disease highlight the complexity of its pathology and the need for further research.
The Cellular Response to 8-OHdG: DNA Repair and Mitochondrial Dysfunction
The accumulation of 8-OHdG triggers a cascade of cellular responses, primarily involving the Base Excision Repair (BER) pathway, which is responsible for identifying and removing the damaged base. However, the consequences of 8-OHdG extend beyond DNA repair, impacting mitochondrial function and apoptotic signaling.
The Base Excision Repair (BER) Pathway
The BER pathway is the primary mechanism for repairing oxidative DNA damage. The key enzymes involved in the removal of 8-OHdG are 8-oxoguanine DNA glycosylase 1 (OGG1) and MutY homolog (MUTYH).
Mitochondrial Dysfunction and Apoptotic Signaling
Mitochondrial DNA (mtDNA) is particularly susceptible to oxidative damage, and the accumulation of 8-OHdG in mtDNA can lead to impaired mitochondrial function, including reduced ATP production and increased ROS generation, creating a vicious cycle of oxidative stress. This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.
Recent evidence also suggests a direct signaling role for the BER pathway. The excision of 8-oxoG by OGG1 can lead to the activation of the Ras-Raf-MEK-ERK signaling pathway, further linking DNA repair to cellular signaling and fate.[11]
Experimental Protocols for the Quantification of 8-OHdG
Accurate and reliable quantification of 8-OHdG is paramount for research in this field. Several analytical techniques are available, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is considered a gold standard for the quantification of 8-OHdG due to its high sensitivity and specificity.
Protocol Overview:
-
Sample Preparation:
-
Tissue: Homogenize brain tissue in a lysis buffer containing antioxidants to prevent artificial oxidation.
-
CSF/Urine/Plasma: Deproteinize samples, often through solid-phase extraction (SPE).
-
-
DNA Extraction and Hydrolysis:
-
Extract DNA using standard phenol-chloroform methods or commercial kits.
-
Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Inject the hydrolyzed sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase typically consisting of a phosphate (B84403) buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) at a specific pH to achieve optimal separation.
-
-
Electrochemical Detection:
-
Detect 8-OHdG using an electrochemical detector set at an appropriate oxidation potential (typically +0.4 to +0.8 V).
-
-
Quantification:
-
Quantify the 8-OHdG concentration by comparing the peak area to a standard curve generated with known concentrations of 8-OHdG. Normalize the results to the total amount of deoxyguanosine (dG) or creatinine (B1669602) (for urine samples).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively simple method for 8-OHdG quantification, suitable for screening large numbers of samples.
Protocol Overview (Competitive ELISA):
-
Plate Coating: Microtiter plates are pre-coated with 8-OHdG.
-
Sample/Standard Incubation: Add standards of known 8-OHdG concentration and prepared biological samples to the wells.
-
Primary Antibody Incubation: Add a monoclonal antibody specific for 8-OHdG to each well. The antibody will compete for binding to the 8-OHdG on the plate and the 8-OHdG in the sample.
-
Secondary Antibody Incubation: After washing, add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme on the secondary antibody, resulting in a color change.
-
Measurement: Measure the absorbance of the color product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Quantification: Calculate the 8-OHdG concentration in the samples by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC)
IHC allows for the visualization and localization of 8-OHdG within tissue sections, providing valuable spatial information about oxidative damage.
Protocol Overview for Frozen Brain Sections:
-
Tissue Preparation: Snap-freeze fresh brain tissue and cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Fixation: Fix the sections briefly in a suitable fixative, such as cold acetone (B3395972) or paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for 8-OHdG.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.
-
Detection and Visualization: For fluorescently labeled antibodies, visualize the staining using a fluorescence microscope. For enzyme-conjugated antibodies, add a substrate to produce a colored precipitate that can be visualized with a light microscope.
-
Counterstaining (Optional): Counterstain with a nuclear stain (e.g., DAPI) to visualize cell nuclei.
Logical Framework: From Oxidative Insult to Neurodegeneration
The following diagram provides a logical overview of the cascade of events initiated by oxidative stress, leading to the formation of 8-OHdG and culminating in neuronal death.
Conclusion and Future Directions
8-Hydroxymethylguanosine stands as a robust and informative biomarker of oxidative DNA damage in the context of neurodegenerative diseases. Its quantification in various biological fluids and tissues offers a valuable tool for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. The intricate interplay between 8-OHdG formation, the BER pathway, mitochondrial dysfunction, and apoptotic signaling highlights multiple potential targets for drug development. Future research should focus on standardizing analytical methods for 8-OHdG detection to ensure comparability across studies, further elucidating the downstream signaling consequences of 8-OHdG accumulation, and developing novel therapeutic strategies aimed at mitigating oxidative DNA damage and its detrimental effects on neuronal health. A deeper understanding of the mechanisms surrounding 8-OHdG will undoubtedly pave the way for more effective treatments for these debilitating neurodegenerative disorders.
References
- 1. Oxidative Stress Levels in the Brain Are Determined by Post-Mortem Interval and Ante-Mortem Vitamin C State but Not Alzheimer's Disease Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8OHdG levels in brain do not indicate oxidative DNA damage in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the mammalian adenine DNA glycosylase MUTYH: insights into the base excision repair pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress in Parkinson's Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 8-Hydroxy-2'-deoxyguanosine (8-OHdG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a critical biomarker for oxidative stress and is extensively studied in the context of various diseases, including cancer, neurodegenerative disorders, and diabetes.[1] It is a product of oxidative DNA damage caused by reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stressors.[2][3] The quantification of 8-OHdG in biological samples such as urine, plasma, and tissue can provide valuable insights into the extent of oxidative DNA damage, making its accurate detection crucial for both research and clinical applications.[1]
These application notes provide detailed protocols for the three primary analytical techniques used to detect and quantify 8-OHdG: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Sensing. Each section includes a summary of the technique, a detailed experimental protocol, and a summary of quantitative performance data.
Signaling Pathway: Formation of 8-OHdG through Oxidative DNA Damage
Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can attack the guanine (B1146940) base in DNA. This oxidation leads to the formation of the 8-OHdG lesion. If not repaired by the base excision repair (BER) pathway, this lesion can lead to G to T transversions during DNA replication, contributing to mutagenesis.
Caption: Formation of 8-OHdG via oxidative DNA damage and its cellular fate.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is considered the gold standard for the quantification of 8-OHdG due to its high sensitivity and specificity.[1] This technique separates 8-OHdG from other urinary components via HPLC, followed by detection and quantification using tandem mass spectrometry.
Experimental Workflow
Caption: General workflow for 8-OHdG analysis using HPLC-MS/MS.
Detailed Protocol for 8-OHdG Analysis in Urine by HPLC-MS/MS
This protocol is a composite based on several published methods.[4][5][6]
1. Sample Preparation (Urine)
-
Collect first-morning void urine samples in sterile containers and store them at -80°C until analysis.
-
Thaw urine samples at room temperature.
-
To 1.0 mL of urine, add an internal standard (e.g., 15N5-8-OHdG).
-
Add 950 µL of acetonitrile (B52724) containing 0.1% formic acid for protein precipitation.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 8000 rpm for 10 minutes.[5]
-
Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.
2. HPLC Conditions
-
Column: HILIC Plus column (or equivalent reversed-phase C18 column).[5]
-
Mobile Phase A: 1 mM ammonium (B1175870) fluoride (B91410) in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Gradient Program:
-
Start with 97% B, hold for 3 min.
-
Decrease to 55% B from 3 to 6 min.
-
Hold at 55% B from 6 to 8 min.
-
Increase to 97% B at 8.1 min.
-
Hold at 97% B from 8.1 to 13 min.[5]
-
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MRM Transitions:
-
Instrument Parameters: Optimize parameters such as spray voltage (e.g., 5 kV) and temperature (e.g., 500°C) according to the specific instrument used.[4]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 8-OHdG to the internal standard against the concentration of the standards.
-
Quantify 8-OHdG in the samples using the calibration curve.
-
Normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.
Quantitative Data Summary for HPLC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.05 µg/L | [7] |
| Lower Limit of Quantitation (LLOQ) | 0.28 ng/mL (1.0 nM) | [4] |
| Analytical Range | 1.0 - 100 nM | [4] |
| Inter-assay CV | ≤ 10% | [4] |
| Intra-assay CV | ≤ 10% | [4] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for the quantification of 8-OHdG. It is a competitive immunoassay where 8-OHdG in the sample competes with a known amount of labeled 8-OHdG for binding to a limited amount of antibody.
Experimental Workflow
Caption: Step-by-step workflow for a competitive ELISA for 8-OHdG detection.
Detailed Protocol for 8-OHdG ELISA
This protocol is based on a typical commercially available competitive ELISA kit.[8][9][10][11] Always refer to the specific kit manual for precise instructions.
1. Reagent and Sample Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
Prepare a serial dilution of the 8-OHdG standard to create a standard curve.
-
Dilute samples as necessary. For urine, a 1:20 dilution is often a good starting point.[11]
2. Assay Procedure
-
Add 50 µL of each standard and sample to the appropriate wells of the 8-OHdG pre-coated microplate.
-
Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well (except the blank well).[8]
-
Cover the plate and incubate for 45 minutes at 37°C.[8]
-
Aspirate the liquid from each well and wash the plate three to five times with 1X Wash Buffer.
-
Add 100 µL of HRP Conjugate working solution to each well.[8]
-
Cover the plate and incubate for 30 minutes at 37°C.[8]
-
Repeat the wash step as in step 4.
-
Add 90 µL of TMB Substrate to each well.[8]
-
Incubate for approximately 15 minutes at 37°C in the dark for color development.[8]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
3. Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
The concentration of 8-OHdG in the samples is inversely proportional to the absorbance.
-
Determine the concentration of 8-OHdG in the samples by interpolating from the standard curve.
Quantitative Data Summary for ELISA
| Parameter | Value | Reference |
| Sensitivity | 0.59 ng/mL - 0.94 ng/mL | [8][11] |
| Detection Range | 0.94 - 100 ng/mL | [8][11] |
| Inter-assay CV | < 10% | [12] |
| Intra-assay CV | < 10% | [12] |
Electrochemical Sensing
Electrochemical sensors offer a rapid, cost-effective, and portable alternative for 8-OHdG detection.[13] These sensors typically rely on the direct electrochemical oxidation of 8-OHdG on the surface of a modified electrode.
Experimental Workflow
Caption: General workflow for the electrochemical detection of 8-OHdG.
Detailed Protocol for Electrochemical Detection of 8-OHdG
This protocol is a generalized procedure based on the use of a modified screen-printed electrode.[14][15]
1. Electrode Preparation
-
Fabricate or obtain a screen-printed electrode (SPE), often with a carbon-based working electrode.
-
Modify the working electrode surface to enhance sensitivity and selectivity. This can involve drop-casting nanomaterials such as graphene or gold nanoparticles.[15]
2. Electrochemical Measurement
-
Connect the SPE to a potentiostat.
-
Apply a small volume (e.g., 50 µL) of the sample or standard solution onto the active area of the electrode.
-
Perform the electrochemical measurement using a technique such as Differential Pulse Voltammetry (DPV).[13]
-
DPV parameters may include a potential range of +0.2 V to +0.8 V, a pulse amplitude of 50 mV, and a scan rate of 50 mV/s. These parameters should be optimized for the specific electrode and setup.
3. Data Analysis
-
The DPV measurement will produce a voltammogram with a peak corresponding to the oxidation of 8-OHdG.
-
Measure the height of the oxidation peak current.
-
Construct a calibration curve by plotting the peak current against the concentration of the 8-OHdG standards.
-
Determine the concentration of 8-OHdG in the samples from the calibration curve.
Quantitative Data Summary for Electrochemical Sensors
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 14.4 ng/mL | [14] |
| Linear Range | 50 - 1000 ng/mL | [14] |
Summary and Comparison of Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity (gold standard). | Expensive equipment, requires skilled operators, lower throughput.[1] |
| ELISA | Competitive immunoassay. | High throughput, cost-effective, relatively simple to perform. | Potential for cross-reactivity, may not distinguish between free and DNA-incorporated 8-OHdG.[11] |
| Electrochemical Sensing | Direct electrochemical oxidation of 8-OHdG. | Rapid, portable, low-cost, suitable for point-of-care testing.[13] | Can be susceptible to interference from other electroactive species in the sample matrix. |
Conclusion
The choice of analytical technique for the detection of 8-OHdG depends on the specific requirements of the study, including the need for sensitivity, throughput, cost, and portability. HPLC-MS/MS offers the highest accuracy and is ideal for validation and in-depth research. ELISA is well-suited for large-scale screening studies. Electrochemical sensors show great promise for the development of rapid and portable diagnostic tools. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working with this important biomarker of oxidative stress.
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased formation of oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine, in human breast cancer tissue and its relationship to GSTP1 and COMT genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 4. tjoddergisi.org [tjoddergisi.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. agrisera.com [agrisera.com]
- 11. abcam.com [abcam.com]
- 12. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Paper-Based Sensing Device for Electrochemical Detection of Oxidative Stress Biomarker 8-Hydroxy-2′-deoxyguanosine (8-O… [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
Application Note: Quantification of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in DNA by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, can lead to cellular damage. One of the major products of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG), a critical biomarker for assessing the risk and progression of various cancers and degenerative diseases.[1][2] Accurate and sensitive quantification of 8-OHdG is crucial for understanding the mechanisms of oxidative stress-related pathologies and for the development of therapeutic interventions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of 8-OHdG in biological samples.[1][3][4]
Note on Terminology: This document focuses on the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker for oxidative DNA damage. The term "8-Hydroxymethyl guanosine" refers to a distinct guanosine (B1672433) analog with immunostimulatory properties.[5] Another related compound, 8-hydroxyguanosine, is a marker for oxidative RNA damage.[4][6][7]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of 8-OHdG from DNA samples using HPLC-MS/MS.
Caption: Workflow for 8-OHdG quantification.
Detailed Experimental Protocol
This protocol provides a general methodology for the quantification of 8-OHdG in DNA samples. Optimization may be required for specific sample types and instrumentation.
DNA Isolation and Enzymatic Hydrolysis
-
DNA Isolation: Isolate high-quality DNA from cell or tissue samples using a commercial DNA isolation kit or standard phenol-chloroform extraction methods. It is critical to minimize artificial oxidation of DNA during this process.[8]
-
Enzymatic Digestion: To release the nucleosides, enzymatically digest 10-50 µg of DNA.[5][6] A combination of enzymes is typically used to ensure complete digestion.[5][6]
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]8-OHdG, to the sample prior to digestion or analysis to account for sample loss and matrix effects.[6]
Sample Cleanup using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by ultrapure water.[9]
-
Loading: Load the digested DNA sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the nucleosides, including 8-OHdG, with methanol.[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial HPLC mobile phase.
HPLC-MS/MS Analysis
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute 8-OHdG, then wash and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 8-OHdG: m/z 284.1 → 168.1; [¹⁵N₅]8-OHdG: m/z 289.1 → 173.1 |
| Collision Energy | Optimize for the specific instrument |
Data Presentation and Quantification
The quantification of 8-OHdG is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated using known concentrations of 8-OHdG standards. The amount of 8-OHdG is often expressed as the number of 8-OHdG lesions per 10⁶ or 10⁸ deoxyguanosine (dG) residues. The concentration of dG can be determined in the same run by monitoring its specific MRM transition.
Table 1: Typical HPLC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 20 fmol | [4] |
| Limit of Quantification (LOQ) | 50 - 100 fmol | [10] |
| Linear Range | 0.1 - 100 ng/mL | [2] |
| Intra-assay Precision (%CV) | < 10% | [2] |
| Inter-assay Precision (%CV) | < 15% | [2] |
| Accuracy (% Recovery) | 90 - 110% | [10] |
Table 2: Example Quantification of 8-OHdG in different cell lines
| Cell Line | Treatment | 8-OHdG (lesions / 10⁶ dG) | Standard Deviation |
| HeLa | Control | 5.2 | ± 0.8 |
| HeLa | H₂O₂ (100 µM) | 25.8 | ± 3.1 |
| A549 | Control | 4.9 | ± 0.6 |
| A549 | H₂O₂ (100 µM) | 22.4 | ± 2.5 |
Note: The data presented in Table 2 are for illustrative purposes and do not represent actual experimental results.
Signaling Pathway: Base Excision Repair of 8-Oxoguanine
Oxidative damage to guanine (B1146940) results in the formation of 8-oxoguanine (8-oxoG), which can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. The primary repair mechanism for 8-oxoG in mammalian cells is the Base Excision Repair (BER) pathway.[8][11][12]
Caption: Base Excision Repair pathway for 8-oxoG.
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyguanosine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Hydroxyguanosine | C10H13N5O6 | CID 135407175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of 8-Substituted Guanosine Analogs in Cell Culture
A Comprehensive Guide for Researchers and Drug Development Professionals
Note on 8-Hydroxymethyl guanosine (B1672433): Direct experimental data and established protocols for 8-Hydroxymethyl guanosine in cell culture are limited in publicly available literature. The following application notes and protocols are based on closely related and well-studied C8-substituted guanosine analogs, such as 8-Hydroxyguanosine (8-oxoG), 8-methylguanosine (B3263120) (8-MeG), and 8-bromoguanosine (B14676) (8-BrG). These analogs share key biological activities and are expected to have similar in vitro applications and experimental considerations.
Application Notes
Immunostimulation via Toll-Like Receptor 7 (TLR7) Activation
C8-substituted guanosine analogs are potent activators of the innate immune system. Their immunostimulatory effects are primarily mediated through the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[1] Activation of TLR7 in immune cells, such as B cells, macrophages, and dendritic cells, triggers a downstream signaling cascade culminating in the production of various pro-inflammatory cytokines and type I interferons.[1] This property makes these compounds valuable tools for studying innate immunity and as potential adjuvants in vaccine development or as standalone immunomodulatory agents.
In cell culture, treatment of immune cells like human peripheral blood leukocytes (PBLs) or mouse splenocytes with these analogs leads to the robust induction of cytokines including Interleukin-6 (IL-6), Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α) and Interferon-beta (IFN-β).[1] The activation of dendritic cells is also observed, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I/II molecules.[1]
Induction of Cell Proliferation
Certain C8-substituted guanosine analogs have been shown to induce proliferation in various cell types. This effect has been particularly noted in immune cells, such as B lymphocytes.[2] For instance, 8-bromoguanosine is a well-documented B-cell mitogen.[2] The proliferative effects of other analogs like 8-methylguanosine and 8-oxoguanosine have been demonstrated in different cell lines, including mouse splenocytes, 3T3 fibroblasts, and B16F10 melanoma cells.[2] This mitogenic activity suggests their potential application in studies of cell cycle regulation, signal transduction pathways related to cell growth, and as tools for expanding specific cell populations in vitro. The induction of proliferation is often assessed by measuring the incorporation of radiolabeled nucleotides, such as [3H]thymidine, into newly synthesized DNA.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro effects of various C8-substituted guanosine analogs from published studies.
Table 1: Cytokine Induction by Guanosine Analogs in Human and Murine Immune Cells
| Cell Type | Guanosine Analog | Concentration (µM) | Cytokine Induced | Fold Induction / Concentration | Reference |
| Human PBLs | 7-Thia-8-oxoguanosine | 100 | TNF-α | ~200 pg/mL | [1] |
| Human PBLs | 7-Thia-8-oxoguanosine | 100 | IL-12 | ~50 pg/mL | [1] |
| Human PBLs | 7-Thia-8-oxoguanosine | 100 | IFN-α | ~600 pg/mL | [1] |
| Human PBLs | Loxoribine | 100 | TNF-α | ~150 pg/mL | [1] |
| Human PBLs | Loxoribine | 100 | IL-12 | ~40 pg/mL | [1] |
| Human PBLs | Loxoribine | 100 | IFN-α | ~500 pg/mL | [1] |
| Mouse Splenocytes | 7-Thia-8-oxoguanosine | 100 | IL-6 | ~6 ng/mL | [1] |
| Mouse Splenocytes | 7-Thia-8-oxoguanosine | 100 | IL-12 | ~1 ng/mL | [1] |
| Mouse Splenocytes | 7-Thia-8-oxoguanosine | 100 | Type I IFN | ~1000 U/mL | [1] |
Table 2: Induction of Cell Proliferation by C8-Substituted Guanosine Analogs
| Cell Line | Guanosine Analog | Concentration Range (µM) | Assay | Observed Effect | Reference |
| Mouse Splenocytes | 8-methylguanosine | 10 - 300 | [3H]thymidine uptake | Dose-dependent increase | [2] |
| Mouse Splenocytes | 8-oxoguanosine | 10 - 300 | [3H]thymidine uptake | Dose-dependent increase | [2] |
| Mouse 3T3 Fibroblasts | 8-methylguanosine | 10 - 300 | [3H]thymidine uptake | Selective increase | [2] |
| Mouse B16F10 Melanoma | 8-oxoguanosine | 10 - 300 | [3H]thymidine uptake | Selective increase | [2] |
Experimental Protocols
Protocol 1: Assessment of Immunostimulatory Activity by Cytokine Measurement (ELISA)
This protocol describes the measurement of cytokine production from human Peripheral Blood Leukocytes (PBLs) or mouse splenocytes following stimulation with a C8-substituted guanosine analog.
Materials:
-
C8-substituted guanosine analog (e.g., 8-oxoG)
-
Human PBLs or mouse splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for human TNF-α, IL-12, IFN-α)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate human PBLs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate mouse splenocytes by mechanical disruption of the spleen followed by red blood cell lysis.
-
Resuspend cells in complete RPMI-1640 medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Cell Seeding and Stimulation:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a 2X stock solution of the guanosine analog in complete RPMI-1640 medium. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1 µM to 200 µM final concentration).
-
Add 100 µL of the 2X guanosine analog solution to the respective wells. For the negative control, add 100 µL of medium only.
-
Incubate the plate for 24 hours in a CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement (ELISA):
-
Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-12, IFN-α) according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Protocol 2: Cell Proliferation Assay using [3H]Thymidine Incorporation
This protocol details the procedure for assessing cell proliferation induced by C8-substituted guanosine analogs.
Materials:
-
C8-substituted guanosine analog (e.g., 8-MeG, 8-oxoG)
-
Target cell line (e.g., mouse splenocytes, 3T3 fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
[3H]Thymidine (1 mCi/mL)
-
Cell harvester
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to adhere (if applicable).
-
-
Cell Treatment:
-
Prepare 2X stock solutions of the guanosine analog at various concentrations.
-
Add 100 µL of the 2X guanosine analog solutions to the respective wells. Add 100 µL of medium for the negative control.
-
Incubate the plate for 48 to 72 hours.
-
-
[3H]Thymidine Labeling:
-
Four to six hours before the end of the incubation period, add 1 µCi of [3H]thymidine to each well.
-
-
Cell Harvesting and Scintillation Counting:
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [3H]thymidine.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
The CPM values are directly proportional to the amount of [3H]thymidine incorporated and thus to the rate of cell proliferation.
-
Compare the CPM of treated cells to the control to determine the effect of the guanosine analog.
-
Visualizations
References
Application Notes & Protocols for the Use of 8-Hydroxymethyl guanosine as a Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are primarily based on the well-established methodologies for the closely related and extensively studied analog, 8-Hydroxyguanosine (also known as 8-oxoguanosine). Direct experimental data on the use of 8-Hydroxymethyl guanosine (B1672433) as a mass spectrometry standard is limited in the current scientific literature. Therefore, these protocols serve as a detailed guide and starting point, which will require method development and validation for the specific analysis of 8-Hydroxymethyl guanosine.
Introduction
Modified nucleosides are gaining increasing attention as biomarkers for various physiological and pathological processes, including oxidative stress, inflammation, and carcinogenesis. Accurate and precise quantification of these modified nucleosides in biological matrices is crucial for their validation and use in clinical and research settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.
The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy of quantification. This document provides a comprehensive guide to using an isotopically labeled version of this compound as an internal standard for the quantification of the native compound in biological samples by LC-MS/MS.
Physicochemical Properties of this compound (Predicted):
To facilitate method development, the following properties for this compound are proposed:
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₅O₆ |
| Molecular Weight | 313.27 g/mol |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
| Structure | Guanosine with a -CH₂OH group at the C8 position |
Principle of Quantitative Analysis by LC-MS/MS with an Internal Standard
Quantitative analysis of an analyte in a complex mixture by LC-MS/MS relies on the principle of comparing the signal intensity of the analyte to that of a known amount of an internal standard. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. A stable isotope-labeled version of the analyte is the preferred choice as it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.
The analyte and the internal standard are detected using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the sample by referencing a calibration curve.
Figure 1: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following protocols are adapted from validated methods for 8-Hydroxyguanosine and should be optimized for this compound.
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Isotopically labeled this compound (e.g., ¹³C, ¹⁵N₂) as internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (mass spectrometry grade)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human plasma or urine for matrix-matched calibration standards and quality controls
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol in water to prepare working solutions for calibration curve standards and quality controls.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol.
Sample Preparation (from Human Plasma)
-
Thaw: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking: Add 10 µL of the internal standard spiking solution to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of modified nucleosides.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
Mass Spectrometry (MS) Conditions
The following are proposed MS parameters. These must be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 314.1 [M+H]⁺ | 182.1 (loss of ribose) | To be optimized |
| ¹³C,¹⁵N₂-8-Hydroxymethyl guanosine (IS) | 317.1 [M+H]⁺ | 185.1 (loss of ribose) | To be optimized |
Note: The fragmentation of the ribose moiety (loss of 132 Da) is a common fragmentation pathway for nucleosides.
Quantitative Data and Performance Characteristics
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of the analogous compound, 8-Hydroxyguanosine. Similar performance is expected for a validated this compound assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value for 8-Hydroxyguanosine |
| Calibration Range | 0.1 - 100 ng/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 10% | < 15% | 90-110% |
| Medium QC | 10 | < 10% | < 15% | 90-110% |
| High QC | 80 | < 10% | < 15% | 90-110% |
Table 3: Recovery
| QC Level | Mean Recovery (%) |
| Low QC | 85 - 95% |
| Medium QC | 85 - 95% |
| High QC | 85 - 95% |
Signaling Pathways and Experimental Workflows
While a specific signaling pathway involving this compound is not well-defined, guanosine analogs are known to have immunostimulatory activity, potentially through Toll-like receptor (TLR) pathways.
Figure 2: Potential signaling pathway for guanosine analogs.
The overall experimental workflow for quantifying this compound in a biological sample is summarized below.
Figure 3: Experimental workflow for quantification.
Application Notes and Protocols for the Incorporation of 8-Hydroxymethyl Guanosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxymethyl guanosine (B1672433) is a modified nucleoside of interest in various research and therapeutic applications. Its structural similarity to guanosine, with the addition of a hydroxymethyl group at the 8-position, allows for its site-specific incorporation into oligonucleotides to probe DNA-protein interactions, modulate oligonucleotide stability, or introduce new functionalities. This document provides a detailed protocol for the chemical synthesis of the 8-Hydroxymethyl-2'-deoxyguanosine (8-HM-dG) phosphoramidite (B1245037) and its subsequent incorporation into synthetic oligonucleotides using standard automated solid-phase synthesis.
Synthesis of 8-Hydroxymethyl-2'-deoxyguanosine Phosphoramidite
The successful incorporation of 8-HM-dG into oligonucleotides requires the synthesis of its corresponding phosphoramidite building block. This involves a multi-step process that includes the protection of the exocyclic amine of guanine (B1146940) and the C8-hydroxymethyl group to prevent unwanted side reactions during oligonucleotide synthesis. An orthogonal protecting group strategy is employed, ensuring that the protecting groups can be removed under conditions that do not degrade the final oligonucleotide product.
A plausible synthetic route involves the use of an isobutyryl (iBu) group for the N2-protection of the guanine base and an acetyl (Ac) group for the protection of the C8-hydroxymethyl group.
Experimental Protocol: Synthesis of N2-isobutyryl-8-acetoxymethyl-5'-O-DMT-2'-deoxyguanosine
-
Starting Material: 8-Bromo-2'-deoxyguanosine (B1139848).
-
Step 1: N2-protection. React 8-bromo-2'-deoxyguanosine with isobutyric anhydride (B1165640) in the presence of a base (e.g., pyridine) to yield N2-isobutyryl-8-bromo-2'-deoxyguanosine.
-
Step 2: Hydroxymethylation. Perform a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with a suitable hydroxymethylating agent to introduce the hydroxymethyl group at the C8-position, yielding N2-isobutyryl-8-hydroxymethyl-2'-deoxyguanosine.
-
Step 3: 5'-O-DMT protection. React the product from Step 2 with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the 5'-hydroxyl group.
-
Step 4: 8-Hydroxymethyl protection. Acetylate the C8-hydroxymethyl group using acetic anhydride in the presence of a catalyst (e.g., DMAP) to yield N2-isobutyryl-8-acetoxymethyl-5'-O-DMT-2'-deoxyguanosine.
-
Purification: Purify the product at each step using silica (B1680970) gel column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Phosphitylation
-
Starting Material: N2-isobutyryl-8-acetoxymethyl-5'-O-DMT-2'-deoxyguanosine.
-
Reaction: Dissolve the starting material in anhydrous dichloromethane (B109758) under an inert atmosphere (argon or nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) and then slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purification: Purify the crude product by silica gel chromatography using a solvent system containing triethylamine (B128534) to neutralize the silica gel.
-
Characterization: Confirm the structure of the final 8-HM-dG phosphoramidite by ³¹P NMR and mass spectrometry.
Incorporation of 8-HM-dG into Oligonucleotides
The synthesized 8-HM-dG phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer.
Materials and Reagents
-
8-HM-dG phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
Experimental Protocol: Automated Oligonucleotide Synthesis
-
Instrument Setup: Install the 8-HM-dG phosphoramidite on a designated port of the DNA synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle at the desired position for 8-HM-dG incorporation. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[1]
-
Post-synthesis: After the synthesis is complete, keep the final DMT group on (DMT-on) for purification purposes.
Data Presentation: Coupling Efficiency
The coupling efficiency of the 8-HM-dG phosphoramidite is a critical parameter for the successful synthesis of full-length oligonucleotides. It can be estimated by monitoring the color intensity of the trityl cation released during the deblocking step.
| Phosphoramidite | Expected Coupling Efficiency (%) |
| Standard dA, dC, dG, T | > 98.5 |
| 8-HM-dG (protected) | > 97.0 |
Note: Actual coupling efficiencies may vary depending on the synthesizer, reagents, and protocol used.
Deprotection and Purification of Modified Oligonucleotides
Due to the presence of the acetyl protecting group on the 8-hydroxymethyl moiety, which is more labile than the standard base protecting groups, a mild deprotection strategy is recommended.
Experimental Protocol: Mild Deprotection
-
Cleavage from Support: Treat the CPG support with a solution of ammonium (B1175870) hydroxide/methylamine (AMA) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[2]
-
Base and Phosphate (B84403) Deprotection: Heat the AMA solution containing the oligonucleotide at 55°C for 4-8 hours. This will remove the cyanoethyl phosphate protecting groups and the N2-isobutyryl and 8-acetoxymethyl protecting groups.[3]
-
Evaporation: Remove the AMA solution by lyophilization or vacuum centrifugation.
Purification
The crude deprotected oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using the lipophilic DMT group for retention (DMT-on purification).
Experimental Protocol: RP-HPLC Purification
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing Mobile Phase B
-
Detection: UV absorbance at 260 nm
-
Fraction Collection: Collect the major peak corresponding to the DMT-on oligonucleotide.
-
DMT Removal: Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.
-
Desalting: Desalt the final oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
Characterization of the Modified Oligonucleotide
The purity and identity of the final oligonucleotide containing 8-HM-dG should be confirmed by analytical techniques.
Analytical Methods
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment | A single major peak for the purified oligonucleotide. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation | The observed molecular weight should match the calculated molecular weight of the 8-HM-dG containing oligonucleotide. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the purified oligonucleotide in a suitable solvent (e.g., water with a small amount of triethylamine).
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the molecular weight of the oligonucleotide.
Visualizations
Workflow for 8-HM-dG Phosphoramidite Synthesis
Caption: Synthesis of 8-HM-dG Phosphoramidite.
Oligonucleotide Synthesis Cycle with 8-HM-dG
Caption: Automated Oligonucleotide Synthesis Cycle.
Post-Synthesis Workflow
Caption: Post-Synthesis Processing and Analysis.
References
Application of 8-Oxo-7,8-dihydro-2'-deoxyguanosine in Studying DNA Repair Mechanisms
A Note on Terminology: The scientific literature predominantly focuses on 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) or its tautomer 8-hydroxy-2'-deoxyguanosine (8-OHdG) as the major product of oxidative DNA damage. Information specifically on "8-Hydroxymethyl guanosine" in the context of DNA repair is scarce. This document will proceed under the assumption that the intended subject is the well-characterized 8-oxo-dG, a critical tool for investigating cellular mechanisms of DNA repair.
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is one of the most abundant and mutagenic oxidative DNA lesions, arising from the attack of reactive oxygen species (ROS) on guanine (B1146940) residues in DNA.[1] Its presence in the genome is a significant threat to genetic integrity, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[2][3] Consequently, cells have evolved robust DNA repair pathways, primarily the Base Excision Repair (BER) pathway, to recognize and remove this lesion.[1][2] The study of 8-oxo-dG and its repair is fundamental to understanding the pathogenesis of various diseases, including cancer and neurodegenerative disorders, and for the development of novel therapeutic strategies.[4][5]
Application Notes
The primary application of 8-oxo-dG in research is as a substrate to investigate the activity and mechanisms of DNA repair enzymes, particularly DNA glycosylases. Oligonucleotides containing a site-specific 8-oxo-dG lesion are invaluable tools for in vitro and in vivo studies.
Key Applications:
-
Characterization of DNA Glycosylase Activity: 8-oxo-dG-containing oligonucleotides are used to measure the enzymatic activity of DNA glycosylases like 8-oxoguanine DNA glycosylase (OGG1), Neil-like glycosylases (NEIL1, NEIL2), and formamidopyrimidine-DNA glycosylase (Fpg).[6][7][8] These assays are crucial for understanding enzyme kinetics, substrate specificity, and the effects of inhibitors or co-factors.
-
Elucidation of DNA Repair Pathways: By tracking the processing of 8-oxo-dG within a DNA duplex in cell extracts or with purified proteins, researchers can dissect the sequential steps of the BER pathway, from lesion recognition and excision to strand incision, DNA synthesis, and ligation.[9]
-
Screening for DNA Repair Inhibitors: Synthetic oligonucleotides with 8-oxo-dG are employed in high-throughput screening assays to identify small molecules that inhibit specific enzymes in the BER pathway. Such inhibitors have potential applications in cancer therapy, where they can sensitize cancer cells to DNA-damaging agents.
-
Investigating the Role of 8-oxo-dG in Cellular Signaling: Beyond its role as a DNA lesion, 8-oxo-dG and its repair intermediates have been implicated in cellular signaling pathways. For instance, the OGG1-8-oxo-dG complex can act as a signaling molecule to activate small GTPases like Rac1.[10]
-
Biomarker of Oxidative Stress: The quantification of 8-oxo-dG levels in cellular DNA is a widely used biomarker for assessing the extent of oxidative stress and DNA damage in various physiological and pathological conditions.[3][11]
Quantitative Data
The following table summarizes kinetic parameters for the excision of 8-oxo-dG by various DNA glycosylases. These values are essential for designing and interpreting experiments.
| Enzyme | Substrate (8-oxo-dG paired with) | Km (nM) | Reference |
| FPG protein | dC | 8 | [12] |
| 8-hydroxyguanine endonuclease | dC | 13 | [12] |
Experimental Protocols
Protocol 1: DNA Glycosylase Activity Assay using an 8-oxo-dG Substrate
This protocol describes a standard method to measure the activity of a DNA glycosylase in excising an 8-oxo-dG lesion from a synthetic DNA duplex.
Materials:
-
Purified DNA glycosylase (e.g., human OGG1)
-
5'-radiolabeled (e.g., 32P) oligonucleotide containing a single, site-specific 8-oxo-dG
-
Complementary unlabeled oligonucleotide
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Glycosylase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM DTT)
-
Formamide (B127407) loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager and screen
Procedure:
-
Substrate Annealing: Mix the 5'-labeled 8-oxo-dG containing oligonucleotide with a 1.5-fold molar excess of the complementary strand in annealing buffer. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to form the DNA duplex.
-
Glycosylase Reaction:
-
Set up a 10 µL reaction mixture on ice containing:
-
1 µL 10X Glycosylase Reaction Buffer
-
1 µL annealed 8-oxo-dG substrate (e.g., 10 nM final concentration)
-
Purified glycosylase (concentration to be optimized)
-
Nuclease-free water to 10 µL
-
-
Initiate the reaction by incubating at 37°C for a defined time (e.g., 15 minutes).
-
-
Reaction Termination and AP Site Cleavage:
-
Stop the reaction by adding 10 µL of formamide loading dye.
-
If the glycosylase is monofunctional (lacks lyase activity), the resulting apurinic/apyrimidinic (AP) site needs to be cleaved. This can be achieved by adding 1 µL of 1 M NaOH and incubating at 90°C for 30 minutes, followed by neutralization. For bifunctional glycosylases with lyase activity, this step is not necessary.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
-
Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager. The full-length substrate will migrate slower than the cleaved product.
-
Quantify the band intensities to determine the percentage of substrate cleavage.
-
Protocol 2: Detection of 8-oxo-dG in Cellular DNA by HPLC-ECD
This protocol outlines a widely accepted method for the quantitative analysis of 8-oxo-dG in DNA isolated from cells or tissues.
Materials:
-
DNA extraction kit (with precautions to minimize artificial oxidation)
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 50 mM sodium phosphate (B84403) buffer pH 5.5 with 10% methanol)
-
8-oxo-dG standard
Procedure:
-
DNA Extraction: Isolate genomic DNA from the sample using a method that minimizes oxidative damage during the extraction process.
-
DNA Digestion:
-
Digest 50-100 µg of DNA with nuclease P1 at 37°C for 2 hours to hydrolyze the DNA into deoxynucleosides.
-
Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the deoxynucleoside monophosphates.
-
-
HPLC-ECD Analysis:
-
Inject the digested DNA sample into the HPLC system.
-
Separate the deoxynucleosides on a C18 column using an isocratic elution with the mobile phase.
-
Detect 2'-deoxyguanosine (B1662781) (dG) using a UV detector at 260 nm.
-
Detect 8-oxo-dG using an electrochemical detector set at an oxidizing potential (e.g., +600 mV).
-
-
Quantification:
-
Create a standard curve using known concentrations of the 8-oxo-dG standard.
-
Calculate the amount of 8-oxo-dG and dG in the sample based on the peak areas from the chromatogram and the standard curve.
-
Express the level of 8-oxo-dG as the number of 8-oxo-dG lesions per 105 or 106 dG residues.
-
Visualizations
Base Excision Repair of 8-oxo-dG
References
- 1. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. Towards a comprehensive view of 8-oxo-7,8-dihydro-2'-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2'-deoxyguanosine as a marker of oxidative DNA damage related to occupational and environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA glycosylase recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Oxo-7,8-Dihydro-2′-Deoxyguanosine (8-oxodG) and 8-Hydroxy-2′-Deoxyguanosine (8-OHdG) as a Potential Biomarker for Gestational Diabetes Mellitus (GDM) Development [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 8-Hydroxymethyl guanosine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the biological effects of 8-Hydroxymethyl guanosine (B1672433) (8-OHMG), a guanosine analog. Due to the limited specific data on 8-OHMG, the protocols and data presented are largely based on studies of closely related and well-characterized guanosine analogs, such as 8-hydroxyguanosine (B14389) (8-OHG) and other C8-substituted guanosine ribonucleosides. These compounds are known for their immunostimulatory properties, primarily through the activation of Toll-like receptor 7 (TLR7).[1][2]
Biological Context and Mechanism of Action
Guanosine analogs, including 8-substituted derivatives, are recognized as potent modulators of the innate immune system.[2] Their primary mechanism of action involves the activation of endosomal Toll-like receptor 7 (TLR7), a pattern recognition receptor that typically recognizes single-stranded RNA from viruses.[1][2] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral responses.[1][2]
The immunostimulatory effects of these guanosine analogs have positioned them as potential therapeutic agents for viral infections and as vaccine adjuvants.[2] The general signaling pathway initiated by TLR7 activation is depicted below.
References
Commercial Availability and Research Applications of 8-Hydroxymethyl guanosine
For researchers and professionals in drug development, 8-Hydroxymethyl guanosine (B1672433) stands as a significant guanosine analog with demonstrated immunostimulatory properties. This nucleoside analog has been identified as an agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by ligands like 8-Hydroxymethyl guanosine can trigger a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby eliciting antiviral and other immune responses.[1] This makes it a compound of interest for investigations into infectious diseases, cancer immunotherapy, and autoimmune disorders.
Commercial Suppliers
Several commercial suppliers offer this compound for research purposes. The following table summarizes the available information from a selection of these suppliers to aid in procurement decisions.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities | Price (USD) | Notes |
| MedchemExpress | HY-152430 | 54898-41-8 | >98% | 1 mg, 5 mg, 10 mg | $420 (1mg), $1050 (5mg), $1700 (10mg) | Research use only. |
| CDMO | CDMO54898418 | 54898-41-8 | Not specified | Not specified | Not specified | |
| ABI Chem | AC-2022081 | 54898-41-8 | Not specified | Not specified | Not specified | |
| InvivoChem | V55447 | 54898-41-8 | Not specified | Not specified | Not specified | Listed as a guanosine analog. |
Application Notes
This compound is primarily utilized in immunology and virology research due to its specific activation of TLR7. Key applications include:
-
Immunostimulation: As a TLR7 agonist, it can be used to stimulate immune cells in vitro and in vivo to study the downstream effects of TLR7 activation, such as cytokine and chemokine production.
-
Antiviral Research: By inducing type I interferons, this compound can be employed in studies investigating antiviral immune responses against various pathogens.[1]
-
Adjuvant Development: Its immunostimulatory properties make it a candidate for investigation as a vaccine adjuvant to enhance the immune response to co-administered antigens.
-
Drug Discovery: The compound can serve as a reference or starting point for the development of novel small molecule immunomodulators targeting TLR7.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, adapted from methodologies used for similar guanosine analogs that act on TLR7.[2]
In Vitro Stimulation of Immune Cells
This protocol describes the stimulation of murine bone marrow-derived dendritic cells (BM-pDCs) with this compound to measure cytokine production.
Materials:
-
This compound
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol)
-
Flt3L (for BM-pDC differentiation)
-
96-well cell culture plates
-
ELISA kits for mouse IFN-α and TNF-α
-
Bone marrow cells isolated from mice
Procedure:
-
Differentiation of BM-pDCs: Culture bone marrow cells in complete RPMI 1640 medium supplemented with 100 ng/mL Flt3L for 7-9 days to differentiate them into pDCs.
-
Cell Seeding: Plate the differentiated BM-pDCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). Add 100 µL of the diluted compound to the wells. For a negative control, add medium with the same concentration of the solvent.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-α and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
TLR7 Activation Reporter Assay
This protocol outlines a method to confirm that the immunostimulatory activity of this compound is mediated through TLR7 using a reporter cell line.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP)
-
This compound
-
Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic)
-
96-well cell culture plates
-
SEAP detection reagent
Procedure:
-
Cell Seeding: Plate the HEK293-hTLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM medium.
-
Stimulation: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells. Use a known TLR7 agonist as a positive control and medium with solvent as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Assay: After incubation, collect the cell culture supernatant. Measure the SEAP activity in the supernatant using a suitable detection reagent according to the manufacturer's protocol. The signal intensity will be proportional to the level of NF-κB activation.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: TLR7 Signaling Pathway activated by this compound.
Caption: Workflow for in vitro stimulation of pDCs with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxymethyl Guanosine
Welcome to the technical support center for the synthesis of 8-Hydroxymethyl guanosine (B1672433). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important guanosine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the multi-step synthesis of 8-Hydroxymethyl guanosine. The primary synthetic route involves the formylation of guanosine at the C8 position, followed by the reduction of the resulting 8-formylguanosine.
Synthesis of 8-Formylguanosine
Q1: I am having trouble with the formylation of guanosine at the C8 position. What are the common pitfalls?
A1: Low yields and the formation of side products are common challenges in the C8-formylation of guanosine. Here are some key factors to consider:
-
Protecting Groups: Guanosine has multiple reactive sites (hydroxyl and amino groups). It is crucial to protect these groups to ensure selective formylation at the C8 position. A common strategy involves the protection of the 2', 3', and 5'-hydroxyl groups of the ribose sugar.
-
Choice of Formylating Agent: The choice of the formylating agent and reaction conditions is critical.
-
Reaction Conditions: Temperature and reaction time must be carefully controlled to prevent degradation of the starting material and product.
Troubleshooting Table: C8-Formylation of Guanosine
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete protection of hydroxyl groups. | Verify the complete protection of the ribose hydroxyls using spectroscopic methods (e.g., NMR) before proceeding with formylation. |
| Inactive formylating agent. | Use a fresh batch of the formylating agent. | |
| Formation of multiple products | Non-selective reaction. | Ensure all protecting groups are stable under the reaction conditions. Optimize the reaction temperature and time to favor C8 formylation. |
| Degradation of starting material | Harsh reaction conditions. | Use milder formylating agents or lower the reaction temperature. |
Experimental Workflow for C8-Formylation
Caption: General workflow for the synthesis of 8-Formylguanosine.
Reduction of 8-Formylguanosine to this compound
Q2: My reduction of 8-formylguanosine is incomplete or yields byproducts. What should I do?
A2: The reduction of the C8-formyl group is a critical step. Incomplete reactions or the formation of byproducts can often be attributed to the choice of reducing agent and reaction conditions.
-
Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. The freshness and stoichiometry of the reducing agent are important for a successful reaction.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent and the solubility of the starting material.
-
Work-up Procedure: A careful work-up is necessary to quench the excess reducing agent and isolate the product.
Troubleshooting Table: Reduction of 8-Formylguanosine
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction | Insufficient amount or activity of reducing agent. | Use a fresh batch of NaBH₄ and consider increasing the molar excess. |
| Poor solubility of 8-formylguanosine. | Optimize the solvent system to ensure the starting material is fully dissolved. | |
| Formation of over-reduced or degraded products | Reaction conditions are too harsh. | Perform the reaction at a lower temperature (e.g., 0 °C) and monitor the reaction progress closely by TLC or HPLC. |
| Difficult product isolation | Incomplete quenching of the reducing agent. | Ensure the reaction is properly quenched before extraction. |
Experimental Workflow for Reduction
Caption: General workflow for the reduction of 8-Formylguanosine.
Purification and Characterization
Q3: How can I effectively purify this compound and confirm its identity?
A3: Purification is essential to remove unreacted starting materials, reagents, and byproducts.
-
Purification Method: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying nucleoside analogs like this compound. A reversed-phase C18 column is typically used.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the hydroxymethyl group and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
HPLC Purification Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile (B52724) in water or a buffer (e.g., triethylammonium (B8662869) acetate) |
| Detection | UV at ~260 nm |
Logical Relationship of Synthesis and Analysis
Caption: The logical flow from synthesis to analysis of this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the formylation and subsequent reduction of guanosine is outlined below.
Materials:
-
Guanosine
-
Protecting agents (e.g., tert-Butyldimethylsilyl chloride)
-
Formylating agents (e.g., Dimethylformamide, Phosphorus oxychloride)
-
Reducing agents (e.g., Sodium borohydride)
-
Solvents (e.g., Pyridine, Methanol, Dichloromethane)
-
Reagents for work-up and purification (e.g., Acetic acid, HPLC grade solvents)
Procedure:
-
Protection of Guanosine:
-
Dissolve guanosine in a suitable solvent (e.g., pyridine).
-
Add the protecting agent (e.g., TBDMSCl) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the protected guanosine.
-
-
Formylation of Protected Guanosine:
-
Dissolve the protected guanosine in an appropriate solvent (e.g., DMF).
-
Cool the solution to 0 °C and add the formylating agent (e.g., Vilsmeier reagent, prepared from DMF and POCl₃) dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction and extract the protected 8-formylguanosine.
-
-
Deprotection (if necessary before reduction):
-
Dissolve the protected 8-formylguanosine in a suitable solvent.
-
Add a deprotecting agent (e.g., TBAF for silyl (B83357) groups).
-
Stir until deprotection is complete (monitor by TLC).
-
Purify the 8-formylguanosine.
-
-
Reduction to this compound:
-
Dissolve 8-formylguanosine in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add the reducing agent (e.g., NaBH₄) in portions.
-
Stir the reaction at 0 °C for a specified time (monitor by TLC or HPLC).
-
Quench the reaction by adding a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the crude product.
-
-
Purification:
-
Purify the crude this compound by reversed-phase HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Technical Support Center: Analysis of 8-Hydroxymethyl guanosine by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mass spectrometry parameters for the analysis of 8-Hydroxymethyl guanosine (B1672433) (8-OHdG), a critical biomarker for oxidative DNA damage.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of 8-OHdG.
Issue: Low or No Signal Intensity for 8-OHdG
-
Question: I am not seeing any peak, or the signal for my 8-OHdG standard/sample is very weak. What should I check?
-
Answer: Low signal intensity is a frequent problem in mass spectrometry.[1][2] A systematic check of your system is the best approach to identify the root cause.
-
Sample Integrity and Concentration:
-
Verify the concentration and stability of your 8-OHdG standard and sample solutions. Ensure they have been stored correctly, typically at -20°C, to prevent degradation.[3]
-
If the sample is too dilute, you may not obtain a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[1]
-
-
LC-MS System Checks:
-
Leaks: Check for any leaks in the LC system, particularly around fittings and connections. Leaks can lead to a loss of sensitivity.[2]
-
Autosampler and Syringe: Ensure the autosampler is functioning correctly and the syringe is not blocked or cracked.[2]
-
Column Integrity: Inspect the analytical column for any signs of damage or blockage.
-
-
Mass Spectrometer Settings:
-
Ionization Source: Confirm that the electrospray ionization (ESI) source is clean and operating correctly. Contamination can significantly reduce ionization efficiency.
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[1]
-
Detector: Check the detector status to ensure it is functioning correctly.
-
-
Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: My 8-OHdG peak is tailing/fronting/broad. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise the accuracy of your quantification. Several factors related to both the chromatography and the mass spectrometer can contribute to this issue.
-
Chromatographic Conditions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Improper Column Installation: Ensure the column is installed correctly in the LC system.
-
Mobile Phase: The composition of the mobile phase is crucial. For 8-OHdG analysis, a common mobile phase combination is water and acetonitrile (B52724) with additives like ammonium (B1175870) fluoride (B91410) or formic acid to improve peak shape and ionization.[3]
-
Column Contamination: Contaminants in the sample or on the column can cause peak broadening or splitting.[1] Proper sample preparation and regular column maintenance are essential.
-
-
Mass Spectrometer Ion Source:
-
Ionization Conditions: Adjusting ion source parameters such as gas flows and temperatures can help reduce peak broadening.[1]
-
-
Issue: High Background Noise or Presence of Ghost Peaks
-
Question: I am observing a high baseline or unexpected peaks in my chromatogram. What could be the cause?
-
Answer: A high background or the presence of ghost peaks can interfere with the detection and quantification of 8-OHdG.
-
System Contamination:
-
Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize contamination.
-
Sample Carryover: If you observe the 8-OHdG peak in a blank injection following a high-concentration sample, it indicates carryover. Optimize the needle wash method in your autosampler.
-
Contaminated System Components: The injector, column, or ion source can become contaminated over time. Regular cleaning and maintenance are crucial.
-
-
Leaks:
-
Air leaks in the system can introduce nitrogen and other contaminants, leading to a high background. A leak check is recommended.[4]
-
-
Artifactual Formation of 8-OHdG:
-
It has been reported that artifactual formation of 8-OHdG can occur during sample preparation, particularly during DNA isolation and derivatization steps if used.[5] Employing validated protocols and minimizing oxidative stress during sample handling is critical.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mass spectrometric analysis of 8-OHdG.
-
Question: What is the recommended ionization mode for 8-OHdG analysis?
-
Answer: Positive electrospray ionization (+ESI) is the most commonly used and recommended ionization mode for the analysis of 8-OHdG.[3][6]
-
Question: What are the typical MRM transitions for 8-OHdG?
-
Answer: In positive ion mode, the protonated molecule [M+H]⁺ of 8-OHdG has a mass-to-charge ratio (m/z) of 284.1. A common and sensitive multiple reaction monitoring (MRM) transition is the fragmentation of the precursor ion at m/z 284.1 to a product ion at m/z 168.1, which corresponds to the 8-hydroxyguanine (B145757) base. For the commonly used internal standard, ¹⁵N₅-8-OHdG, the transition is m/z 289.1 → 173.1.
-
Question: Why is the use of a stable isotope-labeled internal standard important?
-
Answer: A stable isotope-labeled internal standard, such as ¹⁵N₅-8-OHdG, is crucial for accurate quantification.[6] It co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and matrix effects.
-
Question: What are the key ESI source parameters to optimize for 8-OHdG analysis?
-
Answer: The optimization of ESI source parameters is critical for achieving high sensitivity.[7][8] Key parameters to optimize include:
-
Capillary Voltage: Typically in the range of 2000-4000 V in positive mode.
-
Gas Temperatures (Drying and Sheath Gas): These affect the desolvation of the ESI droplets.
-
Gas Flow Rates (Nebulizer, Drying, and Sheath Gas): These influence the spray stability and desolvation efficiency.
-
Nozzle/Fragmentor Voltage: This voltage can influence in-source fragmentation and ion transmission.
-
-
Question: How can I avoid the artificial formation of 8-OHdG during my experiment?
-
Answer: The artifactual oxidation of guanosine to 8-OHdG is a known issue.[5] To minimize this:
-
Use validated and gentle DNA isolation methods.
-
Work with fresh reagents and high-purity water.
-
Avoid exposing samples to oxidative conditions.
-
The use of LC-MS methods without a derivatization step is preferred as this can be a source of artifactual formation.[5]
-
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters
The following table summarizes optimized parameters for the analysis of 8-OHdG and its internal standard using an LC-ESI-MS/MS system. These parameters can serve as a starting point for method development.
| Compound | MRM Transition (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| 8-OHdG | 284.1 → 168.1 | 135 | 10 |
| ¹⁵N₅-8-OHdG (IS) | 289.1 → 173.1 | 135 | 10 |
Data adapted from a validated LC-ESI-MS/MS method for the analysis of 8-OHdG in human urine.
Detailed Experimental Protocol: Quantification of 8-OHdG in Urine
This protocol provides a detailed methodology for the quantification of 8-OHdG in human urine samples.[3]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1.0 mL of urine, add 50 µL of the internal standard solution (¹⁵N₅-8-OHdG).
-
Add 950 µL of acetonitrile containing 0.1% formic acid for protein precipitation.
-
Vortex the mixture and then centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: HILIC Plus Column (e.g., 150 x 3.0 mm, 3.5 µm particle size)
-
Mobile Phase A: 1 mM Ammonium Fluoride in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Gradient Program:
-
0-3 min: 97% B
-
3-6 min: 97% to 55% B
-
6-8 min: 55% B
-
8-8.1 min: 55% to 97% B
-
8.1-13 min: 97% B
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Sheath Gas Temperature: 400°C
-
Sheath Gas Flow: 12 L/min
-
Capillary Voltage: 2000 V
-
Nozzle Voltage: 2000 V
Visualizations
Caption: Experimental workflow for 8-OHdG analysis.
Caption: Troubleshooting decision tree for 8-OHdG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. gentechscientific.com [gentechscientific.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. agilent.com [agilent.com]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
Preventing artifactual oxidation during 8-Hydroxymethyl guanosine analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent artifactual oxidation during 8-hydroxymethylguanosine (B14031826) (8-OHdG) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during 8-OHdG analysis, leading to inaccurate quantification of this critical biomarker of oxidative stress.
Issue 1: High Background or Elevated 8-OHdG Levels in Control Samples
| Potential Cause | Recommended Solution |
| Artifactual Oxidation during Sample Preparation: Spurious oxidation of dG to 8-OHdG can occur during DNA extraction, hydrolysis, and purification.[1][2][3] Procedures like drying under a vacuum or using C18 cartridges for purification can significantly increase measured 8-OHdG levels.[1][4] | - Use Antioxidants and Chelators: Add antioxidants like desferrioxamine (DFO) to all solutions for DNA extraction, storage, and hydrolysis to chelate metal ions that can catalyze oxidation.[1][2][4] - Avoid Phenol Extraction: Use alternative methods like the sodium iodide (NaI) chaotropic method for DNA extraction.[1] - Minimize Air Exposure: Keep samples on ice and minimize exposure to air whenever possible.[5] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with oxidizing agents or the analyte itself.[6] | - Use Fresh Reagents: Prepare fresh buffers and solutions for each experiment.[6] - Test for Contamination: Run blank samples with only the reagents to check for contamination. |
| Insufficient Plate Washing (ELISA): Inadequate washing can leave behind matrix components, leading to a high background signal.[6] | - Increase Wash Steps: Add an extra wash step or a short incubation with wash buffer between steps.[6] - Ensure Thorough Washing: Vigorously wash the plate, ensuring no wells dry out between washes.[6][7] |
| Non-specific Antibody Binding (ELISA): The primary or secondary antibody may bind non-specifically to the plate or other sample components.[6] | - Optimize Antibody Concentrations: Titrate the capture and detection antibodies to find the optimal concentration.[6] - Use Appropriate Blocking Buffers: Increase the concentration of the blocking solution (e.g., from 1% to 2% BSA) or add a non-ionic detergent like Tween-20.[6] |
Issue 2: Poor Reproducibility or High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling: Variations in the timing or conditions of sample processing steps can introduce variability. | - Standardize Protocols: Ensure all samples are processed using the exact same protocol and timing. - Process Samples in Batches: When possible, process all samples for a given experiment in a single batch to minimize inter-assay variability. |
| Incomplete DNA Digestion: Inefficient enzymatic digestion of DNA can lead to inaccurate quantification of 8-OHdG.[2] | - Optimize Digestion Conditions: Ensure the correct enzyme-to-DNA ratio and incubate for the recommended time and temperature.[7][8] - Verify Digestion: Run a small aliquot of the digested DNA on an agarose (B213101) gel to confirm complete digestion. |
| Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially with small volumes. | - Calibrate Pipettes: Regularly calibrate all pipettes. - Use Proper Technique: Use appropriate pipetting techniques to ensure accuracy and precision. |
| Instrument Instability (HPLC/MS): Fluctuations in the HPLC or mass spectrometer performance can cause variable results. | - Equilibrate the System: Allow the HPLC-MS system to equilibrate for an adequate amount of time before running samples to ensure a stable baseline.[2] - Run System Suitability Tests: Perform daily standard curve and quality control checks to ensure the instrument is performing correctly.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of artifactual 8-OHdG formation?
Artifactual formation of 8-OHdG is a major concern that can lead to an overestimation of oxidative DNA damage. The primary causes stem from the sample preparation process itself.[3] Key steps where spurious oxidation can occur include:
-
DNA Isolation: The use of harsh methods, such as phenol-chloroform extraction, can introduce oxidative damage.[1] Exposure to air and trace metal ion contamination can also contribute.[5]
-
DNA Hydrolysis: The process of breaking down DNA into its constituent nucleosides can be a source of oxidation.
-
Sample Concentration and Purification: Steps like drying the DNA hydrolysates under a vacuum or using C18 cartridges for purification have been shown to significantly increase 8-OHdG levels.[1][4]
Q2: How can I minimize artifactual oxidation during my experiments?
Several strategies can be employed to minimize the artificial formation of 8-OHdG:
-
Use of Additives: The addition of the iron chelator desferrioxamine (DFO) to all solutions during DNA extraction, storage, and hydrolysis is recommended to reduce metal-catalyzed oxidation.[1][2][4]
-
Gentle DNA Extraction Methods: Employing gentler techniques, such as the sodium iodide (NaI) chaotropic method, can reduce the risk of inducing oxidative damage compared to phenol-based methods.[1]
-
Direct Measurement Techniques: To avoid artifacts introduced during sample workup, direct measurement methods involving online solid-phase extraction (SPE) coupled with LC-MS/MS are highly recommended.[1][4] This approach minimizes sample handling and exposure to oxidizing conditions.
Q3: Which analytical method is best for 8-OHdG quantification?
The choice of analytical method depends on the specific research needs, including sensitivity, specificity, and sample throughput. Here is a comparison of common methods:
| Method | Advantages | Disadvantages |
| HPLC with Electrochemical Detection (HPLC-ED) | High sensitivity and specificity. Considered a reliable method for quantification.[2][9] | Can be technically demanding and may require specialized equipment.[2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very high sensitivity and specificity, allowing for accurate quantification.[4][10][11] The use of an isotopic internal standard allows for precise measurements.[4][10] | High initial instrument cost. Can be complex to operate.[12][13] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High throughput, relatively inexpensive, and does not require extensive sample purification.[14] | Can suffer from a lack of specificity, leading to an overestimation of 8-OHdG levels.[2][14] Cross-reactivity with other molecules can be an issue. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity.[15] | Requires derivatization of the sample, which can be a source of variability and artifact formation.[11] |
For the most accurate and reliable quantification, LC-MS/MS is generally considered the gold standard, particularly when combined with online SPE to minimize artifactual oxidation.[1][4]
Q4: What are some key considerations for sample handling and storage?
Proper sample handling and storage are crucial to prevent artifactual changes in 8-OHdG levels:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature Storage: Store DNA samples and hydrolysates at -80°C to prevent further oxidation until analysis.[16]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided.[7]
-
Use of Antioxidants: As mentioned, including antioxidants like DFO in storage buffers can help protect the samples.[1]
Experimental Protocols & Data
Table 1: Impact of Sample Preparation on Artifactual 8-OHdG Formation
| Sample Preparation Step | Observed Increase in 8-OHdG (per 106 dG) | Reference |
| Drying under vacuum | 6.8 - 30 | [1][4] |
| Purification with C18 cartridges | 6.8 - 30 | [1][4] |
Protocol: DNA Extraction using Sodium Iodide (Nal) Method
This protocol is designed to minimize artifactual oxidation during DNA isolation.
Protocol: Enzymatic Hydrolysis of DNA
This protocol describes the enzymatic digestion of DNA to nucleosides for 8-OHdG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arp1.com [arp1.com]
- 7. agrisera.com [agrisera.com]
- 8. nwlifescience.com [nwlifescience.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses [sfb1309.de]
- 13. Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in Biological Samples
A Note on Terminology: While this guide addresses the quantification of "8-Hydroxymethyl guanosine" as requested, it is important to note that the vast majority of scientific literature focuses on 8-hydroxy-2'-deoxyguanosine (8-OHdG) as the primary and most extensively studied marker of oxidative DNA damage. The pitfalls and troubleshooting advice provided herein are based on the established methods for 8-OHdG and related compounds and are broadly applicable to the quantification of guanosine (B1672433) modifications in biological matrices.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the quantification of 8-OHdG in biological samples.
Sample Collection and Storage
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| Artificially high 8-OHdG levels are observed in my samples. | Spontaneous oxidation of guanine (B1146940) during sample handling and storage. | - Minimize freeze-thaw cycles. - Store samples at -80°C until analysis.[1] - Consider the addition of antioxidants (e.g., butylated hydroxytoluene) during collection, if compatible with your downstream analysis. |
| I see significant variability between aliquots of the same sample. | Inadequate mixing of samples before aliquoting, or analyte degradation.[2] | - Ensure thorough but gentle mixing of the sample before taking aliquots. - Follow strict, standardized protocols for sample handling and storage for all samples. |
| My analyte appears to be degrading over time, even at low temperatures. | Enzymatic activity in the biological matrix.[3] | - Use of enzyme inhibitors or preservatives, such as sodium fluoride (B91410) (NaF), in blood samples can enhance stability.[1] - Maintain a low pH (e.g., 4) for urine samples to improve stability.[1] |
DNA Extraction and Digestion
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| I suspect that the DNA extraction process is introducing oxidative damage. | Exposure of DNA to harsh chemical or physical conditions. | - Use methods that minimize oxidation, such as protocols that incorporate radical scavengers. - Avoid unnecessarily high temperatures or vigorous vortexing. |
| Incomplete digestion of DNA is leading to inaccurate quantification. | Suboptimal enzyme activity or presence of inhibitors. | - Ensure the use of high-quality, certified enzymes (e.g., nuclease P1).[4] - Optimize digestion conditions (buffer, temperature, incubation time) as per the enzyme manufacturer's protocol. - Purify DNA sufficiently to remove any potential enzyme inhibitors. |
Quantification by LC-MS/MS
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| I am observing poor peak shape (fronting, tailing, or splitting). | - Column contamination or degradation. - Inappropriate mobile phase composition. - Injection of sample in a solvent stronger than the mobile phase.[5] | - Use a guard column and implement a sample clean-up procedure like solid-phase extraction (SPE).[3][5] - Ensure the mobile phase pH is appropriate for the analyte and column type.[5] - If possible, dissolve the final sample extract in the mobile phase.[5] |
| My retention times are shifting between injections. | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation.[6] | - Prepare fresh mobile phase daily and ensure it is well-mixed.[5] - Use a column oven to maintain a stable temperature.[6] - Monitor column performance with regular injections of a quality control (QC) sample.[7] |
| I am experiencing a high background signal or matrix effects. | - Insufficient sample clean-up. - Co-elution of interfering compounds from the biological matrix.[3] | - Optimize the sample preparation to remove interfering substances; techniques like SPE can be effective.[3][8] - Adjust the chromatographic method to better separate the analyte from interfering peaks. |
| There is a loss of sensitivity or no peak is detected. | - Analyte degradation in the sample. - Issues with the mass spectrometer, such as a dirty ion source.[9] - Incorrect mobile phase composition.[9] | - Prepare fresh samples and standards.[9] - Perform routine maintenance on the mass spectrometer, including cleaning the ion source.[9] - Verify the composition and pH of the mobile phase.[9] |
Quantification by ELISA
| Question/Problem | Possible Cause(s) | Recommended Solution(s) |
| I am getting a high background signal. | - Non-specific binding of the antibody. - Inadequate washing steps.[2] | - Use a suitable blocking buffer.[2] - Increase the number and/or duration of wash steps.[2] |
| The assay has low sensitivity. | - Suboptimal antibody concentration. - Issues with reagent quality.[2] | - Titrate the antibody to determine the optimal concentration. - Ensure all reagents are within their expiration dates and have been stored correctly. |
| I am seeing high variability between replicate wells. | - Pipetting errors. - "Edge effects" due to uneven temperature or evaporation across the plate.[2] | - Use calibrated pipettes and ensure proper technique. - Equilibrate the plate to room temperature before use and use a plate sealer during incubations.[2] |
| The results are not consistent between different assay runs. | - Variations in reagent preparation. - Inconsistent incubation times or temperatures.[2] | - Prepare fresh reagents for each assay. - Strictly adhere to the protocol's specified incubation times and temperatures.[2] |
FAQs
Q1: What is the most critical step to prevent artificial formation of 8-OHdG during sample preparation?
A1: The most critical step is preventing auto-oxidation of guanine. This can be mitigated by minimizing sample exposure to air, using antioxidants, and keeping samples at low temperatures throughout the process, from collection to analysis.
Q2: How do I choose between LC-MS/MS and ELISA for my study?
A2: The choice depends on your specific needs. LC-MS/MS offers higher specificity and is considered the "gold standard" for quantification. However, it requires specialized equipment and expertise. ELISA is a higher-throughput and more accessible method, but it can be prone to cross-reactivity and matrix effects.[10][11]
Q3: What are appropriate quality control measures for 8-OHdG quantification?
A3: It is advisable to include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the precision and accuracy of the assay.[4] For large-scale studies, including pooled QC samples can help monitor and correct for batch-to-batch variation.[7]
Q4: Can I use commercially available ELISA kits for any type of biological sample?
A4: While many kits are versatile, it is crucial to check the manufacturer's specifications for validated sample types (e.g., serum, plasma, urine, tissue homogenates).[10][11][12] It may be necessary to perform your own validation experiments if you are using a sample type not explicitly mentioned in the kit protocol.
Q5: What are some common sources of interference in 8-OHdG assays?
A5: In LC-MS/MS, isomers of 8-OHdG or other compounds with similar mass-to-charge ratios can interfere if not chromatographically resolved. In ELISA, other modified nucleosides or structurally similar compounds may cross-react with the antibody, leading to inaccurate results.
Experimental Workflows and Logical Relationships
Caption: A troubleshooting decision tree for common LC-MS/MS issues.
Caption: A troubleshooting decision tree for common ELISA issues.
References
- 1. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. mybiosource.com [mybiosource.com]
- 11. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - Elabscience® [elabscience.com]
- 12. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Strategies to enhance the resolution of 8-Hydroxymethyl guanosine in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 8-Hydroxymethyl guanosine (B1672433).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of 8-Hydroxymethyl guanosine and provides systematic solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification. Peak tailing is a common issue in the analysis of polar compounds like modified nucleosides.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Residual silanol (B1196071) groups on the silica-based column packing can interact with the polar functional groups of this compound, leading to peak tailing. Lowering the mobile phase pH (e.g., to pH 3-4 with formic acid or ammonium (B1175870) formate) can suppress the ionization of silanol groups, reducing these interactions.[1] Using a highly end-capped column or a column with a different stationary phase chemistry (e.g., polymer-based or polar-embedded) can also mitigate this issue. |
| Mobile Phase pH | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[1] For guanosine and its derivatives, operating at a pH away from their pKa values can ensure a consistent ionization state and improve peak symmetry. It is recommended to buffer the mobile phase to maintain a stable pH throughout the analysis. |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity or a larger internal diameter if sample concentration cannot be reduced. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. A void at the column inlet can also cause peak splitting or tailing. Try back-flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary. |
Problem: Poor Resolution/Peak Co-elution
Inadequate separation between this compound and other components in the sample can lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The organic modifier (e.g., acetonitrile (B52724) or methanol) and its concentration in the mobile phase play a crucial role in achieving optimal separation. A shallow gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the resolution of early-eluting peaks. Methodical optimization of the mobile phase composition is recommended. |
| Unsuitable Stationary Phase | The choice of stationary phase is critical for the separation of polar compounds. For modified nucleosides, reversed-phase columns (C18) are commonly used. However, for highly polar analytes, alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and resolution. Polar-modified C18 columns are also a good option as they offer increased retention of polar analytes under highly aqueous conditions.[2] |
| Suboptimal Flow Rate | A lower flow rate generally leads to better resolution, but also longer analysis times. The optimal flow rate will depend on the column dimensions and particle size. For UHPLC systems with sub-2 µm particle columns, higher flow rates can be used without a significant loss in resolution. |
| Inadequate Method Development | A systematic approach to method development is crucial for resolving complex mixtures. This includes screening different columns, mobile phases, and gradient profiles. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating this compound?
A1: Reversed-phase C18 columns are the most commonly used for the analysis of modified nucleosides like this compound. However, for enhanced retention and selectivity, consider the following options:
-
High-purity, end-capped C18 columns: These columns have minimal residual silanol groups, which helps to reduce peak tailing.
-
Polar-embedded C18 columns: These columns have a polar group embedded in the C18 chain, which makes them more compatible with highly aqueous mobile phases and can improve the retention of polar analytes.[2]
-
HILIC columns: For very polar compounds that are not well-retained on reversed-phase columns, HILIC can be an excellent alternative. HILIC stationary phases are polar (e.g., bare silica, diol, or amide) and use a mobile phase with a high concentration of organic solvent.
Q2: How does the mobile phase pH affect the resolution of this compound?
A2: The mobile phase pH is a critical parameter for the separation of ionizable compounds like this compound. The retention of nucleotides is generally greater at a lower mobile phase pH (e.g., pH 4.0) compared to a neutral pH (e.g., pH 7.0) on many stationary phases.[1] This is because a lower pH can suppress the ionization of both the analyte and residual silanol groups on the column, leading to more consistent interactions and better peak shapes. It is crucial to operate at a pH that is at least 1.5-2 pH units away from the pKa of the analyte to ensure robust and reproducible results.
Q3: What are the recommended starting conditions for developing an HPLC-MS/MS method for this compound?
A3: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidic modifier like formic acid or ammonium formate (B1220265). A gradient elution from a low to a high percentage of acetonitrile is typically used.
Here is a logical workflow for method development:
Caption: A typical workflow for developing a robust chromatographic method.
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A4: To improve sensitivity, consider the following:
-
Optimize MS parameters: This includes tuning the cone voltage, collision energy, and selecting the most abundant and specific precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Mobile phase additives: The choice of mobile phase additive can significantly impact ionization efficiency. Ammonium formate is often a good choice for the analysis of nucleosides in positive ion mode.
-
Sample preparation: A clean sample is crucial for good sensitivity. Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Column dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity by reducing analyte dilution.
Experimental Protocols
The following is a detailed protocol for the quantitative analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a closely related and extensively studied oxidized guanosine derivative. The principles and methods are directly applicable to the analysis of this compound.
Sample Preparation (Human Urine)
Caption: A simplified workflow for urine sample preparation.
LC-MS/MS Method
The following table summarizes the instrumental parameters for a validated UPLC-MS/MS method for 8-OHdG.
| Parameter | Condition |
| Chromatography System | UPLC-MS/MS |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 95% B to 50% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (8-OHdG) | m/z 284.1 -> 168.1 |
| MS/MS Transition (Internal Standard) | m/z 289.1 -> 173.1 |
Note: These are starting conditions and may require optimization for your specific instrument and application.
Signaling Pathways and Logical Relationships
The formation of this compound is a result of oxidative stress, a process implicated in various disease states.
Caption: Formation and excretion of this compound.
References
Technical Support Center: Refinement of Protocols for Extracting 8-Hydroxymethylguanosine from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of 8-Hydroxymethylguanosine (8-OHdG) from tissues. Our aim is to help you refine your protocols and overcome common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing tissue samples intended for 8-OHdG analysis?
A1: To prevent the artificial formation of oxidative DNA damage, it is crucial to process tissue samples quickly after collection. The recommended best practice is to snap-freeze tissue samples in liquid nitrogen immediately after harvesting.[1][2] Subsequently, store the frozen samples at -80°C until you are ready to proceed with DNA extraction.[1][2] Avoid repeated freeze-thaw cycles as this can lead to DNA degradation and compromise the integrity of your results.[1][2]
Q2: Is it necessary to extract DNA from tissue samples before measuring 8-OHdG?
A2: Yes, for tissue samples, DNA extraction is a mandatory first step.[3][4] The 8-OHdG adduct is a modification within the DNA strand. Therefore, the DNA must first be isolated from other cellular components. Following extraction, the DNA is enzymatically digested to release the individual nucleosides, including 8-OHdG, for quantification.[3][4]
Q3: What are the critical quality control checks for purified DNA before proceeding to 8-OHdG analysis?
A3: After DNA extraction, it is essential to assess both the concentration and purity of your DNA sample. The DNA concentration can be determined by measuring the absorbance at 260 nm. The purity of the DNA is typically evaluated by the ratio of absorbance at 260 nm to 280 nm (A260/A280). A ratio between 1.8 and 1.85 generally indicates a pure DNA sample.[4] Additionally, the A260/A230 ratio can be used to assess contamination with organic compounds, with a target range of 2.2 to 2.25.[4]
Q4: Can I use less than the recommended amount of starting tissue material?
A4: While it is possible to use smaller amounts of tissue, be aware that this may result in a lower final yield of DNA. If you are expecting low levels of 8-OHdG in your samples, starting with a reduced amount of tissue may lead to concentrations that are below the detection limit of your assay. Some tissues, such as the spleen, kidney, and liver, are particularly rich in genomic DNA, and using excessive amounts can lead to processing issues.[2]
Q5: How can I minimize artificial oxidation of my DNA samples during the extraction process?
A5: The process of DNA isolation itself can introduce oxidative damage if not handled carefully.[5][6] To mitigate this, it is recommended to work quickly and keep samples on ice as much as possible. Some protocols suggest the inclusion of antioxidants, such as desferrioxamine and glutathione, in the lysis buffer to prevent in vitro oxidation.[5] Using water treated with Chelex to remove trace metal ions can also be beneficial.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the 8-OHdG extraction and analysis workflow.
Low DNA Yield
| Potential Cause | Recommended Solution |
| Insufficient Tissue Lysis | Ensure the tissue is thoroughly homogenized. You can grind the tissue in liquid nitrogen or use a mechanical homogenizer.[7] Extend the proteinase K digestion time or increase the amount of enzyme to ensure complete tissue solubilization.[7] |
| Viscous Lysate Clogging the Spin Column | If the lysate is too viscous after adding the lysis buffer, it can impede proper binding to the spin column. Try increasing the volume of the lysis buffer to reduce viscosity.[7] |
| Inefficient Elution | To maximize DNA recovery from the spin column, you can pre-warm the elution buffer to 60-70°C. After adding the elution buffer, let it incubate on the column for a few minutes before centrifugation.[8] |
| Degraded Starting Material | Improper storage or handling of the tissue can lead to DNA degradation. Always use freshly collected tissue or tissue that has been properly snap-frozen and stored at -80°C.[2] |
High Background in ELISA Assay
| Potential Cause | Recommended Solution |
| Insufficient Washing | Vigorous and thorough washing of the ELISA plate is critical to remove unbound reagents.[1] Ensure you are performing the recommended number of washes and that all wells are completely emptied between washes. Manual washing is sometimes preferred over automated systems to avoid high background.[9] |
| Contaminated Reagents | Use fresh, high-purity water for preparing all buffers. Ensure that all reagents are within their expiration date and have been stored correctly.[10] |
| Non-specific Binding | Ensure that the blocking step is performed according to the protocol to prevent non-specific binding of antibodies to the plate. |
| "Edge Effect" in Plate | To minimize variations in temperature and evaporation across the plate, ensure it is properly sealed during incubations.[10] For unused wells, you can add an equal volume of water to maintain a uniform temperature.[10] |
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Inaccurate pipetting of samples, standards, or antibodies can lead to significant errors.[9] Use calibrated pipettes and ensure proper technique. For consistency, add reagents to the wells in the same order for each plate.[11] |
| Inconsistent Incubation Times | Ensure that all wells are incubated for the same amount of time.[10] Adding reagents in a consistent and timely manner across the plate is important.[11] |
| Temperature Fluctuations | Maintain a stable and uniform temperature during incubations.[9] Using a water bath can sometimes provide more consistent temperature control than an incubator.[9] |
| Incomplete Mixing | Gently tap the plate after adding reagents to ensure thorough mixing within the wells.[9] |
Experimental Protocols
Protocol 1: DNA Extraction from Tissue
This protocol provides a general guideline for extracting DNA from tissue samples. Specific volumes and incubation times may need to be optimized based on the tissue type and the DNA extraction kit being used.
-
Sample Preparation : Weigh 10-20 mg of frozen tissue and place it in a microcentrifuge tube. Keep the sample on ice.
-
Homogenization : Add an appropriate volume of lysis buffer (e.g., 180 µL of Buffer T1 from a kit) and 25 µL of proteinase K.[7] Homogenize the tissue using a micro-pestle or a bead-based homogenizer until no visible tissue fragments remain.
-
Lysis : Incubate the homogenate at 56°C for 1-3 hours, or until the tissue is completely lysed. Vortex the sample occasionally during incubation.[7]
-
RNA Removal : Add RNase A to the lysate and incubate at room temperature for a specified time (refer to your kit's manual).
-
DNA Binding : Add the binding buffer to the lysate and mix thoroughly. Transfer the mixture to a spin column and centrifuge.
-
Washing : Wash the spin column with the recommended wash buffers to remove impurities. Typically, this involves two wash steps.
-
Elution : Place the spin column in a clean collection tube. Add the elution buffer directly to the center of the column membrane and incubate for a few minutes. Centrifuge to elute the purified DNA.
-
Quantification and Quality Control : Measure the DNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
Protocol 2: Enzymatic Digestion of DNA for 8-OHdG Analysis
This protocol describes the enzymatic digestion of purified DNA to release individual nucleosides.
-
Sample Preparation : In a microcentrifuge tube, combine approximately 20 µg of your purified DNA with nuclease P1 and a reaction buffer (e.g., 20 mM sodium acetate, pH 5.2).[4]
-
Nuclease P1 Digestion : Incubate the mixture at 37°C for 30-60 minutes.[4] This enzyme will digest the single-stranded DNA into individual nucleotides.
-
Alkaline Phosphatase Digestion : Add alkaline phosphatase and its corresponding buffer (e.g., 100 mM Tris-HCl, pH 7.5) to the mixture.[1] Incubate at 37°C for 30-60 minutes.[1][4] This step dephosphorylates the nucleotides to yield nucleosides.
-
Enzyme Removal : To remove the enzymes, which can interfere with subsequent assays, the digested sample should be filtered through a 10 kDa molecular weight cutoff filter.[4][10] Centrifuge the sample until the entire volume has passed through the filter. The filtrate contains the purified nucleosides.
-
Sample ready for Analysis : The purified nucleoside sample is now ready for quantification of 8-OHdG using methods such as ELISA or LC-MS/MS.
Data Presentation
The following table summarizes typical 8-OHdG concentrations found in placental tissue as reported in a study. This data is provided for reference and may vary depending on the specific experimental conditions and population studied.
| Analyte | Median Concentration | Range | Units | Citation |
| 8-OHdG in Placental Tissue | 1.3 | 0.63 - 3.62 | ng/g of tissue | [12][13] |
| 8-OHdG in Placental Tissue | 3.88 | 1.43 - 7.34 | ng/mg of DNA | [12] |
Visualizations
Experimental Workflow for 8-OHdG Extraction and Analysis
Caption: Workflow for 8-OHdG extraction from tissue.
Logical Relationship for Troubleshooting Low 8-OHdG Yield
Caption: Troubleshooting flowchart for low 8-OHdG yield.
References
- 1. agrisera.com [agrisera.com]
- 2. neb.com [neb.com]
- 3. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 4. Detection of tissue/cultured cell 8-OHdG: JaICA Oxidative stress markers [jaica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. mpbio.com [mpbio.com]
- 9. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. labrecon.in [labrecon.in]
- 12. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing interference in electrochemical detection of 8-Hydroxymethyl guanosine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of 8-Hydroxymethyl guanosine (B1672433) (8-OHdG), a key biomarker for oxidative stress and DNA damage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the electrochemical detection of 8-OHdG.
Q1: What are the most common sources of interference in 8-OHdG electrochemical detection?
A1: The most significant interfering species in biological samples such as urine and serum are ascorbic acid (AA) and uric acid (UA).[1][2][3] These molecules have oxidation potentials close to that of 8-OHdG, which can lead to overlapping voltammetric peaks and inaccurate quantification. Other potential interferents include structurally similar purine (B94841) bases like guanine (B1146940) and adenine.[4][5]
Q2: My 8-OHdG peak is broad and poorly defined. What could be the cause?
A2: A broad and ill-defined peak can result from several factors:
-
Electrode Fouling: Adsorption of proteins or other macromolecules from biological samples onto the electrode surface can inhibit electron transfer. Ensure thorough sample preparation, such as protein removal via ultrafiltration, and proper electrode cleaning between measurements.
-
Suboptimal pH: The pH of the supporting electrolyte significantly influences the oxidation potential of 8-OHdG. An inappropriate pH can lead to poor peak separation from interferents and a less defined signal. The optimal pH is often found to be around 7.0 to 7.4.[1][6]
-
Slow Scan Rate: In techniques like cyclic voltammetry, a slow scan rate can sometimes result in broader peaks. Experiment with varying the scan rate to find the optimal conditions for your system.
Q3: I am seeing overlapping peaks for 8-OHdG and uric acid. How can I resolve them?
A3: Resolving the oxidation peaks of 8-OHdG and uric acid is a common challenge. Here are several strategies:
-
pH Optimization: Adjusting the pH of the supporting electrolyte can shift the oxidation potentials of 8-OHdG and uric acid to different extents, potentially improving their separation. A systematic study of the pH effect is recommended for your specific electrode system.[2]
-
Electrode Modification: Modifying the working electrode with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles can enhance the electrocatalytic activity towards 8-OHdG oxidation, leading to a larger peak separation from interferents.[1][7]
-
Sample Pre-treatment: Employing solid-phase extraction (SPE) can effectively remove a significant portion of interfering substances from the sample matrix before electrochemical analysis.[8][9][10]
Q4: The sensitivity of my sensor is low, and I'm struggling to detect low concentrations of 8-OHdG.
A4: Low sensitivity can be addressed by:
-
Electrode Surface Area: Increasing the electroactive surface area of your working electrode can amplify the signal. This is a key advantage of using nanomaterial-modified electrodes.
-
Preconcentration Step: Incorporating a preconcentration step in your analytical procedure, where the electrode is held at a specific potential for a period before the measurement scan, can accumulate 8-OHdG at the electrode surface and enhance the detection signal.
-
Choice of Electrochemical Technique: Differential Pulse Voltammetry (DPV) is often more sensitive than Cyclic Voltammetry (CV) for quantitative analysis due to its ability to minimize background charging currents.[1][11]
Q5: My results show poor reproducibility. What are the likely causes and solutions?
A5: Poor reproducibility is a common issue in electrochemistry. Consider the following:
-
Inconsistent Electrode Surface: Ensure a consistent and reproducible electrode surface for each measurement. This involves a rigorous and standardized electrode cleaning and polishing protocol.
-
Reference Electrode Instability: A drifting reference electrode potential will lead to inconsistent results. Check that your reference electrode is properly filled and free of air bubbles.
-
Sample Matrix Effects: Variations in the composition of your biological samples can affect the electrochemical response. Standardizing sample collection and preparation is crucial. The use of an internal standard can also help to correct for matrix effects.
Data Presentation: Performance of Modified Electrodes
The choice of electrode material and modification strategy significantly impacts the analytical performance of 8-OHdG detection. The following table summarizes the performance of various modified electrodes as reported in the literature.
| Electrode Modification | Analytical Method | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| Graphene-Modified Screen-Printed Electrode | DPV | 6 µM - 600 µM | 1.8 µM | Saliva | [12] |
| β-CD-CuNCs-MWCNTs-nafion/GCE | DPV | 0.1 µM - 20 µM | 33 nM | Urine | [1][13] |
| Poly(3-acetylthiophene)/GCE | DPV | 0.5 µM - 35 µM | 31.3 nM | Cell Lysate | [14] |
| ITO/AuNTAs/PtNPs Electrode | DPV | 10 ng/mL - 100 µg/mL | - | Standard Solution | [15][16][17][18][19] |
| Carbon-Ink Electrode with PEDOT | DPV | 50 ng/mL - 1000 ng/mL | 14.4 ng/mL | - | [13] |
GCE: Glassy Carbon Electrode, DPV: Differential Pulse Voltammetry, β-CD-CuNCs-MWCNTs: beta-Cyclodextrin-Copper Nanoclusters-Multi-Walled Carbon Nanotubes, GCE: Glassy Carbon Electrode, ITO/AuNTAs/PtNPs: Indium Tin Oxide/Gold Nanotriangles/Platinum Nanoparticles, PEDOT: Poly(3,4-ethylenedioxythiophene)
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary 8-OHdG
This protocol describes a general procedure for cleaning up urine samples to reduce interference.[8][9]
Materials:
-
C18 and/or Strong Cation Exchange (SCX) SPE cartridges
-
Methanol (B129727) (for conditioning)
-
Deionized water
-
Phosphate (B84403) buffer (e.g., 80 mM, pH 7.0)
-
Urine sample, centrifuged to remove particulates
Procedure:
-
Cartridge Conditioning: Precondition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Mix the centrifuged urine supernatant with an equal volume of phosphate buffer. Load the diluted urine sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with deionized water to remove hydrophilic interferents. A subsequent wash with a low percentage of methanol (e.g., 6%) can further remove weakly bound impurities.
-
Elution: Elute the retained 8-OHdG from the cartridge using a suitable solvent, typically a higher concentration of methanol or acetonitrile.
-
Further Purification (Optional): For samples with high levels of interference, a secondary purification step using an SCX cartridge may be necessary.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in the supporting electrolyte for electrochemical analysis.
Protocol 2: Electrochemical Detection of 8-OHdG using Differential Pulse Voltammetry (DPV)
This protocol outlines the general steps for the DPV measurement of 8-OHdG.[1][19]
Materials:
-
Working electrode (e.g., modified Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0) as supporting electrolyte
-
Prepared 8-OHdG standard solutions or sample extracts
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water to ensure a clean and active surface. If using a modified electrode, follow the specific modification protocol.
-
Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (PBS).
-
Background Scan: Record a DPV scan of the supporting electrolyte to establish a baseline.
-
Sample/Standard Addition: Add a known volume of the 8-OHdG standard solution or the reconstituted sample extract to the electrochemical cell.
-
DPV Measurement: Perform the DPV scan over a potential range that encompasses the oxidation potential of 8-OHdG (e.g., +0.2 V to +0.8 V vs. Ag/AgCl). Typical DPV parameters might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s. These parameters should be optimized for the specific electrode system.
-
Data Analysis: Determine the peak current corresponding to the oxidation of 8-OHdG. For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of 8-OHdG standards.
Visualizations
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Electrochemical Detection of Uric Acid, Dopamine and Ascorbic Acid by Heme Directly Modified Carbon Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new electrochemical sensor for the detection of uric acid and xanthine based on a carbon paste electrode coated with a metal organic framework - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical determination of uric acid in the presence of dopamine and riboflavin using a poly(resorcinol)-modified carbon nanotube sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 8-Hydroxy-2′-Deoxyguanosine Biomarker with a Screen-Printed Electrode Modified with Graphene [mdpi.com]
- 8. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. BJNANO - Simultaneous electrochemical determination of uric acid and hypoxanthine at a TiO2/graphene quantum dot-modified electrode [beilstein-journals.org]
- 12. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative Stress Sensing System for 8-OHdG Detection Based on Plasma Coupled Electrochemistry by Transparent ITO/AuNTAs/PtNPs Electrode [mdpi.com]
- 17. Oxidative Stress Sensing System for 8-OHdG Detection Based on Plasma Coupled Electrochemistry by Transparent ITO/AuNTAs/PtNPs Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Oxidative Stress Sensing System for 8-OHdG Detection Based on Plasma Coupled Electrochemistry by Transparent ITO/AuNTAs/PtNPs Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Oxidative Stress Biomarkers: A Comparative Guide to 8-Hydroxy-2'-deoxyguanosine (8-OHdG) and 8-Hydroxyguanosine (8-OHG)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative stress research, the accurate measurement of molecular damage is paramount. Among the plethora of biomarkers, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and 8-hydroxyguanosine (B14389) (8-OHG) have emerged as key indicators of oxidative damage to nucleic acids. This guide provides a comprehensive comparison of these two critical biomarkers, offering insights into their formation, analytical methodologies, and relative performance, supported by experimental data.
At a Glance: 8-OHdG vs. 8-OHG
| Feature | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 8-hydroxyguanosine (8-OHG) |
| Parent Molecule | Deoxyguanosine (from DNA) | Guanosine (B1672433) (from RNA) |
| Biological Significance | Well-established marker of oxidative DNA damage.[1][2][3][4] | Marker of oxidative RNA damage.[2] |
| Indication | Mutagenic potential, risk factor for various diseases including cancer.[1] | Reflective of overall oxidative stress, potentially more abundant in biofluids.[2] |
| Common Detection Methods | HPLC-ECD, LC-MS/MS, GC-MS, ELISA.[1] | HPLC-ECD, LC-MS/MS. |
| Typical Biological Samples | Urine, blood (serum, plasma), tissues, saliva.[5] | Urine, serum, saliva. |
Delving Deeper: Formation and Significance
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage. Guanine, being the most easily oxidized of the four DNA bases, is a primary target for ROS.
8-OHdG , a product of the hydroxylation of deoxyguanosine at the C8 position, is a major form of oxidative DNA damage.[1] Its formation within DNA can lead to G:C to T:A transversions during DNA replication, highlighting its mutagenic potential. Upon repair by the base excision repair (BER) pathway, 8-OHdG is excreted into the urine, allowing for non-invasive assessment of systemic oxidative DNA damage.
8-OHG , on the other hand, is formed from the oxidation of guanosine in RNA. While DNA damage has historically received more attention, RNA oxidation is increasingly recognized as a significant contributor to cellular dysfunction. Some studies suggest that urinary 8-OHG may be a more suitable biomarker for overall oxidative stress due to its higher concentrations in biological fluids compared to 8-OHdG.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. cedxlabs.com [cedxlabs.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity: A Comparative Guide to 8-Hydroxymethylguanosine Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of 8-Hydroxymethylguanosine (8-OH-G) is critical for advancing our understanding of oxidative DNA damage and its role in various pathologies. The specificity of the antibodies used for this detection is paramount. This guide provides a comparative analysis of commercially available antibodies, supported by experimental data, to aid in the selection of the most appropriate tools for your research.
The formation of 8-OH-G is a key event in oxidative DNA damage, a process implicated in aging, cancer, and neurodegenerative diseases. Consequently, the reliable in situ and in vitro detection of this modified nucleoside is essential for both basic research and the development of novel therapeutics. This guide focuses on the validation of antibody specificity, presenting comparative data from key experimental techniques, detailed protocols, and visual workflows to support your experimental design.
Comparative Performance of 8-Hydroxymethylguanosine Antibodies
The selection of a primary antibody is a critical step in any immunoassay. The following table summarizes the performance of several commercially available monoclonal antibodies against 8-OH-G (often referred to as 8-hydroxy-2'-deoxyguanosine (B1666359) or 8-OHdG in product literature), based on their application and available specificity data. It is important to note that while 8-Hydroxymethylguanosine and 8-hydroxy-2'-deoxyguanosine are structurally very similar and often detected by the same antibodies, researchers should always verify the cross-reactivity profile of their chosen antibody.
| Antibody Clone | Supplier | Applications | Key Validation Data |
| N45.1 | Multiple Suppliers | ELISA, IF, IHC | Demonstrated high specificity for 8-OHdG in immunofluorescence, outperforming avidin-based detection methods in a dose-dependent manner following oxidative stress induction.[1] |
| AF11 | In-house developed | IF | Shows a comparable trend in nuclear fluorescence intensity to the commercial N45.1 clone when detecting 8-OHdG foci in various cell lines and tissues.[2] |
| 15A3 | Santa Cruz Biotechnology | ELISA, IHC, IF | Recognizes 8-hydroxy-2'-deoxyguanosine (OH8dG), 8-hydroxyguanine (B145757) (OH8G), and 8-hydroxyguanosine (B14389) (OH8G). Suitable for immunoaffinity column purification. |
| E-8 | Santa Cruz Biotechnology | ELISA, IF, IHC | Mouse monoclonal antibody validated for immunofluorescence and immunohistochemistry on paraffin-embedded sections. |
Comparison of Commercial 8-OHdG ELISA Kits
For quantitative analysis of 8-OH-G in biological samples, several ELISA kits are available. The table below compares key features of some of these kits.
| Kit Name | Supplier | Assay Type | Sensitivity | Assay Range | Sample Types |
| 8-OHdG ELISA Kit | Agrisera | Competitive | 0.59 ng/mL | 0.94 - 60 ng/mL | Urine, cell culture, plasma |
| DNA Damage (8-OHdG) ELISA Kit | Abcam | Competitive | < 0.94 ng/mL | 1.563 - 100 ng/mL | Serum, plasma, tissue homogenates, other biological fluids |
| 8-OHdG ELISA Kit | Cloud-Clone Corp. | Competitive Inhibition | Not specified | Not specified | Serum, plasma, other biological fluids |
| 8-OHdG (8-Hydroxydeoxyguanosine) ELISA Kit | Elabscience | Competitive | 0.94 ng/mL | 1.56 - 100 ng/mL | Serum, plasma, other biological fluids[3] |
| 8-OHdG Competitive ELISA Kit | Invitrogen | Competitive | 0.94 ng/mL | 1.56-100 ng/mL | Serum, plasma |
Experimental Protocols for Antibody Validation
The following are detailed protocols for common techniques used to validate the specificity of 8-Hydroxymethylguanosine antibodies.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is a general guideline for a competitive ELISA to quantify 8-OH-G.
-
Plate Coating: Coat a 96-well microplate with an 8-OH-G conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add standards of known 8-OH-G concentration and prepared samples to the wells. Immediately add the primary antibody against 8-OH-G to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of 8-OH-G in the samples is inversely proportional to the signal.
Dot Blot Assay
A dot blot is a simple and effective method for determining antibody specificity against a purified antigen.
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Antigen Spotting: Spot serial dilutions of purified 8-Hydroxymethylguanosine, as well as other modified and unmodified nucleosides (e.g., guanosine, 8-bromoguanosine) as negative controls, directly onto the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary 8-OH-G antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Specificity is confirmed if a signal is observed only for the 8-Hydroxymethylguanosine spots.
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of 8-OH-G within cellular compartments.
-
Cell Culture and Treatment: Culture cells on coverslips. To induce oxidative DNA damage, treat cells with an oxidizing agent (e.g., potassium bromate) or hydrogen peroxide for a defined period. Include an untreated control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary 8-OH-G antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour at room temperature.
-
Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a confocal or fluorescence microscope. Specific antibodies will show increased nuclear staining in the treated cells compared to the untreated controls.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the biological context of 8-Hydroxymethylguanosine, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating 8-Hydroxymethylguanosine antibody specificity.
Caption: Oxidative DNA damage pathway leading to 8-Hydroxymethylguanosine formation.
References
- 1. Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated determination of 8-OHdG in cells and tissue via immunofluorescence using a specially created antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
Navigating Oxidative Stress Markers: A Comparison of 8-Hydroxyguanosine Assays and Their Potential Cross-Reactivity with 8-Hydroxymethylguanosine
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress biomarkers is paramount. 8-hydroxyguanosine (B14389) (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are well-established and widely used indicators of oxidative DNA and RNA damage. However, the specificity of the assays used for their detection is critical, particularly concerning potential cross-reactivity with other structurally similar molecules. This guide provides a comparative overview of commonly used 8-OHG assays, with a special focus on the yet-to-be-fully-elucidated cross-reactivity with 8-hydroxymethylguanosine (B14031826) (8-OHmG).
Immunoassays for 8-Hydroxyguanosine: A Tale of Varying Specificity
Enzyme-linked immunosorbent assays (ELISAs) are a popular method for the quantification of 8-OHG and 8-OHdG due to their high throughput and relatively low cost. These assays rely on monoclonal or polyclonal antibodies that specifically recognize the 8-hydroxy-guanine moiety. However, the specificity of these antibodies can vary significantly between different manufacturers and even between different antibody clones.
Table 1: Reported Cross-Reactivity of Commercial 8-OHdG ELISA Kits
| Manufacturer/Kit Name | Target Analyte | Cross-Reactivity with 8-Hydroxyguanosine (8-OHG) | Cross-Reactivity with 8-Hydroxyguanine (8-oxoG) | Cross-Reactivity with Guanosine (B1672433) |
| Cayman Chemical DNA/RNA Oxidative Damage (High Sensitivity) ELISA Kit | 8-OHdG, 8-OHG, 8-oxoG | 38% | 23% | <0.01% |
| DBA Italia DNA Damage (8-OHdG) ELISA kit | 8-OHdG | 23% | 23% | <0.01% |
| Agrisera DNA Damage (8-OHdG) ELISA Kit | 8-OHdG | Recognizes both free 8-OHdG and DNA-incorporated 8-OHdG | Data not provided | Data not provided |
| Sigma-Aldrich GOAT ANTI-8-HYDROXYDEOXYGUANOSINE (8-OHdG) POLYCLONAL ANTIBODY | 8-OHdG and 8-OHG | 100% inhibition by 8-OHG | Partial cross-reactivity with 8-mercaptoguanosine (80%) and 8-bromoguanosine (B14676) (5%) | No reactivity |
As the data indicates, many commercially available 8-OHdG assays exhibit significant cross-reactivity with 8-OHG and 8-oxoG. This is an important consideration for researchers, as the choice of assay will influence the interpretation of results, especially when attempting to distinguish between DNA and RNA oxidation.
The absence of 8-OHmG in these cross-reactivity panels suggests that it is not a standard compound for specificity testing by manufacturers. Structurally, 8-OHG possesses a hydroxyl (-OH) group at the 8th position of the guanine (B1146940) base, while 8-OHmG has a hydroxymethyl group (-CH2OH) at the same position. This difference in size and chemical nature of the substituent could potentially impact antibody recognition. It is plausible that antibodies generated against an 8-OHG epitope may not bind, or bind with significantly lower affinity, to 8-OHmG. However, without direct experimental validation, this remains a hypothesis.
The Gold Standard: Mass Spectrometry for Unambiguous Identification
For researchers requiring the highest level of specificity and the ability to differentiate between various guanosine modifications, mass spectrometry (MS)-based methods are the gold standard.[1][2][3][4][5] Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer unparalleled accuracy in identifying and quantifying specific molecules based on their mass-to-charge ratio.[1][2]
These methods can unequivocally distinguish between 8-OHG, 8-OHdG, 8-OHmG, and other modified nucleosides in a complex biological sample. While more technically demanding and less suited for high-throughput screening compared to ELISAs, the data generated by mass spectrometry is highly reliable and provides a definitive answer to questions of molecular identity and concentration.
Experimental Protocols
Competitive ELISA for 8-OHdG
This is a generalized protocol for a competitive ELISA, and specific details may vary between commercial kits.[6][7][8][9][10][11]
-
Plate Coating: A microtiter plate is pre-coated with 8-OHdG.
-
Sample and Standard Incubation: Standards of known 8-OHdG concentration and unknown samples are added to the wells.
-
Antibody Addition: A specific monoclonal or polyclonal antibody against 8-OHdG is added to each well. The antibody will bind to both the 8-OHdG coated on the plate and the free 8-OHdG in the sample or standard.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is captured on the plate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
Sample Preparation and Analysis by HPLC-MS/MS
The following is a general workflow for the analysis of 8-OHdG by HPLC-MS/MS.[1][3][4][5]
-
DNA/RNA Extraction: Nucleic acids are extracted from the biological sample (e.g., cells, tissues, urine).
-
Enzymatic Hydrolysis: The extracted DNA or RNA is enzymatically digested to its constituent nucleosides.
-
Chromatographic Separation: The mixture of nucleosides is injected into an HPLC system. The different nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometric Detection: The separated nucleosides are introduced into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio is determined.
-
Quantification: The amount of 8-OHdG (and other modified nucleosides) is quantified by comparing its signal intensity to that of a known amount of an isotopically labeled internal standard.
Visualizing the Methodologies
Caption: A simplified workflow of a competitive ELISA for 8-OHdG detection.
Caption: A general workflow for the analysis of modified nucleosides by LC-MS/MS.
The Biological Context of 8-Hydroxymethylguanosine
While 8-OHG is a well-established marker of oxidative stress, the biological role of 8-hydroxymethylguanosine is less clear. Some evidence suggests that guanosine analogs, including potentially 8-OHmG, can have immunostimulatory properties by activating Toll-like receptor 7 (TLR7).[12] This points to a potential role in innate immunity, distinct from the pathways of oxidative damage. The formation and biological significance of 8-OHmG in vivo require further investigation to understand if it could be a relevant interfering compound in samples from subjects with specific inflammatory or immune conditions.
Caption: Distinct biological contexts of 8-OHG and certain guanosine analogs.
Conclusion and Recommendations
The accurate measurement of 8-hydroxyguanosine is crucial for research in oxidative stress, aging, and various disease states. While immunoassays offer a convenient platform for high-throughput analysis, researchers must be aware of the potential for cross-reactivity with other structurally related molecules.
Key Takeaways:
-
Immunoassay Specificity Varies: Commercially available 8-OHG and 8-OHdG ELISA kits exhibit varying degrees of cross-reactivity with related molecules like 8-OHG and 8-oxoG.
-
8-OHmG Cross-Reactivity is Unknown: There is a lack of published data on the cross-reactivity of these assays with 8-hydroxymethylguanosine. Based on structural differences, it is plausible that cross-reactivity may be low, but this requires experimental confirmation.
-
Mass Spectrometry is the Gold Standard for Specificity: For unambiguous identification and quantification of 8-OHG, 8-OHmG, and other modified nucleosides, mass spectrometry-based methods are the recommended approach.
-
Informed Assay Selection is Critical: Researchers should carefully consider the potential for cross-reactivity when choosing an assay and interpreting their results. When in doubt, or for confirmatory studies, employing a mass spectrometry-based method is advisable.
Until direct experimental evidence on the cross-reactivity of 8-OHG assays with 8-OHmG becomes available, a cautious and well-informed approach to assay selection and data interpretation is essential for the scientific community.
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. agrisera.com [agrisera.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. DNA Damage Competitive ELISA Kit (EIADNAD) - Invitrogen [thermofisher.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. medchemexpress.com [medchemexpress.com]
Comparing the mutagenic potential of 8-Hydroxymethyl guanosine to other guanosine adducts.
An in-depth guide for researchers and drug development professionals on the mutagenic propensity of 8-Hydroxymethyl guanosine (B1672433) relative to other common guanosine adducts, supported by experimental data and methodologies.
The integrity of genomic DNA is under constant assault from both endogenous and exogenous agents, leading to the formation of a variety of DNA lesions. Guanine, due to its low redox potential, is particularly susceptible to modification, resulting in the formation of numerous adducts. These structural alterations can interfere with the fidelity of DNA replication and transcription, leading to mutations that are implicated in carcinogenesis and other diseases. This guide provides a comparative analysis of the mutagenic potential of a less-studied lesion, 8-Hydroxymethyl guanosine (8-OH-Me-G), against three of the most well-characterized and mutagenic guanosine adducts: 8-oxo-7,8-dihydroguanine (8-oxoG), O⁶-methylguanine (O⁶-MeG), and N²-ethylguanine (N²-EtG).
Comparative Mutagenicity of Guanosine Adducts
The mutagenic potential of a DNA adduct is determined by several factors, including its chemical stability, its ability to be bypassed by DNA polymerases, the fidelity of that bypass, and the efficiency of its recognition and repair by cellular DNA repair machinery. The following tables summarize the key mutagenic properties of the selected guanosine adducts based on available experimental data.
Table 1: Mutagenic Specificity and Frequency
| Guanosine Adduct | Primary Mutation Induced | Mutagenic Frequency (in E. coli) | Mutagenic Frequency (in Mammalian Cells) |
| This compound | Not well-documented; presumed to be low | Not reported | Not reported |
| 8-oxo-7,8-dihydroguanine (8-oxoG) | G→T Transversions | ~0.3-2%[1] | 1-7%[2][3] |
| O⁶-methylguanine (O⁶-MeG) | G→A Transitions | Up to 75% in certain contexts[4] | Varies significantly based on repair capacity |
| N²-ethylguanine (N²-EtG) | Low mutagenicity; can stall replication | Low | Low |
Table 2: Repair and Replicative Bypass of Guanosine Adducts
| Guanosine Adduct | Primary Cellular Repair Pathway | Replicative Bypass Characteristics |
| This compound | Likely Base Excision Repair (BER) | Not extensively studied; does not appear to significantly block replication. |
| 8-oxo-7,8-dihydroguanine (8-oxoG) | Base Excision Repair (BER), initiated by OGG1 glycosylase.[5][6] | Readily bypassed by many polymerases, which often misincorporate Adenine opposite the lesion.[7][8] |
| O⁶-methylguanine (O⁶-MeG) | Direct Reversal by O⁶-methylguanine-DNA methyltransferase (MGMT).[9] | Readily bypassed, leading to misincorporation of Thymine (B56734).[2] |
| N²-ethylguanine (N²-EtG) | Nucleotide Excision Repair (NER) for bulkier adducts; some recognition by BER. | Can block replicative polymerases, but is accurately bypassed by translesion synthesis (TLS) polymerases like Pol η.[10][11] |
Based on the available literature, this compound appears to have a significantly lower mutagenic potential compared to 8-oxoG and O⁶-MeG. The scarcity of studies reporting its mutagenicity suggests that it is either efficiently repaired or accurately bypassed by DNA polymerases, thus preventing mutations. In contrast, 8-oxoG is one of the most common and mutagenic oxidative DNA lesions, frequently causing G→T transversions because it can form a stable base pair with adenine.[8][12] O⁶-MeG is a highly mutagenic lesion induced by alkylating agents, which directly mispairs with thymine during replication, leading to G→A transitions.[2] N²-ethylguanine is less mutagenic and acts more as a block to replication, which can be overcome by specialized polymerases.[10][11]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from site-specific mutagenesis assays. These powerful techniques allow researchers to study the fate of a single, defined DNA lesion within a living cell.
Protocol: Site-Specific Mutagenesis Shuttle Vector Assay
This assay is a cornerstone for determining the mutagenic frequency and specificity of a DNA adduct.
-
Vector Construction: A single-stranded shuttle vector (capable of replicating in both bacteria, e.g., E. coli, and mammalian cells) is used. A synthetic oligodeoxynucleotide containing the specific adduct of interest (e.g., 8-oxoG) at a known position is annealed to a gapped region of the vector.
-
Duplex Formation: DNA polymerase and ligase are used to create a closed circular, double-stranded plasmid containing the site-specific lesion.
-
Transfection: The adducted plasmid is introduced into host mammalian cells (e.g., COS-7 kidney cells) using methods like electroporation or lipofection.
-
Intracellular Replication: The plasmid replicates within the host cells. During this process, the cell's DNA polymerases will encounter the lesion, and either bypass it (correctly or incorrectly) or stall. The cell's DNA repair machinery may also attempt to remove the lesion before replication occurs.
-
Plasmid Recovery: After a set period (e.g., 48-72 hours), the progeny plasmids are recovered from the mammalian cells.
-
Transformation of E. coli: The recovered plasmids are used to transform a strain of E. coli that allows for easy selection and screening of mutations (e.g., using color-based screening like blue-white selection with the lacZα gene).
-
Analysis and Sequencing: The progeny plasmids from individual bacterial colonies are isolated. The region of interest where the adduct was originally located is sequenced to determine the frequency of replication and the identity of the base incorporated opposite the original lesion site. This reveals the mutation frequency and the specific types of mutations induced.[2]
Visualizing Key Pathways
Understanding the experimental workflows and the cellular pathways that process these adducts is crucial for interpreting mutagenicity data.
Caption: Workflow for a site-specific mutagenesis shuttle vector assay.
The primary defense mechanism against lesions like 8-oxoG is the Base Excision Repair (BER) pathway. Its efficiency is a critical determinant of the lesion's ultimate mutagenic outcome.
Caption: The Base Excision Repair (BER) pathway for 8-oxoG.
References
- 1. Mutagenic effects of 8-hydroxy-dGTP in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Watching a double strand break repair polymerase insert a pro-mutagenic oxidized nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of 8-oxodeoxyguanosine lesions in mitochondrial dna depends on the oxoguanine dna glycosylase (OGG1) gene and 8-oxoguanine accumulates in the mitochondrial dna of OGG1-defective mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical investigations into the mutagenic potential of 8-oxo-2'-deoxyguanosine using nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenic potential of 8-oxo-7,8-dihydro-2'-deoxyguanosine bypass catalyzed by human Y-family DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Insights into the Specificity of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Family X DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
8-OHdG: A Reliable Biomarker of Oxidative Stress, A Comparative Guide
In the landscape of molecular biomarkers for oxidative stress and DNA damage, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) stands out as a extensively researched and validated indicator. This guide provides a comprehensive comparison concerning the reliability of 8-OHdG as a biomarker. While the query specifically mentioned 8-Hydroxymethyl guanosine (B1672433), a thorough review of scientific literature reveals a lack of evidence for its use as a biomarker for oxidative stress. It is plausible that this name is a conflation of 8-hydroxy-2'-deoxyguanosine and other modified nucleosides, such as 5-hydroxymethylcytosine, which is involved in epigenetic regulation. Therefore, this guide will focus on the established biomarker, 8-OHdG, and its standing in the scientific community.
8-hydroxy-2'-deoxyguanosine (8-OHdG): A Gold Standard in Oxidative Stress Measurement
8-OHdG, also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is one of the most predominant forms of free radical-induced oxidative lesions in DNA.[1][2][3] Its formation is a direct consequence of cellular exposure to reactive oxygen species (ROS), which can damage macromolecules, including DNA.[4][5] Guanine (B1146940) is particularly susceptible to oxidation due to its low oxidation potential compared to other DNA bases.[6] The presence of 8-OHdG in biological samples is a widely accepted indicator of oxidative DNA damage and has been linked to numerous pathological conditions, including cancer, neurodegenerative diseases, and diabetes.[1][2][7][8][9]
Quantitative Data on 8-OHdG as a Biomarker
The utility of a biomarker is heavily dependent on its quantifiable presence in accessible biological samples and its correlation with the pathological state. Urinary 8-OHdG is considered a good non-invasive biomarker for assessing the whole body's oxidative stress.[1][2] The following table summarizes representative quantitative data for urinary 8-OHdG levels in healthy adults.
| Population | Analytical Method | Urinary 8-OHdG Concentration (ng/mg creatinine) | Reference |
| Healthy Adults (BMI ≤ 25) | Chemical Methods (e.g., LC-MS/MS) | 3.9 (Geometric Mean) | [10] |
It is important to note that values can vary between populations and with different analytical methods. A significant positive association has been observed between smoking and urinary 8-OHdG concentrations, highlighting its sensitivity to external pro-oxidant exposures.[4][10]
Experimental Protocols for 8-OHdG Measurement
Accurate and reproducible quantification of 8-OHdG is crucial for its reliability as a biomarker. Several analytical methods are employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a widely used and sensitive method for the quantification of 8-OHdG.[1][2][6]
Methodology:
-
Sample Preparation: DNA is extracted from cells or tissues. For urinary analysis, urine samples are often subjected to solid-phase extraction to purify the analyte.
-
DNA Hydrolysis: The extracted DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.
-
Chromatographic Separation: The resulting mixture is injected into an HPLC system equipped with a reverse-phase column to separate 8-OHdG from other deoxynucleosides.
-
Electrochemical Detection: An electrochemical detector is used to quantify 8-OHdG based on its oxidation potential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a highly specific and sensitive method for 8-OHdG analysis.[1][2][11]
Methodology:
-
Sample Preparation and Hydrolysis: Similar to HPLC-ECD.
-
LC Separation: The sample is separated using liquid chromatography.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. 8-OHdG is ionized, and specific parent and daughter ions are monitored (Multiple Reaction Monitoring), providing high selectivity and sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method, but its specificity can be a concern.
Methodology:
-
Sample Preparation: Samples (hydrolyzed DNA, urine, or serum) are prepared.
-
Immunoassay: The sample is added to a microplate pre-coated with an antibody specific for 8-OHdG.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of 8-OHdG.
To address methodological challenges and discrepancies in quantitative analysis, the European Standards Committee on Oxidative DNA Damage was established to work towards standardized procedures.[1][2][3]
Signaling Pathways and Biological Significance
The formation and repair of 8-OHdG are critical cellular processes.
Caption: Formation of 8-OHdG via oxidative stress and its subsequent repair or mutagenic potential.
As depicted, ROS oxidize guanine in DNA to form 8-OHdG.[5] This lesion is primarily repaired by the Base Excision Repair (BER) pathway.[4] The excised 8-OHdG is then excreted in the urine. If left unrepaired, 8-OHdG can lead to G:C to T:A transversion mutations during DNA replication, highlighting its role in carcinogenesis.[4]
Comparison and Conclusion
| Feature | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 8-Hydroxymethyl guanosine |
| Role as Oxidative Stress Biomarker | Extensively studied and widely accepted.[1][2][7] | No significant scientific evidence found. |
| Biological Significance | A key product of oxidative DNA damage, linked to various diseases.[3][4] | Described as a guanosine analog with immunostimulatory properties.[12] |
| Analytical Methods | Well-established methods including HPLC-ECD, LC-MS/MS, and ELISA.[1][2][11] | Not applicable in the context of oxidative stress. |
| Quantitative Data | Widely available in scientific literature for various populations and conditions.[10] | Not available for oxidative stress. |
References
- 1. DNA adduct 8-hydroxyl-2'-deoxyguanosine (8-hydroxyguanine) affects function of human DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a Cause of Autoimmune Thyroid Diseases (AITD) During Pregnancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA methylation and hydroxymethylation characterize the identity of D1 and D2 striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Hydroxy-2'-deoxyguanosine as a biomarker of oxidative DNA damage induced by perfluorinated compounds in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of detection methods for 8-Hydroxymethyl guanosine.
A Head-to-Head Comparison of Detection Methods for 8-Hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)
A Note on Nomenclature: The user requested a comparison of detection methods for "8-Hydroxymethyl guanosine." However, the vast majority of scientific literature focuses on a closely related and highly significant biomarker of oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine (8-OHdG) . Given this, the following guide will focus on the detection methods for 8-OHdG, as it is the most probable intended subject of interest for researchers in the field of oxidative stress and drug development. 8-OHdG is a key biomarker for oxidative DNA damage and its accurate quantification is crucial for understanding the mechanisms of various diseases and the efficacy of therapeutic interventions.[1]
This guide provides a detailed comparison of the primary methods used for the detection and quantification of 8-OHdG, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Data Presentation
The selection of an appropriate detection method for 8-OHdG depends on several factors, including the required sensitivity, sample type, throughput needs, and available equipment. The following table summarizes the key quantitative performance metrics of the most common methods.
| Method | Principle | Sample Types | Limit of Detection (LOD) | Dynamic Range | Throughput | Cost per Sample |
| ELISA | Competitive Immunoassay | Urine, Plasma, Serum, Saliva, Tissue/Cell Lysates[2][3][4] | ~0.1 - 0.94 ng/mL[3][4][5] | 1.56 - 100 ng/mL[4] | High | Low to Moderate |
| HPLC-ECD | Chromatography with Electrochemical Detection | Urine, Plasma, Tissue DNA[6][7][8] | ~20 fmol (~5.7 pg)[8] | 0.1 - 200 ng/mL[7] | Low to Moderate | Moderate |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Urine, Plasma, Tissue DNA[9][10][11] | ~30 fmol (~8.5 pg)[12]; 0.01 - 0.28 ng/mL[10][13] | 1.0 - 100 nM (0.28 - 28.4 ng/mL)[10] | Moderate to High | High |
| Electrochemical Biosensors | Direct Electrochemical Oxidation | Urine, Serum[5][14] | As low as 0.3 pM (~0.085 pg/mL)[5] | 1.0x10⁻⁷ to 2.0x10⁻⁵ mol/L[15] | High (potential for point-of-care) | Low |
| Immunofluorescence (IF) | Antibody-based in situ detection | Cells, Tissues[16][17] | Qualitative to Semi-quantitative | N/A (signal intensity) | Low | Moderate |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of 8-OHdG is crucial for a comprehensive understanding. The following diagrams illustrate a general experimental workflow for 8-OHdG detection and the primary DNA repair pathway involved in its removal.
Caption: Generalized experimental workflow for the detection of 8-OHdG.
Caption: The Base Excision Repair (BER) pathway for 8-OHdG.[18][19][20]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for the key 8-OHdG detection methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on the principle of competitive binding.
-
Principle: This is a competitive immunoassay where 8-OHdG in the sample competes with 8-OHdG coated on a microplate for binding to a specific primary antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.[2][4]
-
Protocol Summary:
-
Standard/Sample Addition: Add 50 µL of standards or prepared samples to the wells of the 8-OHdG-coated microplate.[2]
-
Primary Antibody Addition: Add 50 µL of the primary antibody against 8-OHdG to each well (except blanks).[2]
-
Incubation: Cover the plate and incubate overnight at 4°C.[2]
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Secondary Antibody (HRP-conjugate) Addition: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at 37°C.[21]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90-100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes at 37°C.[3][21]
-
Stop Reaction: Add 50-100 µL of stop solution to each well.[2][21]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[2]
-
Quantification: Calculate the 8-OHdG concentration in samples by comparing their absorbance to the standard curve.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for quantifying 8-OHdG.
-
Principle: This method separates 8-OHdG from other components in the sample using HPLC. The electrochemical detector then measures the current generated by the oxidation of 8-OHdG, which is directly proportional to its concentration.[7]
-
Protocol Summary:
-
Sample Preparation: For urine samples, a solid-phase extraction (SPE) is typically performed to clean up the sample and concentrate the analyte.[6][7] For tissue or cell samples, DNA is first extracted and then enzymatically digested to release the nucleosides.[2]
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, such as a phosphate (B84403) buffer with a small percentage of an organic solvent like acetonitrile, is commonly used.[7][8]
-
Electrochemical Detection: The eluent from the column passes through an electrochemical detector. A dual-electrode setup is often used, with the first electrode set at a lower potential to oxidize interfering compounds and the second electrode set at a higher potential (e.g., 0.6 V) to oxidize and detect 8-OHdG.[8]
-
Quantification: The peak area of 8-OHdG in the chromatogram is compared to a standard curve generated from known concentrations of 8-OHdG to determine the concentration in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the accurate quantification of 8-OHdG due to its high specificity and sensitivity.[13]
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for highly selective quantification.[9][11]
-
Protocol Summary:
-
Sample Preparation: Similar to HPLC-ECD, sample preparation often involves SPE for urine or DNA extraction and enzymatic digestion for tissues/cells. An internal standard (e.g., a stable isotope-labeled 8-OHdG like [¹⁵N₅]8-OHdG) is added to the sample before preparation to account for any sample loss during processing and for accurate quantification.[9][10]
-
LC Separation: The prepared sample is injected into an LC system, typically with a C18 or HILIC column, for separation.[9]
-
MS/MS Detection: The eluent is introduced into the mass spectrometer, usually with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 284 for 8-OHdG) is selected and fragmented, and a specific product ion (e.g., m/z 168) is detected.[10][11]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 8-OHdG in the sample based on a standard curve.
-
Conclusion
The choice of method for detecting 8-OHdG should be guided by the specific research question and available resources. ELISA offers a cost-effective and high-throughput solution for large-scale screening, though it may have limitations in specificity compared to other methods.[12] HPLC-ECD provides a good balance of sensitivity and cost for many applications. LC-MS/MS stands out as the most accurate and specific method, making it ideal for studies requiring high precision, though it comes with higher costs and complexity. Electrochemical biosensors are an emerging technology with the potential for rapid, point-of-care testing. Immunofluorescence is a valuable tool for visualizing oxidative damage within cells and tissues, providing important spatial information. By understanding the strengths and limitations of each technique, researchers can make informed decisions to advance their studies on oxidative stress and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. nwlifescience.com [nwlifescience.com]
- 3. agrisera.com [agrisera.com]
- 4. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 5. Controlling parameters and characteristics of electrochemical biosensors for enhanced detection of 8-hydroxy-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. tjoddergisi.org [tjoddergisi.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A novel signal enhancement strategy for the detection of DNA oxidative damage biomarker 8-OHdG based on the synergy between β-CD-CuNCs and multi-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated determination of 8-OHdG in cells and tissue via immunofluorescence using a specially created antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cloud-clone.com [cloud-clone.com]
Structural differences between 8-Hydroxymethyl guanosine and other oxidized nucleosides.
Oxidative damage to DNA is a constant threat to genomic integrity, leading to the formation of various oxidized nucleosides. These lesions can disrupt normal DNA replication and transcription, contributing to mutagenesis, carcinogenesis, and various diseases. Understanding the structural nuances of these modified nucleosides is paramount for researchers in drug development and molecular biology. This guide provides a detailed comparison of the structural characteristics of 8-Hydroxymethyl guanosine (B1672433) and other common oxidized nucleosides, namely 8-oxoguanine, 5-hydroxycytidine, and thymidine (B127349) glycol.
It is important to note that while extensive structural and experimental data are available for 8-oxoguanine, 5-hydroxycytidine, and thymidine glycol, specific quantitative data for 8-Hydroxymethyl guanosine is less prevalent in the publicly available scientific literature. This guide will focus on a detailed comparison of the former three, with a qualitative description of this compound's structure.
Structural Comparison of Oxidized Nucleosides
Oxidative damage can manifest in various forms, including the addition of hydroxyl groups, the opening of imidazole (B134444) rings, and the saturation of double bonds within the nucleobase. These modifications lead to significant alterations in the chemical and physical properties of the nucleosides, affecting their base-pairing properties and the overall DNA structure.
8-oxoguanine (8-oxoG): One of the most abundant and well-studied oxidative DNA lesions, 8-oxoG is characterized by the presence of a carbonyl group at the C8 position and a hydrogen at the N7 position of the guanine (B1146940) base.[1] This seemingly minor change has profound structural consequences. The 8-oxoG lesion can readily adopt a syn conformation around the glycosidic bond, which allows it to form a Hoogsteen base pair with adenine, leading to G:C to T:A transversion mutations.[2] In its standard anti conformation, it can still pair with cytosine.
5-hydroxycytidine: This oxidized pyrimidine (B1678525) involves the addition of a hydroxyl group at the C5 position of the cytosine base.[3] This modification can affect the tautomeric equilibrium of the base and its base-pairing properties.
Thymidine glycol: Formed by the oxidation of the C5-C6 double bond of thymine, thymidine glycol is a non-planar and non-aromatic lesion.[4][5] This saturation of the pyrimidine ring distorts the local DNA structure and can act as a block to DNA polymerases.[4]
Quantitative Data Comparison
The following table summarizes key quantitative data for the discussed oxidized nucleosides. The lack of specific experimental data for this compound is noted.
| Property | This compound | 8-oxoguanine (8-oxo-dG) | 5-hydroxycytidine | Thymidine glycol |
| Molecular Formula | C₁₀H₁₃N₅O₆ | C₁₀H₁₃N₅O₅ | C₉H₁₃N₃O₆[3] | C₁₀H₁₆N₂O₆ |
| Molar Mass ( g/mol ) | 299.24 | 283.24[6] | 259.22[3] | 276.24 |
| Key Structural Feature | -CH₂OH at C8 | C=O at C8, H at N7[1] | -OH at C5[3] | Saturation of C5-C6 bond[4] |
| Conformational Preference | Data not available | Can adopt syn conformation[2] | Data not available | Non-planar ring[4] |
| Mass Spectrometry (m/z of protonated molecular ion [M+H]⁺) | Data not available | 284.1[3] | 260.08 | 277.1 |
| Mass Spectrometry (Major Fragment Ion) | Data not available | 168.1 (protonated base)[3] | Data not available | Data not available |
| ¹H NMR Chemical Shifts (Base Protons) | Data not available | H8 proton is absent | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (Base Carbons) | Data not available | Significant shifts at C6, C5, and C8 upon ionization[7] | Data not available | Data not available |
Experimental Protocols
The characterization and quantification of oxidized nucleosides rely on sensitive analytical techniques. Below are detailed methodologies for two key experimental approaches.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of oxidized nucleosides in biological samples.[8][9]
1. DNA Extraction and Enzymatic Hydrolysis:
-
Isolate DNA from cells or tissues using a method that minimizes artifactual oxidation.
-
Quantify the extracted DNA.
-
Digest the DNA to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
2. Sample Preparation:
-
For complex samples, an optional solid-phase extraction (SPE) or HPLC pre-purification step can be employed to enrich for modified nucleosides and remove interfering substances.[3]
-
Add isotopically labeled internal standards for each analyte to the digested DNA sample to enable accurate quantification.
3. LC Separation:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as mobile phase A.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the nucleosides based on their hydrophobicity.
4. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is most common for nucleoside analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecular ion of the nucleoside) and a specific product ion (typically the protonated base after loss of the deoxyribose moiety).
-
Data Analysis: The ratio of the signal intensity of the endogenous nucleoside to its corresponding isotopically labeled internal standard is used to calculate the absolute quantity of the oxidized nucleoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about modified nucleosides within an oligonucleotide context.[6]
1. Oligonucleotide Synthesis and Purification:
-
Synthesize an oligonucleotide containing the oxidized nucleoside of interest at a specific position.
-
Purify the oligonucleotide using methods such as HPLC to ensure high purity.
2. Sample Preparation:
-
Dissolve the purified oligonucleotide in a suitable NMR buffer (e.g., a phosphate (B84403) buffer in D₂O or a mixture of H₂O/D₂O).
-
The concentration of the oligonucleotide should be in the low millimolar range for optimal signal-to-noise.
3. NMR Data Acquisition:
-
A high-field NMR spectrometer is required for resolving the complex spectra of oligonucleotides.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and conformation. The imino proton region is particularly informative for assessing base pairing.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which is crucial for determining the three-dimensional structure of the DNA duplex.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
¹H-¹⁵N HSQC: For isotopically labeled samples, to observe the nitrogen atoms in the nucleobases.
-
4. Data Analysis and Structure Calculation:
-
Assign the chemical shifts of the protons and other nuclei using the combination of 2D NMR spectra.
-
Use the distance restraints obtained from NOESY experiments and dihedral angle restraints from COSY experiments to calculate a three-dimensional structure of the oligonucleotide using molecular dynamics simulation software.
Visualizations
Base Excision Repair (BER) Pathway for Oxidized Guanine
The primary repair pathway for many oxidized nucleosides is the Base Excision Repair (BER) pathway.[10][11] The following diagram illustrates the key steps in the repair of 8-oxoguanine.
Workflow for the Identification of Oxidized Nucleosides
The following diagram outlines a general workflow for the identification and characterization of oxidized nucleosides from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyguanosine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Comparative Analysis of 8-Hydroxymethylguanosine and 8-Nitroguanosine: Biological Effects and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two guanosine (B1672433) analogs: 8-Hydroxymethylguanosine and 8-nitroguanosine (B126670). The following sections detail their distinct mechanisms of action, present available quantitative data from relevant studies, and outline the experimental protocols used to evaluate their biological impact.
Overview of Biological Effects
8-Hydroxymethylguanosine and 8-nitroguanosine, while both derivatives of the nucleoside guanosine, exhibit markedly different biological activities. 8-Hydroxymethylguanosine primarily functions as an immunostimulatory agent, while 8-nitroguanosine is a marker and mediator of nitrative stress, leading to DNA damage and cellular dysfunction.
8-Hydroxymethylguanosine is recognized for its potential as an immunostimulant. As a guanosine analog, it can activate the innate immune system, primarily through the Toll-like receptor 7 (TLR7). This activation triggers a signaling cascade that results in the production of type I interferons (IFNs), key cytokines in the antiviral response.
8-Nitroguanosine is formed endogenously through the reaction of guanosine with reactive nitrogen species (RNS), such as peroxynitrite, which are often produced during inflammation. Its presence is associated with nitrative damage to nucleic acids (DNA and RNA), contributing to mutagenesis and potentially carcinogenesis. It is considered a biomarker for inflammation-related diseases.[1][2]
Comparative Data on Biological Activity
The following tables summarize the key biological effects and available quantitative data for 8-Hydroxymethylguanosine and 8-nitroguanosine.
| Feature | 8-Hydroxymethylguanosine | 8-Nitroguanosine |
| Primary Biological Effect | Immunostimulation | Nitrative DNA and RNA damage |
| Molecular Target | Toll-like receptor 7 (TLR7) | Guanine residues in DNA and RNA |
| Downstream Effect | Induction of type I interferons, antiviral response | G:C to T:A transversions, apurinic sites, potential modulation of GTP-binding proteins[1] |
| Pathophysiological Relevance | Potential antiviral and vaccine adjuvant | Inflammation, carcinogenesis, neurodegenerative diseases[1][3] |
Table 1: High-level comparison of the biological profiles of 8-Hydroxymethylguanosine and 8-Nitroguanosine.
Quantitative Data
8-Nitroguanosine: Induction of DNA Damage
The formation of 8-nitroguanine (B15626) (8-nitroGua), the nucleobase of 8-nitroguanosine, in DNA is dose-dependent on the concentration of peroxynitrite, a key reactive nitrogen species.
| Peroxynitrite Concentration (µM) | 8-Nitroguanine Level (µmol/mol of guanine) |
| 2.5 | 211 |
| 200 | 5823 |
Table 2: Formation of 8-nitroguanine in calf thymus DNA upon treatment with peroxynitrite, as measured by online solid-phase extraction LC-MS/MS.[4] This data illustrates the potent DNA-damaging potential of the nitrosative stress that generates 8-nitroguanosine.
Signaling Pathways and Mechanisms of Action
8-Hydroxymethylguanosine: TLR7-Mediated Immune Activation
8-Hydroxymethylguanosine activates the TLR7 signaling pathway. Upon binding to TLR7 in the endosome of immune cells such as plasmacytoid dendritic cells, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. These transcription factors then drive the expression of type I interferons and other pro-inflammatory cytokines.
8-Nitroguanosine: DNA Damage and Repair Pathway
8-Nitroguanosine is a lesion in DNA that can lead to mutations if not repaired. The formation of 8-nitroguanine in DNA by reactive nitrogen species is a key initiating event. This lesion is chemically unstable and can lead to the formation of an apurinic (AP) site through depurination.[1] AP sites are highly mutagenic. Alternatively, during DNA replication, DNA polymerases may incorrectly insert an adenine (B156593) opposite 8-nitroguanine, leading to a G to T transversion mutation.[5] The Base Excision Repair (BER) pathway is the primary mechanism for repairing such DNA damage.
Experimental Protocols
Protocol 1: Quantification of TLR7 Activation by 8-Hydroxymethylguanosine using a Reporter Assay
This protocol outlines the use of a commercially available HEK-Blue™ TLR7 reporter cell line to quantify the activation of TLR7 by 8-Hydroxymethylguanosine. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
8-Hydroxymethylguanosine
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Hydroxymethylguanosine and add to the cells. Include a positive control (e.g., R848) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
SEAP Detection: Add HEK-Blue™ Detection medium to a new 96-well plate.
-
Sample Transfer: Transfer a small volume of the supernatant from the cell plate to the plate containing the detection medium.
-
Incubation and Reading: Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: The level of SEAP activity is proportional to the activation of NF-κB, which in turn reflects the level of TLR7 activation.
Protocol 2: Measurement of Type I Interferon Production by ELISA
This protocol describes the quantification of type I interferons (e.g., IFN-α) in the supernatant of cells treated with 8-Hydroxymethylguanosine using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
8-Hydroxymethylguanosine
-
Human IFN-α ELISA kit
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Treatment: Culture immune cells and treat with various concentrations of 8-Hydroxymethylguanosine for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the IFN-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for IFN-α.
-
Adding the collected cell supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of IFN-α in the samples.
Protocol 3: Quantification of 8-Nitroguanosine-Induced DNA Damage by LC-MS/MS
This protocol details a highly sensitive method for the quantification of 8-nitroguanine in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7]
Materials:
-
DNA samples (e.g., from cells treated with a source of RNS)
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Internal standard (e.g., isotope-labeled 8-nitroguanine)
Procedure:
-
DNA Isolation: Isolate DNA from control and treated cells.
-
DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes.
-
Sample Preparation: Add an internal standard to the digested samples for accurate quantification.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC system for separation of the nucleosides.
-
The separated nucleosides are then introduced into the mass spectrometer.
-
Use selected reaction monitoring (SRM) to specifically detect and quantify 8-nitroguanine and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis: Calculate the amount of 8-nitroguanine in the original DNA sample by comparing its peak area to that of the internal standard.
Conclusion
8-Hydroxymethylguanosine and 8-nitroguanosine represent two faces of guanosine modification with starkly contrasting biological outcomes. 8-Hydroxymethylguanosine holds promise as a therapeutic agent due to its immunostimulatory properties mediated by TLR7 activation. In contrast, 8-nitroguanosine is a marker of cellular damage induced by nitrosative stress, with significant implications for inflammatory diseases and cancer. The experimental protocols detailed in this guide provide robust methods for the further evaluation and characterization of these and other modified nucleosides in a research and drug development context. Understanding the distinct biological effects of these molecules is crucial for advancing our knowledge of immune regulation, DNA damage, and the pathogenesis of various diseases.
References
- 1. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS [mdpi.com]
- 5. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of quantitative analysis of 8-nitroguanine concomitant with 8-hydroxydeoxyguanosine formation by liquid chromatography with mass spectrometry and glyoxal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the repair mechanisms for 8-Hydroxymethyl guanosine and 8-hydroxyguanosine.
For Researchers, Scientists, and Drug Development Professionals
Oxidative damage to DNA is a constant threat to genomic integrity, contributing to aging, neurodegenerative diseases, and cancer. Two significant forms of guanine (B1146940) oxidation are 8-hydroxyguanosine (B14389) (8-oxoG) and 8-Hydroxymethyl guanosine (B1672433) (8-OHMG). While the repair of the highly mutagenic 8-oxoG lesion is well-documented, the mechanisms targeting 8-OHMG are less understood. This guide provides a comparative overview of the known and proposed repair pathways for these two lesions, supported by experimental data and detailed methodologies for their investigation.
Introduction to 8-oxoG and 8-OHMG
8-oxoG is a major product of DNA oxidation that can mispair with adenine (B156593) during replication, leading to G:C to T:A transversions.[1] In contrast, 8-OHMG is another oxidation product of guanine, and its biological consequences and repair are areas of active investigation. Understanding the cellular mechanisms for repairing both lesions is crucial for developing therapeutic strategies against diseases linked to oxidative stress.
Primary Repair Pathway: Base Excision Repair
The primary cellular defense against both 8-oxoG and likely 8-OHMG is the Base Excision Repair (BER) pathway.[2][3] This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the restoration of the correct DNA sequence.
Key Enzymes in the Repair of 8-oxoG and 8-OHMG
The initial and most critical step of BER is the recognition and excision of the damaged base by a DNA glycosylase. The substrate specificities of these enzymes are key to understanding the distinct repair pathways for 8-oxoG and 8-OHMG.
| Enzyme | Primary Substrate(s) | Role in Repair |
| OGG1 | 8-oxoG | The primary glycosylase for excising 8-oxoG from DNA, initiating the BER pathway.[3] |
| MUTYH | Adenine opposite 8-oxoG | Removes adenine mispaired with 8-oxoG, preventing mutations.[4] |
| NEIL1 | Oxidized pyrimidines, Fapy-G, further oxidation products of 8-oxoG | A DNA glycosylase with broad substrate specificity. While 8-oxoG is a poor substrate, NEIL1's ability to excise lesions with a hydroxymethyl group (e.g., 5-hydroxymethyluracil) suggests a potential role in 8-OHMG repair.[5][6] |
| NEIL3 | Oxidized bases in single-stranded DNA and replication forks | Upregulated in the absence of OGG1, suggesting a backup role in repairing oxidative guanine damage, potentially including 8-OHMG, especially during replication.[7][8] |
Comparative Repair Mechanisms
While both lesions are products of guanine oxidation, their repair appears to be handled by distinct, though potentially overlapping, enzymatic machinery.
Repair of 8-hydroxyguanosine (8-oxoG)
The repair of 8-oxoG is a well-characterized process primarily mediated by the "GO system". This system involves:
-
Recognition and Excision: 8-oxoguanine DNA glycosylase 1 (OGG1) recognizes and excises 8-oxoG when it is paired with cytosine.[3]
-
AP Site Processing: An AP (apurinic/apyrimidinic) endonuclease, APE1, cleaves the DNA backbone at the resulting baseless site.
-
Synthesis and Ligation: DNA polymerase β inserts the correct nucleotide (guanine), and the nick is sealed by a DNA ligase.
If replication occurs before 8-oxoG is repaired, adenine can be misincorporated opposite the lesion. The MUTYH DNA glycosylase then initiates a separate BER pathway by excising the adenine, allowing for subsequent repair to restore the original G:C pair.[4]
Proposed Repair of 8-Hydroxymethyl guanosine (8-OHMG)
Direct experimental evidence for the repair of 8-OHMG is limited. However, based on the substrate specificities of the NEIL family of DNA glycosylases, a plausible repair mechanism can be proposed:
-
Recognition and Excision by NEIL Glycosylases:
-
NEIL1: Given its ability to recognize and excise a variety of oxidized bases, including those with structural similarities to 8-OHMG (e.g., 5-hydroxymethyluracil), NEIL1 is a strong candidate for the primary glycosylase for 8-OHMG repair.[5][6]
-
NEIL3: This enzyme may serve as a backup, particularly for 8-OHMG lesions located in single-stranded DNA regions or at replication forks.[7][8]
-
-
Downstream BER Steps: Following excision of 8-OHMG by a NEIL glycosylase, the subsequent steps of AP site cleavage, DNA synthesis, and ligation are expected to follow the canonical BER pathway, similar to 8-oxoG repair.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the repair of these lesions.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments.
Protocol 1: In Vitro DNA Glycosylase Activity Assay
This assay is designed to measure the activity of a specific DNA glycosylase on a substrate containing either 8-oxoG or 8-OHMG.
Materials:
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide duplex containing a site-specific 8-oxoG or 8-OHMG.
-
Purified recombinant human OGG1, NEIL1, or NEIL3 protein.
-
Reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA).
-
Formamide (B127407) loading buffer.
-
Denaturing polyacrylamide gel (e.g., 15-20%).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide substrate (e.g., 10 nM final concentration) with the purified glycosylase (e.g., 10-100 nM) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of formamide loading buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. The cleaved product will migrate faster than the full-length substrate. Quantify the band intensities to determine the percentage of cleaved substrate over time and calculate the initial rate of the reaction.
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for Cellular Repair Capacity
This assay measures the overall capacity of cells to repair oxidative DNA damage.
Materials:
-
Cultured cells (e.g., human cell lines).
-
Oxidizing agent (e.g., H₂O₂, KBrO₃) to induce damage.
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain).
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Treatment: Treat cultured cells with an oxidizing agent for a short period to induce DNA damage. Include an untreated control group.
-
Harvest and Embed: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Measure the length and intensity of the comet tails using image analysis software. A decrease in comet tail moment over time after removal of the damaging agent indicates DNA repair. By comparing the repair kinetics in cells deficient in specific glycosylases (e.g., OGG1-knockout vs. NEIL1-knockout), the relative contribution of these enzymes to the repair of the induced lesions can be inferred.
Quantitative Data Summary
Currently, there is a lack of direct quantitative data comparing the repair kinetics of 8-OHMG and 8-oxoG. The following table outlines a proposed structure for presenting such data once it becomes available through the experimental protocols described above.
| Lesion | DNA Glycosylase | Apparent Michaelis Constant (Km, nM) | Maximum Velocity (Vmax, fmol/min/µg protein) | Catalytic Efficiency (Vmax/Km) |
| 8-oxoG | OGG1 | Data to be determined | Data to be determined | Data to be determined |
| NEIL1 | Data to be determined | Data to be determined | Data to be determined | |
| NEIL3 | Data to be determined | Data to be determined | Data to be determined | |
| 8-OHMG | OGG1 | Data to be determined | Data to be determined | Data to be determined |
| NEIL1 | Data to be determined | Data to be determined | Data to be determined | |
| NEIL3 | Data to be determined | Data to be determined | Data to be determined |
Conclusion
The repair of 8-hydroxyguanosine is a well-defined process primarily orchestrated by OGG1 and MUTYH within the base excision repair pathway. In contrast, the repair of this compound is an emerging area of research. Based on the known substrate specificities of the NEIL family of DNA glycosylases, it is hypothesized that NEIL1, and potentially NEIL3 as a backup, are the key enzymes responsible for initiating the BER of 8-OHMG.
Further research employing the experimental protocols outlined in this guide is necessary to definitively identify the enzymes involved in 8-OHMG repair and to quantitatively compare the efficiency of these pathways with those for 8-oxoG. Such studies will provide a more complete understanding of the cellular responses to oxidative guanine damage and may reveal novel targets for therapeutic intervention in diseases associated with genomic instability.
References
- 1. Organometallic Inhibitor for the Human Repair Enzyme 7,8-Dihydro-8-Oxoguanosine Triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome and Cancer Single Nucleotide Polymorphisms of the Human NEIL1 DNA Glycosylase: Activity, Structure, and the Effect of Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Upregulation of mNEIL3 in Ogg1-null cells is a potential backup mechanism for 8-oxoG repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deficiency of base excision repair enzyme NEIL3 drives increased predisposition to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 8-Hydroxymethyl Guanosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 8-Hydroxymethyl guanosine (B1672433), a derivative of the nucleoside guanosine. Due to the absence of a specific Safety Data Sheet (SDS) for 8-Hydroxymethyl guanosine, the following procedures are based on the safety data for the closely related compounds, guanosine and 8-Hydroxyguanosine. It is crucial to handle this compound with the assumption that it may possess similar toxicological and irritant properties.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be treated as a potentially hazardous substance. Guanosine is classified as a toxic solid, while 8-Hydroxyguanosine is known to be a skin and eye irritant that may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Eye Protection | Safety glasses with side-shields or goggles.[2] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for spills, a chemical-resistant suit may be necessary.[2] |
| Respiratory | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Don PPE: Before addressing the spill, put on the required PPE as detailed in Table 1.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[4] Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontaminating agent and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.
III. Disposal Procedure
The recommended disposal method for this compound, based on information for related compounds, is through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.
-
Place all waste into a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Chemical Waste" and "this compound."
-
-
Container Sealing and Storage:
-
Ensure the hazardous waste container is securely sealed to prevent leaks or spills.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with all necessary information about the chemical waste.
-
-
Potential Treatment Method:
-
Based on the disposal recommendations for guanosine, a potential disposal method is incineration.[2] This may involve dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[2] This process must be carried out by trained professionals at a licensed facility.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling 8-Hydroxymethyl guanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 8-Hydroxymethyl guanosine (B1672433), a nucleoside analog that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
8-Hydroxymethyl guanosine and its analogs are classified as irritants. Based on available safety data sheets (SDS) for closely related compounds like 8-Hydroxyguanosine, the primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2]. Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Minimum thickness of 4 mil. Change gloves every two hours or immediately after contamination. Consider double-gloving for extended procedures. | Prevents skin contact and absorption. Nitrile provides good resistance to a range of chemicals. |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-rated, with indirect venting. | Protects against splashes of solutions containing the compound[3][4]. |
| Face Shield | To be worn over safety goggles. | Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing concentrated solutions[4][5]. | |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, with snap or button closures. | Protects skin and personal clothing from contamination[3]. |
| Respiratory Protection | N95 Respirator or equivalent | Required when handling the compound as a powder outside of a certified chemical fume hood or ventilated balance enclosure. | Prevents inhalation of airborne particles[5]. |
Operational and Disposal Plans
Safe handling of this compound requires adherence to specific procedures from initial weighing to final disposal.
Step-by-Step Handling Protocol
-
Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk[5].
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
-
-
Dissolving and Solution Handling:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
All work with solutions should be conducted within a chemical fume hood.
-
Clearly label all containers with the compound name, concentration, and hazard information.
-
-
Experimental Use:
-
When using the compound in experiments, ensure that all procedures are conducted in a designated area.
-
Avoid generating aerosols.
-
Upon completion of the experimental step, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[6].
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not dispose of this waste down the drain[6].
-
Waste Pickup: Follow your institution's specific procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on waste pickup schedules and container requirements[7].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].
Workflow for Safe Handling of this compound
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
